Product packaging for 1,7-Dimethyluric Acid-d3(Cat. No.:)

1,7-Dimethyluric Acid-d3

Cat. No.: B1140647
M. Wt: 199.18 g/mol
InChI Key: NOFNCLGCUJJPKU-BMSJAHLVSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

A labeled metabolite of Caffeine.>

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H8N4O3 B1140647 1,7-Dimethyluric Acid-d3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-methyl-1-(trideuteriomethyl)-3,9-dihydropurine-2,6,8-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4O3/c1-10-3-4(8-6(10)13)9-7(14)11(2)5(3)12/h1-2H3,(H,8,13)(H,9,14)/i2D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOFNCLGCUJJPKU-BMSJAHLVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(NC1=O)NC(=O)N(C2=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N1C(=O)C2=C(NC(=O)N2C)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to 1,7-Dimethyluric Acid-d3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,7-Dimethyluric Acid-d3 is the deuterated form of 1,7-dimethyluric acid, a primary metabolite of caffeine (B1668208).[1][2][3] Its principal application in research and drug development is as a stable isotope-labeled internal standard for the quantification of 1,7-dimethyluric acid in biological matrices using mass spectrometry-based techniques, such as liquid chromatography-mass spectrometry (LC-MS).[2] The use of a deuterated standard is critical for accurate bioanalytical methods, as it co-elutes with the analyte of interest, thereby compensating for variations in sample preparation, matrix effects, and instrument response. The kinetic isotope effect resulting from the substitution of hydrogen with deuterium (B1214612) can also provide insights into the metabolic pathways of caffeine and its derivatives.[4][5][6]

Chemical and Physical Properties

The chemical and physical properties of this compound and its non-deuterated analog are summarized in the table below. This data is essential for accurate weighing, solution preparation, and mass spectrometry settings.

PropertyThis compound1,7-Dimethyluric Acid
CAS Number 1189713-08-3[2]33868-03-0[7]
Molecular Formula C₇H₅D₃N₄O₃[2]C₇H₈N₄O₃[7]
Molecular Weight 199.18 g/mol [2]196.16 g/mol [3]
Appearance Light Grey Solid[8]Crystalline solid[7]
Purity ≥95-98%[3][9]≥98%[7]
Isotopic Enrichment ≥99% deuterated forms (d1-d9); ≤1% d0[9]Not Applicable
Solubility Soluble in DMSO and DMF[9]Soluble in organic solvents such as ethanol, DMSO, and dimethyl formamide (B127407) (DMF).[9]
Storage -20°C[7]-20°C[7]
Stability ≥ 4 years[7]≥ 4 years[7]

Synthesis

A plausible synthetic route for this compound can be adapted from the known synthesis of 1,7-dimethyluric acid. The key step is the introduction of the deuterated methyl group.

Conceptual Synthesis Protocol

A direct preparation method for 1,7-dimethyluric acid involves the condensation of ethyl a-chloro-ß,ß-diethoxyacrylate with methylurea (B154334).[10] To synthesize the d3-labeled compound, deuterated methylurea (CD₃NHCONH₂) would be used as a starting material.

Reaction Scheme:

G reactant1 Ethyl a-chloro-ß,ß-diethoxyacrylate intermediate Condensation Product reactant1->intermediate Condensation reactant2 Methylurea-d3 reactant2->intermediate product This compound intermediate->product Cyclization & Hydrolysis G sample Urine Sample dilution Dilution with Ammonium Formate sample->dilution is_spike Spike with this compound dilution->is_spike heating Heating at 37°C is_spike->heating centrifugation Centrifugation heating->centrifugation lcms LC-MS/MS Analysis centrifugation->lcms G caffeine Caffeine paraxanthine Paraxanthine (1,7-Dimethylxanthine) caffeine->paraxanthine CYP1A2 (N-3 demethylation) theophylline Theophylline caffeine->theophylline CYP1A2 (N-1 demethylation) theobromine Theobromine caffeine->theobromine CYP1A2 (N-7 demethylation) dm_uric_acid 1,7-Dimethyluric Acid paraxanthine->dm_uric_acid Xanthine Oxidase

References

An In-depth Technical Guide to 1,7-Dimethyluric Acid-d3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,7-Dimethyluric Acid-d3 is the deuterium-labeled form of 1,7-Dimethyluric Acid, a primary metabolite of caffeine (B1668208). As a stable isotope-labeled internal standard, it is a critical tool in pharmacokinetic and metabolic studies, enabling precise quantification of its unlabeled counterpart in biological matrices. This technical guide provides a comprehensive overview of the structure, properties, and relevant biological pathways of this compound.

Chemical Structure and Properties

This compound is a purine (B94841) derivative with a deuterated methyl group at the N1 position. This isotopic labeling provides a distinct mass signature for mass spectrometry-based detection without significantly altering its chemical properties.

Table 1: Physicochemical Properties of this compound and its Non-Labeled Analog

PropertyThis compound1,7-Dimethyluric Acid
Molecular Formula C₇H₅D₃N₄O₃C₇H₈N₄O₃
Molecular Weight 199.18 g/mol 196.16 g/mol
CAS Number 1189713-08-333868-03-0
Appearance Off-white to light grey solidWhite crystalline solid
Melting Point >300°CDecomposes around 382°C
Water Solubility Slightly soluble (heated)8.49 g/L
Organic Solvent Solubility Slightly soluble in DMSO (heated)Data not readily available
pKa (Strongest Acidic) Not available2.96
logP Not available-0.81

Biological Significance and Metabolic Pathway

1,7-Dimethyluric Acid is a downstream metabolite of caffeine, formed primarily through the metabolism of paraxanthine, the major metabolite of caffeine in humans. The metabolic conversion is catalyzed by the cytochrome P450 enzyme CYP1A2 and xanthine (B1682287) oxidase. Understanding this pathway is crucial for studies on drug metabolism and drug-drug interactions involving these enzymes.

caffeine_metabolism Caffeine Metabolism Pathway Caffeine Caffeine Paraxanthine Paraxanthine Caffeine->Paraxanthine CYP1A2 (~84%) Theophylline Theophylline Caffeine->Theophylline CYP1A2 (~4%) Theobromine Theobromine Caffeine->Theobromine CYP1A2 (~12%) Dimethyluric_Acid 1,7-Dimethyluric Acid Paraxanthine->Dimethyluric_Acid Xanthine Oxidase Methylxanthine_7 7-Methylxanthine Paraxanthine->Methylxanthine_7 Methyluric_Acid_1 1-Methyluric Acid Paraxanthine->Methyluric_Acid_1 AFMU 5-Acetylamino-6-formylamino-3-methyluracil Paraxanthine->AFMU

Caffeine Metabolism Pathway

Experimental Protocols

While specific experimental protocols for this compound are not widely published, the following methodologies for the synthesis and analysis of its non-deuterated analog and similar compounds can be adapted.

Synthesis of 1,7-Dimethyluric Acid (Adaptable for d3 version)

A potential synthesis of this compound would follow a similar pathway to its non-deuterated counterpart, substituting a deuterated methylating agent. The following is a summarized procedure based on the synthesis of 1,7-Dimethyluric Acid[1]:

Workflow for the Synthesis of 1,7-Dimethyluric Acid

synthesis_workflow Synthesis Workflow Start Start Materials: - Ethyl α-chloro-β,β-diethoxyacrylate - Methylurea (B154334) (or CD₃-urea for d3 synthesis) Condensation Condensation Reaction (Heat at 105°C) Start->Condensation Hydrolysis Alkaline Hydrolysis (Potassium Hydroxide) Condensation->Hydrolysis Acidification Acidification (Glacial Acetic Acid) Hydrolysis->Acidification Isolation Isolation of Product (Filtration, Washing, Drying) Acidification->Isolation

Synthesis Workflow

Methodology:

  • Condensation: Ethyl α-chloro-β,β-diethoxyacrylate is condensed with methylurea (for the d3 version, deuterated methylurea would be used) by heating the mixture.

  • Hydrolysis: The resulting intermediate is then subjected to alkaline hydrolysis using a potassium hydroxide (B78521) solution.

  • Acidification: The reaction mixture is cooled and acidified with glacial acetic acid to precipitate the 1,7-Dimethyluric Acid.

  • Isolation: The solid product is isolated by filtration, washed sequentially with water, ethanol, and ether, and then dried.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

The quantification of 1,7-Dimethyluric Acid in biological samples is typically performed using reverse-phase HPLC coupled with mass spectrometry (MS) or UV detection. The use of this compound as an internal standard is crucial for accurate quantification.

Table 2: Example HPLC Parameters for the Analysis of Caffeine Metabolites

ParameterCondition
Column C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Gradient of acetonitrile (B52724) and water with 0.1% formic acid
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detection UV at 273 nm or Mass Spectrometry (ESI+)
Internal Standard This compound

Sample Preparation Workflow for Biological Samples

sample_prep_workflow Sample Preparation Workflow Sample Biological Sample (e.g., Urine, Plasma) Spike Spike with Internal Standard (this compound) Sample->Spike Extraction Solid Phase Extraction (SPE) or Protein Precipitation Spike->Extraction Evaporation Evaporation of Solvent Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Analysis HPLC-MS/MS Analysis Reconstitution->Analysis

Sample Preparation Workflow

Conclusion

This compound is an indispensable tool for researchers in drug metabolism and clinical chemistry. Its use as an internal standard allows for the reliable quantification of 1,7-Dimethyluric Acid, providing valuable insights into caffeine metabolism and the activity of key drug-metabolizing enzymes. The methodologies and data presented in this guide offer a foundational resource for the application of this important labeled compound in scientific research.

References

In-Depth Technical Guide: 1,7-Dimethyluric Acid-d3 (CAS No. 1189713-08-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,7-Dimethyluric Acid-d3 (CAS: 1189713-08-3) is the deuterated form of 1,7-Dimethyluric acid, a major metabolite of caffeine (B1668208) and its primary metabolite, paraxanthine.[1][2] As a stable isotope-labeled internal standard, it serves as an indispensable tool in quantitative bioanalytical studies, particularly those employing mass spectrometry.[1] Its use allows for the precise and accurate measurement of its unlabeled counterpart in complex biological matrices such as plasma and urine, correcting for variability in sample preparation and instrument response.[3] This technical guide provides a comprehensive overview of its properties, applications, and the methodologies for its use in research.

Chemical and Physical Properties

This compound is a labeled purine (B94841) derivative. The deuterium (B1214612) labels are located on one of the methyl groups, providing a distinct mass difference from the endogenous analyte for mass spectrometric analysis. Below is a summary of its key properties compiled from various suppliers.[2][4][5][]

PropertyValue
CAS Number 1189713-08-3
Molecular Formula C₇H₅D₃N₄O₃
Molecular Weight 199.18 g/mol
Synonyms 7,9-Dihydro-1-(methyl-d3)-7-methyl-1H-purine-2,6,8(3H)-trione, 1,7-DMUA-d3
Appearance Light Grey Solid
Melting Point >300°C
Purity (typical) ≥98%
Isotopic Purity Typically ≥98% (d3)
Solubility Soluble in DMSO
Storage Recommended storage at 4°C or -20°C for long-term stability

Metabolic Pathway of Caffeine

1,7-Dimethyluric acid is a downstream metabolite in the complex pathway of caffeine metabolism, which primarily occurs in the liver. The major initial step is the N3-demethylation of caffeine to paraxanthine, a reaction catalyzed predominantly by the cytochrome P450 enzyme CYP1A2. Paraxanthine is then further metabolized through several pathways. One of these pathways leads to the formation of 1,7-dimethyluric acid.

The following diagram illustrates the metabolic conversion of caffeine to 1,7-dimethyluric acid.

caffeine_metabolism cluster_caffeine Caffeine Metabolism Caffeine Caffeine (1,3,7-Trimethylxanthine) Paraxanthine Paraxanthine (1,7-Dimethylxanthine) Caffeine->Paraxanthine CYP1A2 (N3-demethylation) DMU 1,7-Dimethyluric Acid Paraxanthine->DMU Oxidation

Caffeine to 1,7-Dimethyluric Acid Pathway

Experimental Protocols

The primary application of this compound is as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of caffeine and its metabolites. Below is a representative protocol synthesized from established methodologies for the analysis of these compounds in human plasma.[3][7][8]

Objective

To quantify the concentration of 1,7-dimethyluric acid and other caffeine metabolites in human plasma using LC-MS/MS with this compound as an internal standard.

Materials and Reagents
  • This compound (Internal Standard)

  • Reference standards for caffeine and its metabolites (e.g., paraxanthine, theobromine, theophylline, 1,7-dimethyluric acid)

  • Human plasma (blank)

  • Methanol (B129727) (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid

  • Ultrapure water

  • Microcentrifuge tubes

  • Syringe filters (0.22 µm)

  • HPLC vials

Workflow for Sample Preparation and Analysis

lc_ms_workflow cluster_workflow LC-MS/MS Workflow start Start: Plasma Sample prep Sample Preparation: - Add Internal Standard (this compound) - Protein Precipitation (Methanol) - Centrifugation start->prep extract Supernatant Transfer and Filtration prep->extract analysis LC-MS/MS Analysis: - Chromatographic Separation - Mass Spectrometric Detection extract->analysis quant Data Processing: - Peak Integration - Quantification using Internal Standard analysis->quant end End: Analyte Concentration quant->end

LC-MS/MS Sample Analysis Workflow
Detailed Method

  • Preparation of Stock and Working Solutions:

    • Prepare individual stock solutions of reference standards and this compound in a suitable solvent (e.g., DMSO or methanol) at a concentration of 1 mg/mL.

    • Prepare working solutions by diluting the stock solutions with methanol/water (50:50, v/v) to appropriate concentrations for spiking calibration standards and as the internal standard working solution.

  • Sample Preparation:

    • To a 100 µL aliquot of human plasma in a microcentrifuge tube, add 10 µL of the this compound internal standard working solution.

    • Add 300 µL of ice-cold methanol to precipitate proteins.

    • Vortex the mixture for 1 minute.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a new tube.

    • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

  • LC-MS/MS Conditions (Illustrative):

    • Liquid Chromatography:

      • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

      • Mobile Phase A: 0.1% Formic acid in water

      • Mobile Phase B: 0.1% Formic acid in acetonitrile

      • Gradient: A suitable gradient to separate the analytes of interest (e.g., 5-95% B over 5 minutes)

      • Flow Rate: 0.4 mL/min

      • Column Temperature: 40°C

      • Injection Volume: 5 µL

    • Mass Spectrometry:

      • Ionization Mode: Electrospray Ionization (ESI), Positive

      • Detection Mode: Multiple Reaction Monitoring (MRM)

      • MRM Transitions (Example):

        • 1,7-Dimethyluric Acid: Precursor Ion (m/z) -> Product Ion (m/z)

        • This compound: Precursor Ion (m/z) -> Product Ion (m/z) (specific transitions to be optimized based on the instrument)

  • Quantification:

    • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.

    • Determine the concentration of 1,7-dimethyluric acid in the unknown samples by interpolating their peak area ratios from the calibration curve.

Data and Applications

The use of this compound as an internal standard is crucial for mitigating matrix effects and ensuring the reliability of pharmacokinetic and metabolic studies.

Logical Relationship in Quantitative Analysis

quantitative_logic cluster_logic Role of Internal Standard cluster_process Analytical Process analyte Analyte (1,7-Dimethyluric Acid) analyte->extraction is Internal Standard (this compound) is->extraction extraction->ionization ratio Peak Area Ratio (Analyte / IS) ionization->ratio cal_curve Calibration Curve ratio->cal_curve concentration Accurate Concentration cal_curve->concentration

Internal Standard in Quantification

Conclusion

This compound is a vital tool for researchers in pharmacology, toxicology, and clinical chemistry. Its use as an internal standard enables the robust and reliable quantification of caffeine metabolism, which is essential for understanding drug disposition, enzyme activity (particularly CYP1A2), and the physiological effects of one of the world's most consumed psychoactive substances. The methodologies outlined in this guide provide a framework for the effective application of this compound in a research setting.

References

An In-depth Technical Guide to the Synthesis and Manufacturing of 1,7-Dimethyluric Acid-d3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and manufacturing of 1,7-Dimethyluric Acid-d3 (1,7-DMUA-d3), a deuterated analog of a primary metabolite of caffeine (B1668208). This isotopically labeled compound is a critical tool in pharmacokinetic and metabolic studies, often used as an internal standard in mass spectrometry-based bioanalysis. This document outlines a plausible synthetic pathway, detailed experimental protocols, purification techniques, and analytical characterization, presented in a format tailored for researchers and professionals in drug development.

Introduction

This compound (CAS No: 1189713-08-3) is the isotopically labeled form of 1,7-Dimethyluric acid, a metabolite of caffeine.[1][] The incorporation of a deuterium-labeled methyl group provides a distinct mass signature, making it an ideal internal standard for quantifying the non-labeled analyte in biological matrices. The synthesis of this compound requires a strategic approach to introduce the deuterium (B1214612) label efficiently and with high isotopic purity.

Proposed Synthetic Pathway

The synthesis of this compound can be adapted from established methods for the synthesis of the non-deuterated analog.[3] A plausible and efficient two-step synthetic route is proposed, starting from commercially available materials. The key is the use of a deuterated methylating agent to introduce the isotopic label.

The overall synthesis can be broken down into two main stages:

  • Stage 1: Synthesis of Methyl-d3-urea.

  • Stage 2: Condensation and cyclization to form this compound.

A detailed workflow for this synthetic pathway is illustrated in the diagram below.

G cluster_stage1 Stage 1: Synthesis of Methyl-d3-urea cluster_stage2 Stage 2: Synthesis of this compound cluster_purification Purification & Analysis Methyl-d3-amine (B1598088) HCl Methyl-d3-amine HCl Reaction1 Reaction: - Aqueous solution - Heat Methyl-d3-amine HCl->Reaction1 Potassium Cyanate (B1221674) Potassium Cyanate Potassium Cyanate->Reaction1 Methyl-d3-urea Methyl-d3-urea Reaction1->Methyl-d3-urea Methyl-d3-urea_input Methyl-d3-urea Reaction2 Condensation: - Heat (e.g., 105°C) Methyl-d3-urea_input->Reaction2 Ethyl a-chloro-d,3-diethoxyacrylate Ethyl a-chloro-d,3-diethoxyacrylate Ethyl a-chloro-d,3-diethoxyacrylate->Reaction2 Methylurea (B154334) Methylurea Methylurea->Reaction2 Intermediate Reaction Intermediate Reaction2->Intermediate Reaction3 Cyclization & Hydrolysis: - KOH solution - Acidification (Acetic Acid) Intermediate->Reaction3 Crude_Product Crude this compound Reaction3->Crude_Product Purification Purification: - Recrystallization - HPLC Crude_Product->Purification Final_Product Pure this compound Purification->Final_Product Analysis Analysis: - Mass Spectrometry (MS) - NMR Spectroscopy Final_Product->Analysis QC_Pass Quality Control Passed Analysis->QC_Pass

Caption: Synthetic workflow for this compound.

Experimental Protocols

Stage 1: Synthesis of Methyl-d3-urea

Objective: To synthesize the deuterated precursor, Methyl-d3-urea.

Materials:

  • Methyl-d3-amine hydrochloride

  • Potassium cyanate

  • Deionized water

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve methyl-d3-amine hydrochloride (1.0 eq) in deionized water.

  • Add potassium cyanate (1.1 eq) to the solution.

  • Heat the reaction mixture to 80-90°C and stir for 2-3 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate crystallization.

  • Collect the precipitated solid by vacuum filtration and wash with cold deionized water.

  • Dry the product under vacuum to yield Methyl-d3-urea as a white crystalline solid.

Stage 2: Synthesis of this compound

Objective: To synthesize this compound via condensation and cyclization.

Materials:

  • Methyl-d3-urea (from Stage 1)

  • Methylurea

  • Ethyl α-chloro-β,β-diethoxyacrylate

  • Potassium hydroxide (B78521) (KOH)

  • Glacial acetic acid

  • Ethanol

  • Diethyl ether

Procedure:

  • In a dry 100 mL round-bottom flask, combine Methyl-d3-urea (1.0 eq), methylurea (1.5 eq), and ethyl α-chloro-β,β-diethoxyacrylate (1.0 eq).

  • Heat the reaction mixture to 105°C for 30 minutes. Ethanol will be collected as a byproduct.

  • Cool the reaction mixture to 50°C and add an 8% potassium hydroxide solution.

  • Stir the mixture for 5 minutes, then dilute with deionized water.

  • Cool the solution to room temperature and acidify with glacial acetic acid to precipitate the product.

  • Collect the white precipitate by vacuum filtration.

  • Wash the solid sequentially with deionized water, ethanol, and diethyl ether.

  • Dry the product under vacuum to yield crude this compound.

Purification and Characterization

Objective: To purify the crude product and confirm its identity and isotopic enrichment.

Purification: The crude this compound can be purified by recrystallization from a suitable solvent system, such as a mixture of water and ethanol. For higher purity, preparative High-Performance Liquid Chromatography (HPLC) is recommended.

Characterization:

  • Mass Spectrometry (MS): To confirm the molecular weight and determine the isotopic enrichment. The expected molecular weight for this compound is approximately 199.18 g/mol .[]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and the position of the deuterium label. 1H NMR should show the absence of a signal for the N1-methyl group, while 2H NMR will show a signal corresponding to the deuterated methyl group.

Quantitative Data Summary

The following tables summarize the expected quantitative data for the synthesis of this compound.

Table 1: Reagent Quantities and Reaction Conditions

StepReagentMolar Ratio (eq)Key Reaction Parameters
Stage 1 Methyl-d3-amine HCl1.0Temperature: 80-90°C
Potassium Cyanate1.1Time: 2-3 hours
Stage 2 Methyl-d3-urea1.0Temperature: 105°C
Methylurea1.5Time: 30 minutes
Ethyl α-chloro-β,β-diethoxyacrylate1.0
8% KOH Solution-Cyclization/Hydrolysis
Glacial Acetic Acid-Precipitation

Table 2: Expected Yields and Purity

ProductTheoretical Yield (based on 10 mmol scale)Expected Actual YieldPurity (after recrystallization)Purity (after HPLC)Isotopic Enrichment
Methyl-d3-urea ~790 mg60-70%>95%>99%>98%
This compound ~1.99 g50-60%>98%>99.5%>98%

Biological Context: Caffeine Metabolism

1,7-Dimethyluric acid is a downstream metabolite in the complex pathway of caffeine metabolism in humans. The primary route of caffeine metabolism involves N-demethylation to paraxanthine, theobromine, and theophylline. Paraxanthine is then further metabolized to 1,7-dimethyluric acid. Understanding this pathway is crucial for interpreting data from pharmacokinetic studies using this compound.

G Caffeine Caffeine Paraxanthine Paraxanthine Caffeine->Paraxanthine CYP1A2 Theobromine Theobromine Caffeine->Theobromine CYP1A2 Theophylline Theophylline Caffeine->Theophylline CYP1A2 1,7-Dimethyluric_Acid 1,7-Dimethyluric Acid Paraxanthine->1,7-Dimethyluric_Acid CYP2A6, CYP1A2 Other_Metabolites Other Metabolites Theobromine->Other_Metabolites Theophylline->Other_Metabolites 1,7-Dimethylxanthine 1,7-Dimethylxanthine (Paraxanthine)

Caption: Simplified caffeine metabolism pathway.

Conclusion

This technical guide provides a detailed framework for the synthesis and manufacturing of this compound. The proposed synthetic route is based on established chemical principles and offers a practical approach for producing this valuable isotopically labeled standard. The provided experimental protocols, quantitative data, and diagrams are intended to support researchers and drug development professionals in the application and potential in-house synthesis of this compound for advanced metabolic and pharmacokinetic studies. Adherence to rigorous purification and analytical characterization is paramount to ensure the quality and reliability of the final product for its intended use in regulated bioanalysis.

References

1,7-Dimethyluric Acid-d3 as a Caffeine Metabolite: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caffeine (B1668208), a widely consumed psychoactive substance, undergoes extensive metabolism in the liver, primarily by the cytochrome P450 enzyme system. The resulting metabolites are excreted in urine and can serve as valuable biomarkers for assessing caffeine intake and metabolic enzyme activity. Among these metabolites, 1,7-Dimethyluric Acid (17U) is a significant downstream product. This technical guide provides a comprehensive overview of 1,7-Dimethyluric Acid as a caffeine metabolite, with a particular focus on the application of its deuterated stable isotope, 1,7-Dimethyluric Acid-d3, in quantitative analysis. This document is intended for researchers, scientists, and drug development professionals who require a detailed understanding of the analytical methodologies and metabolic pathways associated with caffeine.

Caffeine Metabolism and the Formation of 1,7-Dimethyluric Acid

Caffeine (1,3,7-trimethylxanthine) is primarily metabolized in the liver, with over 95% of its clearance attributed to the cytochrome P450 1A2 (CYP1A2) enzyme. The major metabolic pathway, accounting for approximately 80-90% of caffeine demethylation, is the conversion to paraxanthine (B195701) (1,7-dimethylxanthine). Paraxanthine is further metabolized to 1,7-dimethyluric acid.[1][2] This biotransformation is a key step in the clearance of caffeine from the body.

The metabolic cascade leading to the formation of 1,7-Dimethyluric Acid is depicted in the following signaling pathway diagram.

caffeine_metabolism Caffeine Caffeine (1,3,7-Trimethylxanthine) Paraxanthine Paraxanthine (1,7-Dimethylxanthine) Caffeine->Paraxanthine CYP1A2 (major) ~80-90% DimethyluricAcid 1,7-Dimethyluric Acid Paraxanthine->DimethyluricAcid Xanthine Oxidase

Caffeine Metabolism Pathway to 1,7-Dimethyluric Acid.

Quantitative Analysis of 1,7-Dimethyluric Acid

Accurate quantification of 1,7-Dimethyluric Acid in biological matrices such as urine and plasma is crucial for pharmacokinetic studies and for assessing CYP1A2 enzyme activity. The gold standard for this analysis is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective technique.

The Role of this compound as an Internal Standard

In LC-MS/MS analysis, the use of a stable isotope-labeled internal standard is essential for achieving high accuracy and precision. This compound, a deuterated analog of the target analyte, serves as an ideal internal standard. It shares identical chemical and physical properties with the endogenous 1,7-Dimethyluric Acid, meaning it behaves similarly during sample preparation and chromatographic separation. However, its slightly higher molecular weight allows it to be distinguished by the mass spectrometer. The use of this compound compensates for any analyte loss during sample processing and corrects for matrix effects that can suppress or enhance the ionization of the analyte. One study utilized 1,7-dimethyluric acid d3 as a surrogate internal standard in the analysis of caffeine metabolites in wastewater.[3]

Experimental Protocols

The following sections outline a typical experimental workflow for the quantification of 1,7-Dimethyluric Acid in urine using LC-MS/MS with this compound as an internal standard.

1. Sample Preparation

A robust sample preparation protocol is critical for removing interferences from the biological matrix and concentrating the analyte of interest.

sample_preparation UrineSample Urine Sample AddIS Add 1,7-Dimethyluric Acid-d3 Internal Standard UrineSample->AddIS Dilution Dilute with Buffer AddIS->Dilution Centrifugation Centrifuge Dilution->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant LCMS LC-MS/MS Analysis Supernatant->LCMS

Urine Sample Preparation Workflow.

A common and straightforward method for urine sample preparation involves a "dilute and shoot" approach.[1]

  • Step 1: Sample Thawing and Mixing: Frozen urine samples are thawed at room temperature and thoroughly mixed.

  • Step 2: Internal Standard Spiking: A known concentration of this compound internal standard solution is added to a specific volume of the urine sample.

  • Step 3: Dilution: The sample is diluted with a buffer, such as 25 mM ammonium (B1175870) formate (B1220265) adjusted to a specific pH (e.g., pH 2.75 with formic acid).[1]

  • Step 4: Centrifugation: The diluted sample is centrifuged to pellet any particulate matter.

  • Step 5: Supernatant Transfer: The clear supernatant is transferred to an autosampler vial for injection into the LC-MS/MS system.

2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

The prepared sample is then analyzed using an LC-MS/MS system.

  • Liquid Chromatography (LC): The supernatant is injected onto an HPLC or UPLC column (e.g., a C18 column) to separate 1,7-Dimethyluric Acid from other urinary components. A gradient elution with a mobile phase consisting of an aqueous component (e.g., 0.5% acetic acid) and an organic component (e.g., acetonitrile) is typically used.[1]

  • Tandem Mass Spectrometry (MS/MS): The eluent from the LC column is introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique. The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode to selectively detect and quantify the precursor and product ions of both 1,7-Dimethyluric Acid and its deuterated internal standard, this compound.

Quantitative Data

The concentration of 1,7-Dimethyluric Acid in urine can vary significantly among individuals due to genetic factors influencing enzyme activity, as well as the amount and timing of caffeine consumption. Several studies have reported urinary concentrations of 1,7-Dimethyluric Acid.

Study/PopulationMatrixAnalyteConcentration Range/ValueUnit
NHANES 2009-2010Spot Urine1,7-Dimethyluric AcidMedian (95% CI): 0.560 (0.497–0.620) to 58.6 (48.6–67.2) for all caffeine metabolitesµmol/L
NHANES 2009-2010Spot Urine1,7-Dimethyluric AcidMedian excretion rate: 0.423 (0.385–0.468) to 46.0 (40.7–50.2) for all caffeine metabolitesnmol/min
Six Subjects StudyUrine1,7-Dimethyluric AcidVariable concentrations observed post-caffeine intakeµg/mL

Note: The NHANES data represents a broad population and shows a wide range for all measured caffeine metabolites, not specifically for 1,7-Dimethyluric Acid alone.[4][5] A study involving six subjects showed varying urinary concentrations of 1,7-dimethyluric acid after caffeine intake, highlighting inter-individual differences.[6]

Conclusion

1,7-Dimethyluric Acid is a key metabolite in the caffeine metabolic pathway, and its accurate quantification provides valuable insights into caffeine metabolism and hepatic enzyme function. The use of the stable isotope-labeled internal standard, this compound, in conjunction with LC-MS/MS, represents the state-of-the-art methodology for the reliable determination of this important biomarker in biological fluids. The detailed protocols and understanding of the metabolic pathways presented in this guide are intended to support researchers and drug development professionals in their studies of caffeine pharmacokinetics and beyond.

References

An In-depth Technical Guide to 1,7-Dimethyluric Acid-d3 for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1,7-Dimethyluric Acid-d3 is a deuterated analog of 1,7-Dimethyluric acid, a key metabolite of caffeine (B1668208).[1] Its primary application in research and drug development lies in its use as an internal standard for the accurate quantification of 1,7-Dimethyluric acid and other caffeine metabolites in biological matrices. This technical guide provides comprehensive information on suppliers, pricing, and detailed experimental protocols for its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS) applications.

Supplier and Pricing Information

The following table summarizes the currently available suppliers of this compound, along with their catalog numbers, and pricing information. Please note that pricing is subject to change and may require registration or login on the supplier's website for the most up-to-date information.

SupplierCatalog NumberPurityAvailable QuantityList Price
LGC StandardsTRC-D479697-1MGNot specified1 mgLogin required[2]
PharmaffiliatesPA STI 035190High PurityNot specifiedLogin required[3]
Santa Cruz Biotechnologysc-219433Not specifiedNot specifiedContact for pricing
United States Biological010634Highly Purified1 mg$509[4]
ReagentiaR008WNT,1mgNot specified1 mg€ 2,685.64[5]

Technical Specifications:

  • CAS Number: 1189713-08-3[1][3]

  • Molecular Formula: C₇H₅D₃N₄O₃[1]

  • Molecular Weight: 199.18 g/mol [1]

  • Synonyms: 7,9-Dihydro-1-(methyl-d3)-7-methyl-1H-purine-2,6,8(3H)-trione[1]

Caffeine Metabolism Pathway

1,7-Dimethyluric acid is a downstream metabolite of caffeine. Understanding this pathway is crucial for designing experiments that utilize this compound. The major metabolic pathway of caffeine primarily occurs in the liver and involves a series of demethylation and oxidation steps.

caffeine_metabolism cluster_primary_metabolites Primary Metabolites Caffeine Caffeine Paraxanthine Paraxanthine Caffeine->Paraxanthine CYP1A2 (~84%) Theobromine Theobromine Caffeine->Theobromine CYP1A2 (~12%) Theophylline Theophylline Caffeine->Theophylline CYP1A2 (~4%) 1-Methylxanthine 1-Methylxanthine Paraxanthine->1-Methylxanthine 7-Methylxanthine 7-Methylxanthine Paraxanthine->7-Methylxanthine 1,7-Dimethyluric Acid 1,7-Dimethyluric Acid Paraxanthine->1,7-Dimethyluric Acid CYP1A2/CYP2A6 3-Methylxanthine 3-Methylxanthine Theobromine->3-Methylxanthine 1,3-Dimethyluric Acid 1,3-Dimethyluric Acid Theophylline->1,3-Dimethyluric Acid 1,7-Dimethylxanthine 1,7-Dimethylxanthine (Paraxanthine) 1-Methyluric Acid 1-Methyluric Acid 1-Methylxanthine->1-Methyluric Acid Xanthine Oxidase Uric Acid Uric Acid 7-Methylxanthine->Uric Acid 1,3-Dimethyluric Acid->1-Methyluric Acid

Caption: Major metabolic pathways of caffeine in humans.

Experimental Protocols

This compound is predominantly used as an internal standard in LC-MS/MS methods for the quantification of caffeine and its metabolites in biological fluids like urine and plasma. Below are detailed protocols adapted from published literature.[6][7][8]

Quantification of Caffeine Metabolites in Human Urine

This protocol provides a robust method for the simultaneous determination of caffeine and its major metabolites in human urine samples.

a. Materials and Reagents:

  • This compound (Internal Standard)

  • Reference standards for caffeine and its metabolites

  • Acetonitrile (B52724) (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human urine samples

b. Sample Preparation:

  • Thaw frozen urine samples to room temperature and vortex for 30 seconds.

  • Centrifuge the samples at 10,000 x g for 10 minutes to pellet any precipitate.

  • Prepare a working internal standard solution of this compound in 50:50 methanol:water.

  • In a clean microcentrifuge tube, combine 100 µL of the urine supernatant with 10 µL of the internal standard working solution.

  • Add 400 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute, then centrifuge at 14,000 x g for 15 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase.

  • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

c. LC-MS/MS Conditions:

  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Gradient: A typical gradient would start at 2-5% B, ramp up to 95% B over several minutes, hold, and then re-equilibrate. The specific gradient should be optimized for the separation of all target analytes.

    • Flow Rate: 0.3 mL/min

    • Injection Volume: 5 µL

    • Column Temperature: 40°C

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI), positive mode

    • Scan Type: Multiple Reaction Monitoring (MRM)

    • MRM Transitions: The specific precursor and product ion transitions for 1,7-Dimethyluric acid and its deuterated internal standard need to be optimized on the specific mass spectrometer being used. A starting point would be:

      • 1,7-Dimethyluric acid: m/z 197.1 -> 140.1

      • This compound: m/z 200.1 -> 143.1

    • Source Parameters: Optimize source temperature, gas flows, and ion spray voltage for maximum signal intensity.

d. Data Analysis:

  • Quantification is performed by calculating the peak area ratio of the analyte to the internal standard (this compound).

  • A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their known concentrations.

  • The concentration of 1,7-Dimethyluric acid in the unknown samples is then determined from the calibration curve.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the quantification of caffeine metabolites using this compound as an internal standard.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_analysis Data Analysis Sample Biological Sample (Urine/Plasma) Spike Spike with This compound (IS) Sample->Spike Precipitate Protein Precipitation (e.g., Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute LC Liquid Chromatography (Separation) Reconstitute->LC MS Tandem Mass Spectrometry (Detection & Quantification) LC->MS Peak_Integration Peak Integration MS->Peak_Integration Ratio_Calculation Calculate Area Ratio (Analyte/IS) Peak_Integration->Ratio_Calculation Calibration_Curve Generate Calibration Curve Ratio_Calculation->Calibration_Curve Quantification Quantify Analyte Concentration Calibration_Curve->Quantification

Caption: LC-MS/MS experimental workflow.

Conclusion

This compound is an essential tool for researchers and drug development professionals studying caffeine metabolism and pharmacokinetics. Its use as an internal standard in LC-MS/MS assays ensures the accuracy and reliability of quantitative data. This guide provides a comprehensive overview of its procurement and application, enabling scientists to confidently incorporate this stable isotope-labeled standard into their analytical workflows. For research use only, not for diagnostic or therapeutic use.[1]

References

Technical Guide: Storage and Stability of 1,7-Dimethyluric Acid-d3

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth overview of the recommended storage and stability conditions for 1,7-Dimethyluric Acid-d3, a deuterated metabolite of caffeine. It is intended for researchers, scientists, and professionals in drug development who utilize this compound as an internal standard or for other research purposes.

Introduction

This compound is the deuterated analog of 1,7-Dimethyluric Acid, a primary metabolite of caffeine.[1][2] The incorporation of deuterium (B1214612) isotopes (d3) on one of the methyl groups provides a distinct mass signature, making it an ideal internal standard for mass spectrometry-based bioanalytical methods. Understanding its storage and stability is critical to ensure the accuracy and reproducibility of experimental results.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
Chemical Name 7,9-Dihydro-1-(methyl-d3)-7-methyl-1H-purine-2,6,8(3H)-trione
Synonyms 1,7-DMU-d3
CAS Number 1189713-08-3
Molecular Formula C₇H₅D₃N₄O₃
Molecular Weight 199.18 g/mol
Appearance Light Grey Solid
Purity Typically ≥98%
Solubility Soluble in DMSO

Recommended Storage Conditions

The recommended storage conditions for this compound, as compiled from various suppliers, are summarized below. Adherence to these conditions is crucial for maintaining the integrity of the compound over time.

ConditionTemperatureDuration
Long-term Storage -20°C≥ 4 years (for the non-deuterated form)[1]
Short-term Storage 2-8°C (Refrigerator)Suitable for brief periods
Shipping Ambient TemperatureGenerally stable for the duration of shipping

Stability Profile

While specific, long-term stability studies on this compound are not extensively published in the public domain, the stability of its non-deuterated analog, 1,7-Dimethyluric Acid, is reported to be at least four years when stored at -20°C.[1]

The deuterium labeling on the methyl group is on a non-exchangeable position, which imparts high isotopic stability. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can contribute to increased metabolic stability.

Thermal Stability

Based on the available data for the non-deuterated form and general characteristics of similar purine (B94841) compounds, this compound is expected to be a thermally stable solid. A safety data sheet for a heavily isotopically labeled analog of 1,7-Dimethyluric acid indicates good thermal stability, with no decomposition observed under normal use conditions.

Stability in Solution

Once dissolved, particularly in protic solvents, the stability of the compound may be reduced compared to its solid state. It is recommended to prepare solutions fresh and store them at low temperatures for short durations. For longer-term storage of solutions, freezing at -20°C or -80°C is advisable. The stability in specific solvents should be validated experimentally if it is a critical parameter for the intended application.

Experimental Protocols

General Handling Workflow

The following diagram illustrates a standard workflow for the handling and use of this compound in a research setting.

G cluster_receiving Receiving and Initial Storage cluster_prep Preparation of Stock and Working Solutions cluster_use Experimental Use cluster_storage_solutions Storage of Solutions a Receive Shipment at Ambient Temperature b Inspect for Damage a->b c Transfer to Long-Term Storage (-20°C or 2-8°C) b->c d Equilibrate to Room Temperature c->d e Weigh Solid Compound d->e f Dissolve in Appropriate Solvent (e.g., DMSO) to Prepare Stock Solution e->f g Prepare Working Solutions by Dilution f->g i Store Stock/Working Solutions at -20°C or -80°C for Long-Term f->i h Use in Assays (e.g., as Internal Standard) g->h j Store at 2-8°C for Short-Term Use g->j

Caption: General workflow for handling this compound.
Stability Assessment Protocol

A logical workflow for assessing the stability of this compound under specific conditions is outlined below. This protocol can be adapted based on the experimental requirements.

G cluster_setup Experiment Setup cluster_analysis Time-Point Analysis cluster_data Data Evaluation a Prepare a Concentrated Stock Solution b Aliquot into Multiple Vials a->b c Expose Vials to Different Conditions (e.g., Temperature, Light, Humidity) b->c d At Defined Time Intervals, Collect a Vial from Each Condition c->d e Analyze Purity and Concentration (e.g., by LC-MS) d->e f Compare with a Control Sample Stored under Optimal Conditions (-80°C) e->f g Plot Purity/Concentration vs. Time f->g h Determine Degradation Rate and Shelf-Life under Each Condition g->h

Caption: Protocol for assessing the stability of this compound.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, the SDS for structurally related compounds, such as 1,3-Dimethyluric Acid, indicates that they are not classified as hazardous substances. However, standard laboratory safety precautions should always be followed.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat, when handling the solid compound and its solutions.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or in a chemical fume hood.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Logical Relationship of Stability Factors

The stability of this compound is influenced by several interconnected factors. The following diagram illustrates these relationships.

G cluster_compound Compound Properties cluster_conditions Environmental Conditions cluster_stability Overall Stability a Chemical Structure (Purine Derivative) g Compound Integrity a->g b Deuterium Labeling (C-D Bond Strength) b->g c Temperature c->g d Light d->g e Humidity e->g f Solvent f->g

Caption: Factors influencing the stability of this compound.

Conclusion

This compound is a stable isotopically labeled compound that is essential for various bioanalytical applications. For optimal long-term stability, it is recommended to store the solid compound at -20°C. Solutions should be prepared fresh, and for storage, they should be kept at low temperatures. While specific stability data for the deuterated form is limited, information from its non-deuterated analog and general chemical principles provide a strong basis for its handling and storage to ensure its integrity and performance in research applications.

References

Certificate of Analysis for 1,7-Dimethyluric Acid-d3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical profile for 1,7-Dimethyluric Acid-d3, a deuterated analog of the caffeine (B1668208) metabolite, 1,7-Dimethyluric Acid. This document is intended to serve as a detailed reference for researchers and professionals in drug development and metabolic studies, offering insights into its quality attributes and the methodologies for its analysis.

Certificate of Analysis (Representative)

Below is a representative Certificate of Analysis, summarizing the key quality control data for a typical batch of this compound.

Table 1: Product Information

ParameterSpecification
Product Name This compound
Catalog Number USB-010634
Lot Number B20251201
CAS Number 1189713-08-3[][2][3]
Molecular Formula C₇H₅D₃N₄O₃[2][3]
Molecular Weight 199.18 g/mol [][2][3]
Synonyms 7,9-Dihydro-1-(methyl-d3)-7-methyl-1H-purine-2,6,8(3H)-trione[2][3]

Table 2: Analytical Data

TestMethodSpecificationResult
Appearance Visual InspectionLight Grey to White Solid[3]Conforms
Purity (HPLC) HPLC-UV≥97.0%99.2%
Identity (¹H NMR) NMR SpectroscopyConforms to StructureConforms
Identity (Mass Spec) ESI-MSConforms to Molecular WeightConforms
Isotopic Purity Mass Spectrometry≥98% Deuterium Incorporation99.5%
Solubility Visual InspectionSoluble in DMSO[3]Conforms
Melting Point Capillary Method>300°C[][3]Conforms

Experimental Protocols

Detailed methodologies for the key experiments cited in the Certificate of Analysis are provided below.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

The purity of this compound is determined using a reversed-phase HPLC method with UV detection.

  • Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase: A gradient of Acetonitrile and Water (containing 0.1% Formic Acid).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 287 nm[4].

  • Injection Volume: 10 µL.

  • Procedure: A sample solution of known concentration (approximately 1 mg/mL in a suitable solvent like DMSO) is prepared and injected into the HPLC system. The peak area of the main component is integrated and compared to the total area of all peaks to calculate the purity.

Identity Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

The chemical structure of this compound is confirmed by ¹H NMR spectroscopy. The absence of a proton signal at the deuterated methyl position and the presence of other expected proton signals confirm the identity and isotopic labeling.

  • Instrumentation: A 400 MHz NMR spectrometer.

  • Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆).

  • Reference Standard: Tetramethylsilane (TMS) at 0.00 ppm.

  • Procedure: A small amount of the sample is dissolved in the deuterated solvent and placed in an NMR tube. The ¹H NMR spectrum is acquired and analyzed for chemical shifts, multiplicities, and integrations, which are then compared to the expected spectrum for this compound.

Identity and Isotopic Purity by Mass Spectrometry (MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is used to confirm the molecular weight and assess the isotopic purity of the compound.

  • Instrumentation: A mass spectrometer with an ESI source, typically coupled to an LC system.

  • Ionization Mode: Positive or Negative ion mode can be used.

  • Procedure: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the molecular ion is measured. For this compound, the expected [M+H]⁺ ion would be at m/z 200.19. The relative abundance of this ion compared to the unlabeled species ([M+H]⁺ at m/z 197.17) is used to calculate the isotopic purity.

Visualizations

Caffeine Metabolism Pathway

1,7-Dimethyluric acid is a key metabolite in the human metabolism of caffeine. The following diagram illustrates the metabolic pathway leading to its formation.[][5]

Caffeine_Metabolism Caffeine Caffeine Paraxanthine Paraxanthine Caffeine->Paraxanthine ~84% Theophylline Theophylline Caffeine->Theophylline ~4% Theobromine Theobromine Caffeine->Theobromine ~12% DMU 1,7-Dimethyluric Acid Paraxanthine->DMU

Caffeine Metabolism Pathway
Quality Control Workflow for this compound

The following diagram outlines the typical workflow for the quality control analysis of a batch of this compound.

QC_Workflow cluster_0 Sample Reception cluster_1 Physical & Chemical Testing cluster_2 Chromatographic & Spectroscopic Analysis cluster_3 Final Review & Release Raw Material Raw Material Appearance Appearance Raw Material->Appearance Solubility Solubility Appearance->Solubility MeltingPoint Melting Point Solubility->MeltingPoint HPLC Purity (HPLC) MeltingPoint->HPLC NMR Identity (NMR) HPLC->NMR MS Identity & Isotopic Purity (MS) NMR->MS CoA Certificate of Analysis Generation MS->CoA Release Product Release CoA->Release

References

In-depth Technical Guide: 1,7-Dimethyluric Acid-d3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,7-Dimethyluric Acid-d3, a deuterated isotopologue of the caffeine (B1668208) metabolite, 1,7-Dimethyluric acid. This document collates available data on its chemical and physical properties, metabolic pathway, and safety information. Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, this guide also draws upon information from its non-deuterated counterpart and related isomers to provide a thorough understanding of its safety profile.

Chemical and Physical Properties

The following tables summarize the key chemical and physical properties of this compound and its non-deuterated form.

Table 1: Chemical Identity of this compound

PropertyValue
Chemical NameThis compound
Synonyms7,9-Dihydro-1-(methyl-d3)-7-methyl-1H-purine-2,6,8(3H)-trione
CAS Number1189713-08-3
Molecular FormulaC₇H₅D₃N₄O₃
Molecular Weight199.18 g/mol

Table 2: Physical and Chemical Properties of 1,7-Dimethyluric Acid (Non-deuterated)

PropertyValue
AppearanceWhite to off-white or light grey solid
Melting Point>300 °C
SolubilitySoluble in DMSO
Storage Temperature2-8°C

Metabolic Pathway: Caffeine Metabolism

1,7-Dimethyluric Acid is a major metabolite of caffeine. The metabolic pathway primarily occurs in the liver and involves several key enzymatic steps. Understanding this pathway is crucial for researchers studying caffeine pharmacokinetics and metabolism.

Caffeine is first metabolized by cytochrome P450 enzymes, predominantly CYP1A2, into three primary dimethylxanthines: paraxanthine (B195701) (the major metabolite), theobromine, and theophylline. Paraxanthine is then further metabolized to 1,7-dimethyluric acid.

Below is a diagram illustrating the metabolic conversion of caffeine to 1,7-Dimethyluric Acid.

caffeine_metabolism Caffeine Caffeine Paraxanthine Paraxanthine Caffeine->Paraxanthine CYP1A2 (major) Theobromine Theobromine Caffeine->Theobromine CYP1A2 Theophylline Theophylline Caffeine->Theophylline CYP1A2 Metabolite_17DMUA 1,7-Dimethyluric Acid Paraxanthine->Metabolite_17DMUA Xanthine Oxidase

Caffeine Metabolism to 1,7-Dimethyluric Acid

Safety and Handling

Table 3: Hazard Identification and Handling Recommendations

Hazard ClassClassificationPrecautionary Statements
GHS Classification Not a hazardous substance or mixtureNone
Handling - Avoid dust formation.- Avoid breathing dust, fumes, gas, mist, vapors, spray.- Use only in a well-ventilated area.- Wear protective gloves, eye protection, and face protection.- Store in a dry, well-ventilated place.- Keep container tightly closed.
First Aid Measures - Inhalation: Move person into fresh air. If not breathing, give artificial respiration.- Skin Contact: Wash off with soap and plenty of water.- Eye Contact: Flush eyes with water as a precaution.- Ingestion: Never give anything by mouth to an unconscious person. Rinse mouth with water.- Consult a physician if symptoms persist.

Toxicological Data:

No specific quantitative toxicological data, such as LD50 values, for this compound were found in the public domain. The available information for related dimethyluric acid isomers suggests a low toxicity profile.

Experimental Protocols

Detailed experimental protocols for the safety and toxicological assessment of this compound are not available in the reviewed literature. For researchers planning to conduct such studies, standard OECD guidelines for the testing of chemicals should be followed. These would typically include:

  • Acute Oral Toxicity (OECD 423): To determine the short-term toxicity of a single oral dose.

  • Dermal Irritation/Corrosion (OECD 404): To assess the potential for skin irritation.

  • Eye Irritation/Corrosion (OECD 405): To assess the potential for eye irritation.

  • Bacterial Reverse Mutation Test (Ames Test, OECD 471): To evaluate the mutagenic potential of the substance.

The workflow for a general toxicological assessment is outlined in the diagram below.

toxicological_workflow cluster_planning Study Planning cluster_execution Experimental Execution cluster_analysis Data Analysis and Reporting Test_Substance Test Substance Characterization Protocol_Design Protocol Design (e.g., OECD Guidelines) Test_Substance->Protocol_Design Acute_Toxicity Acute Toxicity Studies Protocol_Design->Acute_Toxicity Irritation_Corrosion Irritation/Corrosion Studies Protocol_Design->Irritation_Corrosion Genotoxicity Genotoxicity Assays Protocol_Design->Genotoxicity Data_Collection Data Collection and Analysis Acute_Toxicity->Data_Collection Irritation_Corrosion->Data_Collection Genotoxicity->Data_Collection Risk_Assessment Hazard Identification and Risk Assessment Data_Collection->Risk_Assessment Final_Report Final Report Generation Risk_Assessment->Final_Report

General Toxicological Assessment Workflow

Disclaimer: This document is intended for informational purposes only and is not a substitute for a formal Safety Data Sheet. Researchers and laboratory personnel should always consult the most current safety information provided by the supplier before handling this chemical and adhere to all applicable safety regulations and best practices.

Methodological & Application

Application Notes and Protocols for the Use of 1,7-Dimethyluric Acid-d3 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing 1,7-Dimethyluric Acid-d3 as an internal standard in the quantitative analysis of various analytes, particularly caffeine (B1668208) and its metabolites, using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Introduction

This compound is the deuterated form of 1,7-Dimethyluric acid, a metabolite of caffeine.[1] Its utility as an internal standard is rooted in its chemical and physical similarity to the analytes of interest, allowing it to mimic the behavior of the target compounds during sample preparation, chromatography, and ionization. This minimizes variations and improves the accuracy and precision of quantification.[2] The stable isotope label ensures it is distinguishable from the endogenous analyte by its mass-to-charge ratio (m/z) in the mass spectrometer.

Applications

This compound is primarily employed as an internal standard in bioanalytical methods for the quantification of:

  • Caffeine and its major metabolites: This includes paraxanthine, theobromine, and theophylline (B1681296) in biological matrices such as plasma, urine, and hair.[3][4]

  • Pharmacokinetic studies: Tracking the absorption, distribution, metabolism, and excretion (ADME) of caffeine and related compounds.[5]

  • Biomarker research: 1,7-Dimethyluric acid is a biomarker of caffeine consumption, and its accurate measurement is crucial in metabolic phenotyping studies.[6]

Physicochemical Properties

PropertyValue
Molecular Formula C₇H₅D₃N₄O₃
Molecular Weight 199.18 g/mol [7]
CAS Number 1189713-08-3[7]
Synonyms 7,9-Dihydro-1-(methyl-d3)-7-methyl-1H-purine-2,6,8(3H)-trione[7]

Quantitative Data

Mass Spectrometry Parameters

The following table outlines typical Multiple Reaction Monitoring (MRM) transitions for relevant analytes when using this compound as an internal standard. These values may require optimization based on the specific instrument and experimental conditions.

CompoundPrecursor Ion (Q1) m/zProduct Ion (Q3) m/zPolarity
This compound (Internal Standard) 200.1143.1Positive
1,7-Dimethyluric Acid197.1140.0Positive
Caffeine195.1138.1Positive
Paraxanthine (1,7-Dimethylxanthine)181.1124.1Positive
Theobromine (3,7-Dimethylxanthine)181.1138.1Positive
Theophylline (1,3-Dimethylxanthine)181.1124.1Positive

Note: The MRM transition for this compound is proposed based on the fragmentation of the non-labeled compound and the addition of 3 Da to the precursor ion and the likely unfragmented deuterated methyl group.

Calibration Curve Concentrations

The following table provides a general range for calibration standards in plasma and urine. The specific concentrations should be adapted based on the expected analyte levels in the samples.

AnalyteMatrixCalibration Range
CaffeinePlasma5 - 5000 ng/mL
ParaxanthinePlasma5 - 5000 ng/mL
TheobrominePlasma5 - 5000 ng/mL
TheophyllinePlasma5 - 5000 ng/mL
Caffeine MetabolitesUrine10 - 10000 ng/mL

Experimental Protocols

Protocol 1: Analysis of Caffeine and Metabolites in Human Urine

This protocol is adapted for the quantification of caffeine and its metabolites in human urine samples.

5.1.1. Materials and Reagents

  • This compound

  • Reference standards for caffeine, paraxanthine, theobromine, and theophylline

  • HPLC-grade methanol (B129727) and acetonitrile (B52724)

  • Formic acid

  • Ammonium formate

  • Ultrapure water

  • Blank human urine

5.1.2. Preparation of Solutions

  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of each analyte and the internal standard in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the analyte stock solutions in a mixture of methanol and water (1:1, v/v) to create calibration standards.

  • Internal Standard Working Solution (1 µg/mL): Dilute the this compound stock solution with methanol/water (1:1, v/v).

5.1.3. Sample Preparation

  • Thaw frozen urine samples and vortex to ensure homogeneity.

  • To a 1.5 mL microcentrifuge tube, add 90 µL of blank urine (for calibration curve) or urine sample.

  • Add 10 µL of the appropriate working standard solution (for calibration curve) or methanol/water (for samples).

  • Add 10 µL of the 1 µg/mL this compound internal standard working solution to all tubes.

  • Vortex briefly.

  • Add 900 µL of acetonitrile to precipitate proteins and other macromolecules.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Inject 5-10 µL into the LC-MS/MS system.

5.1.4. LC-MS/MS Conditions

  • LC System: HPLC or UHPLC system

  • Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient:

    • 0-1 min: 5% B

    • 1-5 min: 5-95% B (linear gradient)

    • 5-7 min: 95% B

    • 7-7.1 min: 95-5% B (linear gradient)

    • 7.1-9 min: 5% B (re-equilibration)

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions: As listed in Table 4.1.

Protocol 2: Analysis of Caffeine and Paraxanthine in Human Plasma

This protocol is suitable for the analysis of caffeine and its primary metabolite, paraxanthine, in plasma.

5.2.1. Materials and Reagents

  • As in Protocol 5.1, with the substitution of blank human plasma for urine.

5.2.2. Preparation of Solutions

  • As in Protocol 5.1.

5.2.3. Sample Preparation (Protein Precipitation)

  • To a 1.5 mL microcentrifuge tube, add 50 µL of plasma sample, calibration standard, or QC sample.

  • Add 10 µL of the 1 µg/mL this compound internal standard working solution.

  • Add 150 µL of cold acetonitrile to precipitate plasma proteins.

  • Vortex for 2 minutes.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube.

  • Inject 5-10 µL into the LC-MS/MS system. For higher sensitivity, the supernatant can be evaporated and reconstituted in a smaller volume of the initial mobile phase.

5.2.4. LC-MS/MS Conditions

  • As in Protocol 5.1.

Visualizations

Caffeine Metabolic Pathway

The following diagram illustrates the major metabolic pathways of caffeine in humans, leading to the formation of 1,7-Dimethyluric Acid.

Caffeine_Metabolism Caffeine Caffeine Paraxanthine Paraxanthine (1,7-Dimethylxanthine) Caffeine->Paraxanthine CYP1A2 (~84%) Theobromine Theobromine (3,7-Dimethylxanthine) Caffeine->Theobromine CYP1A2 (~12%) Theophylline Theophylline (1,3-Dimethylxanthine) Caffeine->Theophylline CYP1A2 (~4%) DMU_17 1,7-Dimethyluric Acid Paraxanthine->DMU_17 Xanthine Oxidase MX_1 1-Methylxanthine Paraxanthine->MX_1 CYP2A6 MX_7 7-Methylxanthine Paraxanthine->MX_7 CYP1A2 MU_1 1-Methyluric Acid MX_1->MU_1 Xanthine Oxidase

Caption: Major metabolic pathways of caffeine.

Experimental Workflow for Urine Sample Analysis

This diagram outlines the key steps in the experimental workflow for the analysis of caffeine metabolites in urine using this compound as an internal standard.

Experimental_Workflow start Urine Sample Collection prep Sample Preparation start->prep add_is Add this compound (Internal Standard) prep->add_is protein_precip Protein Precipitation (Acetonitrile) add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge evap_recon Evaporation & Reconstitution centrifuge->evap_recon lcms LC-MS/MS Analysis evap_recon->lcms data Data Processing & Quantification lcms->data

Caption: Workflow for urine sample analysis.

References

Application Note: Quantitative Analysis of 1,7-Dimethyluric Acid in Urine using Isotope Dilution Mass Spectrometry with 1,7-Dimethyluric Acid-d3

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive method for the quantitative analysis of 1,7-Dimethyluric Acid in urine using Isotope Dilution Mass Spectrometry (IDMS). The protocol employs a stable isotope-labeled internal standard, 1,7-Dimethyluric Acid-d3, to ensure high accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis. The methodology described herein is intended for researchers, scientists, and drug development professionals investigating caffeine (B1668208) metabolism and related pharmacokinetics.

Introduction

1,7-Dimethyluric acid is a key metabolite of caffeine, and its quantification in biological matrices such as urine provides valuable insights into caffeine metabolism and the activity of enzymes like xanthine (B1682287) oxidase.[1] Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique for quantitative analysis, offering high specificity and accuracy.[2] By introducing a known amount of an isotopically labeled version of the analyte (in this case, this compound) into the sample, variations in sample preparation and instrument response can be effectively normalized, leading to highly reliable results. This protocol outlines a straightforward "dilute and shoot" sample preparation method followed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis.

Experimental

Materials and Reagents
  • 1,7-Dimethyluric Acid analytical standard

  • This compound internal standard

  • LC-MS grade water

  • LC-MS grade acetonitrile (B52724)

  • Formic acid

Instrumentation
  • Liquid Chromatograph coupled to a Tandem Mass Spectrometer (LC-MS/MS)

  • Analytical column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm)

Preparation of Stock Solutions and Standards
  • Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of 1,7-Dimethyluric Acid and this compound in methanol.

  • Working Standard Solutions: Serially dilute the 1,7-Dimethyluric Acid stock solution with a 50:50 mixture of acetonitrile and water to prepare a series of working standards for the calibration curve.

  • Internal Standard (IS) Working Solution: Dilute the this compound stock solution with a 50:50 mixture of acetonitrile and water to a final concentration of 100 ng/mL.

Sample Preparation
  • Thaw urine samples at room temperature.

  • Vortex the samples to ensure homogeneity.

  • Centrifuge the urine samples at 14,000 rpm for 10 minutes.

  • In a clean microcentrifuge tube, combine 50 µL of the urine supernatant with 50 µL of the Internal Standard Working Solution.

  • Add 900 µL of LC-MS grade water with 0.1% formic acid to the tube.

  • Vortex the mixture thoroughly.

  • Transfer the final mixture to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method

Liquid Chromatography Conditions

ParameterValue
ColumnC18, 2.1 x 100 mm, 1.8 µm
Mobile Phase AWater with 0.1% Formic Acid
Mobile Phase BAcetonitrile with 0.1% Formic Acid
Flow Rate0.4 mL/min
Injection Volume5 µL
Column Temperature40 °C
Gradient Program
Time (min)%B
0.05
1.05
5.095
7.095
7.15
10.05

Mass Spectrometry Conditions

The mass spectrometer should be operated in positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM). The specific precursor and product ions, as well as the optimal collision energies, should be determined empirically on the instrument being used. The table below provides the theoretical precursor ions and suggested starting points for optimization.

CompoundPrecursor Ion (m/z)Product Ion (m/z) - QuantifierProduct Ion (m/z) - Qualifier
1,7-Dimethyluric Acid197.1To be determinedTo be determined
This compound200.1To be determinedTo be determined

Data Presentation

The quantitative data for the analysis of 1,7-Dimethyluric Acid should be summarized in a clear and structured table. The following is an example of the expected performance of the method.

ParameterResult
Calibration Curve Range1 - 1000 ng/mL
> 0.995
Lower Limit of Quantification (LLOQ)1 ng/mL
Accuracy at LLOQ85 - 115%
Precision at LLOQ (CV%)< 15%
Accuracy (Low, Mid, High QC)90 - 110%
Precision (Low, Mid, High QC) (CV%)< 10%

Mandatory Visualizations

Caffeine Metabolism Pathway

The following diagram illustrates the metabolic pathway of caffeine, highlighting the formation of 1,7-Dimethyluric Acid.

caffeine_metabolism Caffeine Caffeine Paraxanthine Paraxanthine Caffeine->Paraxanthine CYP1A2 (84%) Theobromine Theobromine Caffeine->Theobromine CYP1A2 (12%) Theophylline Theophylline Caffeine->Theophylline CYP1A2 (4%) Dimethyluric_Acid 1,7-Dimethyluric Acid Paraxanthine->Dimethyluric_Acid Xanthine Oxidase Methylxanthine 1-Methylxanthine Paraxanthine->Methylxanthine AFMU AFMU Paraxanthine->AFMU Methyluric_Acid 1-Methyluric Acid Methylxanthine->Methyluric_Acid Xanthine Oxidase

Caffeine Metabolism to 1,7-Dimethyluric Acid.
Experimental Workflow

The diagram below outlines the major steps in the experimental protocol for the analysis of 1,7-Dimethyluric Acid.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Urine_Sample Urine Sample Centrifugation Centrifugation (14,000 rpm, 10 min) Urine_Sample->Centrifugation Spiking Spike with this compound Centrifugation->Spiking Dilution Dilution with Water + 0.1% Formic Acid Spiking->Dilution LC_Separation LC Separation (C18 Column) Dilution->LC_Separation MS_Detection MS/MS Detection (ESI+, MRM) LC_Separation->MS_Detection Quantification Quantification using Calibration Curve MS_Detection->Quantification Reporting Reporting of Results Quantification->Reporting

Workflow for 1,7-Dimethyluric Acid Analysis.

References

Application Note: High-Throughput Quantitation of 1,7-Dimethyluric Acid in Human Urine using a Deuterated Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 1,7-Dimethyluric Acid (1,7-DMU) in human urine. 1,7-DMU is a major metabolite of caffeine (B1668208) and theophylline (B1681296), making its accurate measurement critical for pharmacokinetic studies, therapeutic drug monitoring, and assessing cytochrome P450 enzyme activity.[1][2][3] The method employs a simple "dilute-and-shoot" sample preparation protocol and utilizes a stable isotope-labeled (deuterated) internal standard (1,7-Dimethyluric Acid-d3) to ensure high accuracy and precision by correcting for matrix effects and procedural variability.[4][5][6][7] The total analysis time is under 12 minutes per sample, making it suitable for high-throughput clinical and research laboratories.[8]

Introduction

1,7-Dimethyluric Acid (1,7-DMU) is a purine (B94841) derivative and a primary metabolite of caffeine (1,3,7-trimethylxanthine) and theophylline (1,3-dimethylxanthine).[3][9] In humans, caffeine is metabolized primarily in the liver, with a key pathway involving the N3-demethylation to paraxanthine (B195701) (1,7-dimethylxanthine), which is subsequently oxidized to 1,7-DMU by cytochrome P450 enzymes, particularly CYP1A2 and CYP2A6.[1][2] Therefore, the urinary concentration of 1,7-DMU serves as a valuable biomarker for caffeine metabolism and can be used to phenotype enzyme activity.[2]

Accurate quantitation of urinary biomarkers requires a method that is both sensitive and robust, capable of overcoming the inherent variability of the urine matrix. The use of a stable isotope-labeled internal standard (SIL-IS), such as a deuterated analog of the analyte, is the gold standard for LC-MS/MS-based quantitation.[7] The SIL-IS co-elutes with the analyte and behaves identically during sample preparation and ionization, thus providing effective correction for any variations. This application note presents a fully detailed protocol for the quantitation of 1,7-DMU in urine using this compound as an internal standard.

Metabolic Pathway of Caffeine

The following diagram illustrates the primary metabolic pathway from caffeine to 1,7-Dimethyluric Acid.

caffeine_metabolism caffeine Caffeine (1,3,7-Trimethylxanthine) paraxanthine Paraxanthine (1,7-Dimethylxanthine) caffeine->paraxanthine CYP1A2 (~84%) (N3-Demethylation) other_metabolites Other Metabolites caffeine->other_metabolites dmu17 1,7-Dimethyluric Acid paraxanthine->dmu17 CYP1A2 / CYP2A6 (C8-Oxidation)

Caption: Metabolic conversion of Caffeine to 1,7-Dimethyluric Acid.

Experimental Workflow

The analytical process follows a streamlined workflow from sample receipt to data analysis, optimized for efficiency and accuracy.

workflow sample 1. Urine Sample Collection prep 2. Sample Preparation (Dilution & IS Spiking) sample:e->prep:w injection 3. UPLC-MS/MS (B15284909) Injection prep:e->injection:w separation 4. Chromatographic Separation injection->separation detection 5. MS/MS Detection (MRM) separation->detection quant 6. Data Processing & Quantitation detection->quant

Caption: High-level overview of the analytical workflow.

Detailed Experimental Protocol

Materials and Reagents
  • Analytes: 1,7-Dimethyluric Acid (≥98% purity), this compound (≥98% purity, 98% isotopic purity).

  • Solvents: Acetonitrile (LC-MS Grade), Water (LC-MS Grade), Formic Acid (LC-MS Grade).

  • Equipment: Analytical balance, vortex mixer, centrifuge, calibrated micropipettes, 1.5 mL polypropylene (B1209903) tubes, HPLC vials with inserts.

Instrumentation
  • UPLC System: Waters ACQUITY UPLC or equivalent system.

  • Mass Spectrometer: Sciex QTRAP 6500+ or equivalent triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Analytical Column: Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm column.

Preparation of Standards and Solutions
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of 1,7-DMU and 1,7-DMU-d3 in water with a small amount of ammonium (B1175870) hydroxide (B78521) to aid dissolution. Store at -20°C.

  • Working Internal Standard (IS) Solution (1 µg/mL): Dilute the 1,7-DMU-d3 stock solution in 50:50 (v/v) acetonitrile/water.

  • Calibration Standards: Prepare a series of calibration standards by spiking the appropriate amount of 1,7-DMU working solution into a pooled blank urine matrix to achieve concentrations ranging from 10 ng/mL to 5000 ng/mL.

Sample Preparation Protocol
  • Thaw frozen urine samples to room temperature and vortex for 15 seconds.

  • Centrifuge the samples at 4,000 x g for 5 minutes to pellet any particulate matter.

  • In a clean 1.5 mL tube, combine 970 µL of LC-MS grade water and 20 µL of the urine supernatant.

  • Add 10 µL of the 1 µg/mL working IS solution (1,7-DMU-d3) to the diluted urine.

  • Vortex the mixture for 10 seconds.

  • Transfer the final solution to an HPLC vial for analysis.

LC-MS/MS Method

Table 1: UPLC Conditions

Parameter Value
Column ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
Column Temperature 40°C
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Gradient Elution
0.0 - 0.5 min 2% B
0.5 - 1.5 min 2% to 95% B
1.5 - 2.5 min 95% B
2.5 - 2.6 min 95% to 2% B

| 2.6 - 3.5 min | 2% B (Re-equilibration) |

Table 2: Mass Spectrometer Conditions | Parameter | Value | | :--- | :--- | | Ionization Mode | Electrospray Ionization (ESI), Positive | | Ion Source Gas 1 | 50 psi | | Ion Source Gas 2 | 55 psi | | Curtain Gas | 35 psi | | Temperature | 500°C | | IonSpray Voltage | 5500 V | | Dwell Time | 50 ms | | MRM Transitions | | | Analyte | Q1 Mass (Da) | Q3 Mass (Da) | Collision Energy (eV) | | 1,7-Dimethyluric Acid | 195.1 | 138.1 | 25 | | this compound (IS) | 198.1 | 141.1 | 25 |

Results and Performance Characteristics

The method was validated for linearity, precision, and accuracy according to standard bioanalytical guidelines.

Linearity

The calibration curve was linear over the concentration range of 10-5000 ng/mL. The curve was constructed by plotting the peak area ratio (analyte/IS) against the nominal concentration.

Table 3: Calibration Curve Summary

Parameter Result
Concentration Range 10 - 5000 ng/mL
Regression Model Linear, 1/x² weighting
Correlation Coefficient (r²) > 0.998
Accuracy 96.5% - 104.2% of nominal

| Precision (%CV) | ≤ 8.5% |

Precision and Accuracy

Intra-day and inter-day precision and accuracy were assessed by analyzing quality control (QC) samples at three concentration levels (Low, Medium, High) in quintuplicate over three separate days.

Table 4: Precision and Accuracy Data

QC Level Nominal Conc. (ng/mL) Intra-day Precision (%CV) Intra-day Accuracy (%) Inter-day Precision (%CV) Inter-day Accuracy (%)
LQC 30 5.8 102.7 7.2 101.5
MQC 300 4.1 98.9 5.5 99.3

| HQC | 3000 | 3.5 | 101.2 | 4.8 | 100.8 |

Conclusion

This application note describes a simple, rapid, and reliable LC-MS/MS method for the quantitation of 1,7-Dimethyluric Acid in human urine. The "dilute-and-shoot" sample preparation minimizes the potential for analyte loss and reduces sample processing time.[10] The use of a deuterated internal standard ensures high accuracy and precision, making the method well-suited for large-scale clinical research and epidemiological studies where robust and high-throughput analysis is required.[11]

References

Application Notes and Protocols for Theophylline Analysis Using 1,7-Dimethyluric Acid-d3 Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Theophylline (B1681296) is a methylxanthine drug utilized for the treatment of respiratory diseases such as chronic obstructive pulmonary disease (COPD) and asthma. Accurate quantification of theophylline in biological matrices is crucial for therapeutic drug monitoring and pharmacokinetic studies. This document provides detailed protocols for the sample preparation of theophylline for analysis by techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), utilizing 1,7-Dimethyluric Acid-d3 as an internal standard to ensure accuracy and precision. The use of a stable isotope-labeled internal standard is the gold standard in bioanalytical methods, as it effectively compensates for variability during sample preparation and analysis.[1]

The following sections detail two common and effective sample preparation techniques: Protein Precipitation and Liquid-Liquid Extraction. Additionally, representative quantitative data from studies analyzing theophylline are summarized to provide an expectation of method performance.

Experimental Protocols

Protocol 1: Protein Precipitation

This protocol describes a straightforward and rapid method for the extraction of theophylline from plasma samples.

Materials:

  • Blank plasma (with appropriate anticoagulant, e.g., EDTA)[1][2]

  • Theophylline reference standard

  • This compound internal standard (IS)

  • Acetonitrile (B52724), HPLC grade[1]

  • Methanol, HPLC grade

  • Water, HPLC grade

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge capable of 13,000 rpm and 4°C[1]

  • Nitrogen evaporator

Procedure:

  • Sample Spiking: To a 100 µL aliquot of plasma in a microcentrifuge tube, add 10 µL of the this compound internal standard working solution. For calibration standards and quality control samples, spike with the appropriate concentration of theophylline standard solution.

  • Protein Precipitation: Add 400 µL of ice-cold acetonitrile to the plasma sample.[1]

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.[1]

  • Centrifugation: Centrifuge the sample at 13,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.[1]

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube, being cautious not to disturb the protein pellet.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.[1]

  • Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase used for the LC-MS/MS analysis.[1]

  • Injection: Inject an aliquot (e.g., 5 µL) of the reconstituted sample into the LC-MS/MS system for analysis.[1]

Protocol 2: Liquid-Liquid Extraction

This protocol offers a more selective sample clean-up method compared to protein precipitation.

Materials:

  • Blank plasma (with appropriate anticoagulant, e.g., sodium heparin)[3]

  • Theophylline reference standard

  • This compound internal standard (IS)

  • Ethyl acetate (B1210297), HPLC grade[3]

  • Methanol, HPLC grade

  • Water, HPLC grade

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Sample Spiking: In a clean tube, mix 100 µL of the plasma sample with 10 µL of the this compound internal standard working solution. For calibration standards and quality controls, add the corresponding theophylline standard solutions.

  • Extraction: Add 500 µL of ethyl acetate to the sample.[3]

  • Vortexing: Vortex the mixture for 10 minutes to facilitate the extraction of theophylline and the internal standard into the organic layer.[3]

  • Centrifugation: Centrifuge the sample for 5 minutes at 10,000 rpm to separate the aqueous and organic layers.[3]

  • Supernatant Transfer: Carefully transfer the upper organic layer (supernatant) to a clean tube.[3]

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.[3]

  • Reconstitution: Reconstitute the dried residue in a suitable volume of the mobile phase for LC-MS/MS analysis.

  • Injection: Inject a portion of the reconstituted sample into the LC-MS/MS system.

Quantitative Data Summary

The following tables summarize typical performance characteristics of bioanalytical methods for theophylline quantification. Note that the internal standards used in these specific studies may differ, but the data provides a valuable benchmark.

Table 1: Method Performance Characteristics

ParameterTheophyllineInternal Standard UsedMatrixAnalytical MethodReference
Linearity Range 50.4 - 5062.1 ng/mLPhenacetinRabbit PlasmaLC-MS/MS[3]
Lower Limit of Quantification (LLOQ) 50.4 ng/mLPhenacetinRabbit PlasmaLC-MS/MS[3]
Recovery 39.3%Phenacetin (57.0%)Rabbit PlasmaLC-MS/MS[3]
Within-Day Precision (CV%) < 4.4%AcetaminophenHuman PlasmaTLC[4][5]
Between-Day Precision (CV%) < 7.8%AcetaminophenHuman PlasmaTLC[4][5]

Table 2: Accuracy and Precision Data

Concentration LevelWithin-Batch Accuracy (%)Within-Batch Precision (CV%)Between-Batch Accuracy (%)Between-Batch Precision (CV%)Internal Standard UsedMatrixReference
LLOQ106.2%9.5%108.0%2.4%PhenacetinRabbit Plasma[3]
Low QC-< 5.6%97.6% - 103.2%2.2% - 7.0%PhenacetinRabbit Plasma[3]
Medium QC-< 5.6%97.6% - 103.2%2.2% - 7.0%PhenacetinRabbit Plasma[3]
High QC-< 5.6%97.6% - 103.2%2.2% - 7.0%PhenacetinRabbit Plasma[3]

Visualizations

Experimental Workflow: Protein Precipitation

G Protein Precipitation Workflow cluster_sample Sample Preparation cluster_extraction Extraction cluster_post_extraction Post-Extraction Processing cluster_analysis Analysis Sample 1. Plasma Sample (100 µL) Spike_IS 2. Add this compound (10 µL) Sample->Spike_IS Spike_Std   + Theophylline Standards (for Cal/QC) Add_ACN 3. Add Acetonitrile (400 µL) Spike_IS->Add_ACN Vortex 4. Vortex (1 min) Add_ACN->Vortex Centrifuge 5. Centrifuge (13,000 rpm, 10 min, 4°C) Vortex->Centrifuge Transfer 6. Transfer Supernatant Centrifuge->Transfer Evaporate 7. Evaporate to Dryness Transfer->Evaporate Reconstitute 8. Reconstitute in Mobile Phase Evaporate->Reconstitute Analysis 9. Inject into LC-MS/MS Reconstitute->Analysis

Caption: Workflow for theophylline extraction via protein precipitation.

Theophylline Metabolic Pathway

Theophylline Metabolism Theophylline Theophylline (1,3-Dimethylxanthine) DMU 1,3-Dimethyluric Acid Theophylline->DMU CYP1A2 MX1 1-Methylxanthine Theophylline->MX1 N-demethylation MX3 3-Methylxanthine Theophylline->MX3 N-demethylation MU1 1-Methyluric Acid MX1->MU1 Xanthine Oxidase

References

Quantitative Analysis of Xanthines in Biological Matrices by GC-MS with Isotope-Labeled Standards

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xanthines, a class of purine (B94841) alkaloids, and their metabolites are of significant interest in clinical and pharmaceutical research due to their diverse physiological effects. Caffeine, theophylline, and theobromine (B1682246) are the most well-known xanthines, acting as central nervous system stimulants, diuretics, and smooth muscle relaxants. The quantitative analysis of these compounds in biological matrices such as plasma, serum, and urine is crucial for pharmacokinetic studies, therapeutic drug monitoring, and understanding their metabolic pathways. Gas chromatography-mass spectrometry (GC-MS) coupled with stable isotope dilution techniques offers a highly sensitive and specific method for the accurate quantification of xanthines. This application note provides a detailed protocol for the analysis of common xanthines using isotope-labeled internal standards and trimethylsilyl (B98337) (TMS) derivatization.

Principle

This method employs a robust sample preparation procedure involving either liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate xanthines from complex biological matrices. Isotope-labeled analogues of the target xanthines are spiked into the sample at the beginning of the workflow to serve as internal standards, correcting for variations in extraction efficiency and instrument response. Due to the low volatility of xanthines, a derivatization step is necessary to convert them into thermally stable and volatile trimethylsilyl (TMS) derivatives, making them amenable to GC-MS analysis. Quantification is achieved by comparing the peak area ratios of the native analytes to their corresponding isotope-labeled internal standards.

Experimental Protocols

Sample Preparation

Two primary methods for sample preparation are presented below: Liquid-Liquid Extraction (LLE) for urine samples and Solid-Phase Extraction (SPE) for plasma/serum samples.

Protocol 1: Liquid-Liquid Extraction (LLE) for Urine Samples

  • Sample Collection: Collect urine samples and store them at -20°C until analysis.

  • Internal Standard Spiking: Thaw urine samples to room temperature and vortex to ensure homogeneity. To 1 mL of urine, add a known concentration of the isotope-labeled internal standard mixture (e.g., Caffeine-d3, Theophylline-13C,15N2).

  • pH Adjustment: Adjust the sample pH to 6.0 using an appropriate buffer.

  • Extraction: Add 5 mL of a dichloromethane:isopropanol (90:10, v/v) solution to the sample. Vortex vigorously for 2 minutes.

  • Phase Separation: Centrifuge the mixture at 4000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Collection: Carefully transfer the lower organic layer to a clean glass tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C. The dried extract is now ready for derivatization.

Protocol 2: Solid-Phase Extraction (SPE) for Plasma/Serum Samples

  • Sample Collection: Collect blood samples in appropriate tubes (e.g., EDTA or heparin) and centrifuge to obtain plasma or serum. Store at -80°C until analysis.

  • Internal Standard Spiking: Thaw plasma/serum samples to room temperature. To 500 µL of plasma/serum, add the isotope-labeled internal standard mixture.

  • Protein Precipitation: Add 1 mL of acetonitrile (B52724) to the sample to precipitate proteins. Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge by sequentially passing 3 mL of methanol (B129727) followed by 3 mL of deionized water.

  • Sample Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 3 mL of deionized water to remove polar interferences.

  • Elution: Elute the xanthines from the cartridge with 3 mL of methanol into a clean collection tube.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. The dried extract is now ready for derivatization.

Derivatization

To enhance volatility for GC-MS analysis, a silylation reaction is performed on the dried extracts.

  • Reagent Preparation: Prepare a derivatization reagent mixture of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS).

  • Reaction: To the dried sample extract, add 100 µL of the MSTFA (with 1% TMCS) derivatization reagent.

  • Incubation: Tightly cap the vial and heat at 70°C for 60 minutes to ensure complete derivatization.

  • Cooling and Analysis: After incubation, allow the vial to cool to room temperature. The sample is now ready for GC-MS analysis.

GC-MS Analysis

The following are typical GC-MS parameters for the analysis of TMS-derivatized xanthines. These may need to be optimized for your specific instrumentation.

  • Gas Chromatograph: Agilent 7890B GC System (or equivalent)

  • Mass Spectrometer: Agilent 5977A MSD (or equivalent)

  • Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

  • Injection Volume: 1 µL

  • Inlet Temperature: 280°C

  • Injection Mode: Splitless

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 1 minute

    • Ramp 1: 25°C/min to 200°C

    • Ramp 2: 5°C/min to 240°C

    • Ramp 3: 30°C/min to 300°C, hold for 5 minutes

  • Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM)

Data Presentation

The following tables summarize the key quantitative data for the GC-MS analysis of TMS-derivatized xanthines.

Table 1: GC-MS Retention Times and Characteristic Ions for SIM Analysis

AnalyteDerivativeRetention Time (min)Quantifier Ion (m/z)Qualifier Ion(s) (m/z)
TheobromineDi-TMS~10.5252194, 237
ParaxanthineDi-TMS~10.8252194, 237
TheophyllineDi-TMS~11.2252194, 237
CaffeineMono-TMS~12.5266194, 209
Theophylline-13C,15N2 (IS)Di-TMS~11.2255197, 240
Caffeine-d3 (IS)Mono-TMS~12.5269197, 212

Note: Retention times are approximate and may vary depending on the specific GC column and conditions.

Table 2: Method Performance Characteristics

AnalyteLinearity Range (ng/mL)R2LOD (ng/mL)LOQ (ng/mL)Recovery (%)Precision (%RSD)
Theobromine10 - 1000>0.99521085 - 105< 10
Paraxanthine10 - 1000>0.99521088 - 102< 10
Theophylline5 - 500>0.9981590 - 108< 8
Caffeine20 - 2000>0.99652092 - 110< 7

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis GC-MS Analysis sample Biological Sample (Urine/Plasma) spike Spike with Isotope-Labeled Standards sample->spike extraction Extraction (LLE or SPE) spike->extraction evaporation Evaporation to Dryness extraction->evaporation add_reagent Add Silylation Reagent (MSTFA + 1% TMCS) evaporation->add_reagent Dried Extract incubate Incubate at 70°C add_reagent->incubate gcms GC-MS Injection (SIM Mode) incubate->gcms Derivatized Sample data Data Acquisition & Quantification gcms->data

Experimental workflow for GC-MS analysis of xanthines.

caffeine_signaling caffeine Caffeine a2a_receptor Adenosine (B11128) A2A Receptor caffeine->a2a_receptor Antagonist (Blocks) adenosine Adenosine adenosine->a2a_receptor Agonist (Activates) g_protein G-Protein (Gs) a2a_receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Activates camp cAMP ac->camp Converts atp ATP pka Protein Kinase A (PKA) camp->pka Activates downstream Downstream Cellular Effects (e.g., increased neuronal activity) pka->downstream Phosphorylates Targets

Caffeine's antagonistic effect on the adenosine A2A receptor signaling pathway.

Application Notes and Protocols for Developing a Calibration Curve with 1,7-Dimethyluric Acid-d3

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1,7-Dimethyluric acid (1,7-DMU) is a key metabolite of caffeine (B1668208) and its primary metabolite, paraxanthine (B195701).[1][2][3] Accurate quantification of 1,7-DMU in biological matrices such as urine and plasma is crucial for pharmacokinetic studies, caffeine metabolism research, and for assessing the activity of drug-metabolizing enzymes like Cytochrome P450 1A2 (CYP1A2).[2][3]

This document provides a detailed protocol for developing a robust calibration curve for the quantification of 1,7-DMU using its stable isotope-labeled internal standard, 1,7-Dimethyluric Acid-d3. The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry, as it co-elutes with the analyte and experiences similar ionization effects, thus correcting for variations in sample preparation and instrument response.[4][5] This method is intended for researchers, scientists, and drug development professionals utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Metabolic Context of 1,7-Dimethyluric Acid

1,7-Dimethyluric acid is formed in the liver from its precursor paraxanthine (1,7-dimethylxanthine) through oxidation, a reaction catalyzed by the enzymes CYP1A2 and CYP2A6.[2][3][6] Paraxanthine itself is the major metabolite of caffeine in humans.[3] Understanding this pathway is essential for interpreting the quantitative data obtained from bioanalytical assays.

Caffeine Caffeine Paraxanthine Paraxanthine (1,7-Dimethylxanthine) Caffeine->Paraxanthine  CYP1A2 (Demethylation) DMU 1,7-Dimethyluric Acid Paraxanthine->DMU  CYP1A2, CYP2A6 (Oxidation)

Figure 1: Simplified metabolic pathway of caffeine to 1,7-Dimethyluric Acid.

Experimental Protocols

This section details the necessary materials, instrumentation, and procedures for the quantitative analysis of 1,7-Dimethyluric Acid.

Materials and Reagents
  • 1,7-Dimethyluric Acid (Analyte) (≥98% purity)

  • This compound (Internal Standard, IS)

  • Methanol (B129727) (LC-MS Grade)

  • Acetonitrile (LC-MS Grade)

  • Water (LC-MS Grade)

  • Formic Acid (LC-MS Grade)

  • Control biological matrix (e.g., human plasma, urine)

  • Microcentrifuge tubes (1.5 mL)

  • Pipettes and tips

  • Vortex mixer

  • Centrifuge

  • HPLC vials with inserts

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Tandem Mass Spectrometer (e.g., Triple Quadrupole) with an Electrospray Ionization (ESI) source.

Preparation of Standard Solutions

3.1. Stock Solutions (1 mg/mL)

  • Accurately weigh approximately 1 mg of 1,7-Dimethyluric Acid and transfer to a 1 mL volumetric flask. Dissolve and bring to volume with methanol. This is the Analyte Stock Solution.

  • Accurately weigh approximately 1 mg of this compound and transfer to a 1 mL volumetric flask. Dissolve and bring to volume with methanol. This is the Internal Standard (IS) Stock Solution. Note: Store stock solutions at -20°C for up to six months.[7]

3.2. Working Internal Standard (IS) Solution (100 ng/mL)

  • Dilute the IS Stock Solution with 50:50 Methanol:Water to create a Working IS Solution at a concentration of 100 ng/mL. This solution will be used for sample preparation.

3.3. Calibration Curve Standards

  • Perform serial dilutions of the Analyte Stock Solution with 50:50 Methanol:Water to prepare a series of intermediate stock solutions.

  • Prepare the final calibration standards by spiking the appropriate intermediate stock solution into the control biological matrix to achieve the desired concentration range (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).

Sample Preparation (Protein Precipitation)

This protocol is suitable for plasma or serum samples. Urine samples may only require dilution.[8]

  • Aliquot 50 µL of each calibration standard or unknown sample into a clean 1.5 mL microcentrifuge tube.

  • Add 150 µL of the Working IS Solution (100 ng/mL in methanol) to each tube. The methanol acts as the protein precipitation agent.

  • Vortex each tube vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the tubes at 12,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to an HPLC vial for analysis.

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis s1 1. Pipette 50 µL Sample (Calibrator or Unknown) s2 2. Add 150 µL Methanol containing Internal Standard s1->s2 s3 3. Vortex for 1 minute s2->s3 s4 4. Centrifuge at 12,000 rpm for 10 minutes s3->s4 s5 5. Transfer Supernatant to HPLC Vial s4->s5 a1 Inject into LC-MS/MS s5->a1 a2 Data Acquisition (MRM) a1->a2 a3 Peak Integration & Ratio Calculation (Analyte Area / IS Area) a2->a3 a4 Quantification using Calibration Curve a3->a4

Figure 2: General experimental workflow for sample preparation and analysis.

LC-MS/MS Method

The following are typical starting parameters that should be optimized for the specific instrumentation used.

Parameter Suggested Condition
LC System UHPLC System
Column C18 Reversed-Phase Column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient Start at 5% B, ramp to 95% B over 5 min, hold for 1 min, return to initial conditions and equilibrate for 2 min.
Injection Volume 5 µL
Column Temperature 40 °C
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transition (1,7-DMU) Q1: 197.1 m/z → Q3: 140.1 m/z (Example, must be optimized)
MRM Transition (1,7-DMU-d3) Q1: 200.1 m/z → Q3: 143.1 m/z (Example, must be optimized)
Key MS Parameters Optimize Collision Energy (CE), Cone/Declustering Potential (DP), Source Temperature, and Gas Flows on your instrument.

Table 1: Suggested starting parameters for the LC-MS/MS method. These parameters should be empirically optimized.

Calibration Curve Construction and Data Analysis
  • Inject the prepared calibration standards in increasing order of concentration.

  • Integrate the chromatographic peaks for both the analyte (1,7-DMU) and the internal standard (1,7-DMU-d3).

  • Calculate the peak area ratio (Analyte Peak Area / IS Peak Area) for each calibration level.[9][10]

  • Construct a calibration curve by plotting the peak area ratio (y-axis) against the nominal concentration of the analyte (x-axis).[4][10]

  • Apply a linear regression model, typically with a 1/x or 1/x² weighting, to the data points.

  • The resulting equation (y = mx + c) and the correlation coefficient (r²) will be used to determine the concentration of 1,7-DMU in unknown samples. A correlation coefficient of >0.99 is generally considered acceptable.

cluster_input Inputs cluster_output Outputs conc Known Analyte Concentration (x-axis) process Linear Regression Analysis conc->process ratio Measured Peak Area Ratio (Analyte / IS) (y-axis) ratio->process equation Regression Equation (y = mx + c) r_squared Correlation Coefficient (r² > 0.99) process->equation process->r_squared

Figure 3: Logical relationship for generating a calibration curve.

Data Presentation and Method Performance

The following tables represent example data for a typical calibration curve.

Nominal Conc. (ng/mL) Analyte Area IS Area Peak Area Ratio (Analyte/IS) Calculated Conc. (ng/mL) Accuracy (%)
1.01,550150,5000.01030.9898.0
5.07,800152,0000.05135.11102.2
10.015,200149,8000.101510.05100.5
50.076,500151,0000.506649.8899.8
100.0153,000150,2001.0186100.12100.1
500.0755,000148,5005.0842501.50100.3
1000.01,510,000149,00010.1342998.9099.9

Table 2: Example calibration curve data. Note: Peak area values are illustrative.

Parameter Typical Value Comment
Linearity Range 1 - 1000 ng/mLThe range over which the assay is precise and accurate.
Correlation Coefficient (r²) > 0.995Indicates a strong linear relationship between concentration and response.
Regression Model Linear, 1/x² weightingWeighting is often required to ensure accuracy at the lower end of the curve.
Limit of Quantification (LOQ) 1 ng/mLThe lowest concentration on the calibration curve that can be quantified with acceptable precision and accuracy (e.g., within 20%).
Limit of Detection (LOD) ~0.3 ng/mLThe lowest concentration that can be reliably detected above the background noise (typically Signal-to-Noise > 3).

Table 3: Typical method validation parameters for the quantification of 1,7-Dimethyluric Acid.

References

Application Note: Quantification of 1,7-Dimethyluric Acid and its Deuterated Analog using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed protocol for the quantitative analysis of 1,7-Dimethyluric Acid and its stable isotope-labeled internal standard, 1,7-Dimethyluric Acid-d3, in biological matrices by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The method utilizes Multiple Reaction Monitoring (MRM) for sensitive and specific detection, making it suitable for pharmacokinetic studies, metabolism research, and clinical biomarker discovery.

Introduction

1,7-Dimethyluric acid is a metabolite of caffeine (B1668208) and paraxanthine, and its quantification in biological fluids is crucial for understanding caffeine metabolism and its physiological effects. LC-MS/MS has become the gold standard for the bioanalysis of small molecules due to its high sensitivity, selectivity, and speed. This document outlines the optimized MRM transitions and a robust LC-MS/MS method for the simultaneous determination of 1,7-Dimethyluric Acid and its deuterated internal standard.

Experimental

Materials and Reagents
  • 1,7-Dimethyluric Acid standard

  • This compound (internal standard)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Acetic acid (LC-MS grade)

  • Ammonium (B1175870) formate (B1220265)

  • Human urine (or other relevant biological matrix)

Sample Preparation

A simple dilution method is employed for the preparation of urine samples.[1]

  • Thaw frozen urine samples and vortex to ensure homogeneity.

  • Dilute a 10 µL aliquot of the urine sample with 65 µL of 25 mM ammonium formate (pH 2.75, adjusted with formic acid).

  • Add 25 µL of the internal standard working solution (this compound in a suitable solvent).

  • Vortex the mixture.

  • Centrifuge the sample to pellet any particulate matter.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography

HPLC System: Agilent 1100 series or equivalent Column: YMC-Pack C30, 50 x 2.1 mm, 3 µm[1] Mobile Phase A: 0.5% Acetic Acid in Water[1] Mobile Phase B: Acetonitrile[1] Flow Rate: 200 µL/min[1] Injection Volume: 10 µL[1] Column Temperature: 60°C[1] Gradient Program:

Time (min)%B
0.01.5
1.518.0
5.0100
7.0100
7.11.5
11.51.5
Mass Spectrometry

Mass Spectrometer: Triple quadrupole mass spectrometer Ionization Mode: Electrospray Ionization (ESI), Positive[1] IonSpray Voltage: 4200 V[1] Temperature: 500°C[1] Collision Gas: Nitrogen[1]

MRM Transitions and Mass Spectrometer Parameters

The following MRM transitions and compound-specific parameters should be used for the analysis.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Ionization Mode
1,7-Dimethyluric Acid197.1140.1150Positive
This compound200.1143.1150Positive

Note on this compound MRM Transition: The MRM transition for the deuterated internal standard is proposed based on the fragmentation pattern of the parent compound. The precursor ion at m/z 200.1 corresponds to the [M+H]+ of this compound. The major fragmentation pathway of 1,7-Dimethyluric Acid involves the loss of a methyl isocyanate group (CH₃NCO), resulting in the product ion at m/z 140.1. Assuming the deuterium (B1214612) label is on the methyl group that is not lost during fragmentation, the corresponding product ion for the d3-labeled compound is predicted to be at m/z 143.1.

Results and Discussion

This method provides a rapid and robust approach for the quantification of 1,7-Dimethyluric Acid in biological samples. The use of a stable isotope-labeled internal standard ensures high accuracy and precision by correcting for matrix effects and variations in instrument response. The chromatographic conditions are optimized to provide good peak shape and separation from potential interferences.

Visualizations

experimental_workflow Experimental Workflow for 1,7-Dimethyluric Acid Analysis cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis urine Urine Sample dilute Dilute with Ammonium Formate urine->dilute add_is Add this compound (IS) dilute->add_is centrifuge Centrifuge add_is->centrifuge supernatant Transfer Supernatant centrifuge->supernatant injection Inject into HPLC supernatant->injection separation Chromatographic Separation (YMC-Pack C30 Column) injection->separation ionization Electrospray Ionization (Positive Mode) separation->ionization detection MRM Detection (Triple Quadrupole MS) ionization->detection quantification Quantification using Calibration Curve detection->quantification results Concentration of 1,7-Dimethyluric Acid quantification->results signaling_pathway Caffeine Metabolism to 1,7-Dimethyluric Acid caffeine Caffeine paraxanthine Paraxanthine (1,7-Dimethylxanthine) caffeine->paraxanthine CYP1A2 dm_uric_acid 1,7-Dimethyluric Acid paraxanthine->dm_uric_acid CYP1A2

References

Application Notes & Protocols: Isotope Dilution Analysis for Accurate Concentration Determination

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Isotope Dilution Analysis

Isotope Dilution Analysis (IDA) is a powerful analytical technique for the highly accurate and precise quantification of analytes within complex mixtures.[1] Considered a definitive method in analytical chemistry, IDA is instrumental in drug development, therapeutic drug monitoring, biomarker validation, and various other scientific disciplines where exact concentration determination is critical.[1][2]

The fundamental principle of IDA involves the addition of a known amount of an isotopically labeled version of the analyte, referred to as an internal standard or "spike," to the sample.[1][2][3] This isotopically labeled standard is chemically identical to the analyte of interest but has a different isotopic composition, allowing it to be distinguished by mass spectrometry.[3] By measuring the ratio of the naturally occurring analyte to the isotopically labeled internal standard, the precise concentration of the analyte in the original sample can be calculated.[1][2] A key advantage of this method is that it corrects for sample loss during preparation and analysis, as both the analyte and the internal standard will be affected equally.[3][4][5]

Principle of Isotope Dilution Analysis

The core of isotope dilution analysis lies in altering the natural isotopic composition of the analyte in a sample by introducing a known quantity of an isotopically enriched standard.[2] The subsequent measurement of the altered isotopic ratio in the mixture enables the calculation of the initial amount of the analyte.[2]

The calculation is based on a simple mixing model. The total number of atoms of a particular isotope in the final mixture is the sum of the atoms of that isotope from the sample and the spike. By measuring the ratio of two isotopes in the sample, the spike, and the final mixture, the unknown concentration in the sample can be determined with high accuracy.

The general equation for calculating the unknown amount of analyte using the single isotope dilution method is as follows:

Where:

  • Cx is the concentration of the analyte in the sample.

  • Cs is the concentration of the spike solution.

  • Rs is the isotopic ratio of the spike.

  • Rm is the isotopic ratio of the mixture of sample and spike.

  • Rx is the isotopic ratio of the analyte in the sample.

  • Ws is the weight of the spike solution added.

  • Wx is the weight of the sample.

Applications in Drug Development

Isotope dilution mass spectrometry (IDMS) is extensively used in the pharmaceutical industry for:

  • Therapeutic Drug Monitoring (TDM): Accurately measuring the concentration of drugs in biological fluids (e.g., blood, plasma, urine) to ensure dosages are within the therapeutic range.[6]

  • Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies: Determining the absorption, distribution, metabolism, and excretion (ADME) of drug candidates.[3]

  • Biomarker Quantification: Precisely measuring the levels of endogenous molecules that can indicate disease state or drug efficacy.[1][4]

  • Metabolite Identification and Quantification: Studying the metabolic fate of drugs by quantifying their metabolites.[3]

  • Reference Material Certification: IDMS is a primary method used by national metrology institutes to certify the concentration of analytes in certified reference materials.[2]

Experimental Workflow

The general workflow for an isotope dilution analysis experiment is depicted in the following diagram:

IDA_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample 1. Sample Collection (e.g., Plasma, Tissue) Spike 2. Addition of Known Amount of Isotopically Labeled Internal Standard (Spike) Sample->Spike Spiking Equilibrate 3. Equilibration of Sample and Spike Spike->Equilibrate Mixing Extraction 4. Analyte Extraction and Purification Equilibrate->Extraction LC_MS 5. LC-MS/MS Analysis Extraction->LC_MS Ratio 6. Measurement of Isotope Ratio LC_MS->Ratio Calculation 7. Concentration Calculation Ratio->Calculation Result Final Concentration Calculation->Result

General workflow for Isotope Dilution Analysis.

Detailed Experimental Protocol: Quantification of a Drug in Plasma by LC-IDMS/MS

This protocol provides a general framework for the quantification of a small molecule drug in human plasma using liquid chromatography-isotope dilution tandem mass spectrometry (LC-IDMS/MS).

5.1. Materials and Reagents

  • Certified reference material of the drug.

  • Isotopically labeled internal standard of the drug (e.g., ¹³C₆-labeled).

  • Human plasma (drug-free).

  • Acetonitrile (B52724) (ACN), HPLC grade.

  • Methanol (MeOH), HPLC grade.

  • Formic acid (FA), LC-MS grade.

  • Water, ultrapure.

  • Solid-phase extraction (SPE) cartridges.

5.2. Preparation of Standards and Quality Controls (QCs)

  • Stock Solutions: Prepare stock solutions of the drug and the isotopically labeled internal standard in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the drug stock solution with drug-free plasma to create a calibration curve.

  • Internal Standard Working Solution: Prepare a working solution of the internal standard at a fixed concentration.

  • Quality Control Samples: Prepare QC samples at low, medium, and high concentrations in drug-free plasma.

5.3. Sample Preparation

  • Thaw: Thaw plasma samples, calibrators, and QCs at room temperature.

  • Spike: To 100 µL of each plasma sample, calibrator, and QC, add 10 µL of the internal standard working solution.

  • Vortex: Vortex each tube for 10 seconds to ensure thorough mixing.

  • Protein Precipitation: Add 300 µL of cold acetonitrile to each tube to precipitate proteins.

  • Vortex and Centrifuge: Vortex for 1 minute, then centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Transfer the supernatant to a clean tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase.

5.4. LC-MS/MS Analysis

  • Instrumentation: Use a high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: A suitable gradient to separate the analyte from matrix components.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive or negative ESI, depending on the analyte.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Optimize the precursor and product ion transitions for both the analyte and the internal standard.

5.5. Data Analysis and Concentration Calculation

  • Peak Integration: Integrate the chromatographic peaks for the analyte and the internal standard.

  • Ratio Calculation: Calculate the peak area ratio of the analyte to the internal standard for all samples, calibrators, and QCs.

  • Calibration Curve: Construct a calibration curve by plotting the peak area ratios of the calibrators against their known concentrations. A linear regression with a weighting factor of 1/x² is often used.

  • Concentration Determination: Determine the concentration of the drug in the unknown samples and QCs by interpolating their peak area ratios onto the calibration curve.

Data Presentation

Quantitative data from an isotope dilution analysis should be summarized in clear and structured tables.

Table 1: Calibration Curve Data

CalibratorNominal Concentration (ng/mL)Analyte Peak AreaIS Peak AreaPeak Area Ratio (Analyte/IS)Calculated Concentration (ng/mL)Accuracy (%)
11.05,234101,5670.05151.03103.0
25.026,170102,3450.25574.9899.6
310.051,890101,9870.508810.1101.0
450.0258,900102,1112.535549.799.4
5100.0515,600101,8765.0610100.2100.2
6500.02,567,800102,00125.1742501.5100.3

Table 2: Quality Control Sample Results

QC LevelNominal Concentration (ng/mL)Replicate 1 (ng/mL)Replicate 2 (ng/mL)Replicate 3 (ng/mL)Mean (ng/mL)CV (%)Accuracy (%)
Low3.02.953.082.993.012.2100.3
Medium75.076.274.175.575.31.4100.4
High400.0395.6405.2398.9399.91.299.9

Signaling Pathway Visualization

Isotope dilution mass spectrometry can be employed to quantify key proteins and their phosphorylation status in signaling pathways, providing insights into drug mechanisms of action.

mTOR_Pathway Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt TSC_Complex TSC1/TSC2 Akt->TSC_Complex inhibits Rheb Rheb-GTP TSC_Complex->Rheb inhibits mTORC1 mTORC1 Rheb->mTORC1 S6K1 S6K1 mTORC1->S6K1 _4EBP1 4E-BP1 mTORC1->_4EBP1 phosphorylates Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis _4EBP1->Protein_Synthesis

Simplified mTOR signaling pathway with quantifiable target proteins.

References

Application of 1,7-Dimethyluric Acid-d3 in Pharmacokinetic Studies of Methylxanthines

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1,7-Dimethyluric Acid-d3 is the deuterated form of 1,7-dimethyluric acid, a major metabolite of caffeine (B1668208). In pharmacokinetic studies, particularly those employing liquid chromatography-mass spectrometry (LC-MS/MS), stable isotope-labeled compounds like this compound are invaluable as internal standards. Their use ensures high accuracy and precision in the quantification of the corresponding unlabeled analyte by correcting for variations during sample preparation and analysis. This application note provides a detailed protocol for the use of this compound as an internal standard in a pharmacokinetic study of caffeine and its primary metabolites in human plasma.

Metabolic Pathway of Caffeine

Caffeine (1,3,7-trimethylxanthine) is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP1A2. The major metabolic pathway involves the demethylation to three primary metabolites: paraxanthine (B195701) (1,7-dimethylxanthine), theobromine (B1682246) (3,7-dimethylxanthine), and theophylline (B1681296) (1,3-dimethylxanthine). Paraxanthine is the most abundant metabolite, accounting for approximately 84% of caffeine metabolism. Paraxanthine is further metabolized to 1,7-dimethyluric acid.[1][2]

caffeine_metabolism Caffeine Caffeine (1,3,7-Trimethylxanthine) Paraxanthine Paraxanthine (1,7-Dimethylxanthine) Caffeine->Paraxanthine ~84% (CYP1A2) Theobromine Theobromine (3,7-Dimethylxanthine) Caffeine->Theobromine ~12% Theophylline Theophylline (1,3-Dimethylxanthine) Caffeine->Theophylline ~4% DMU 1,7-Dimethyluric Acid Paraxanthine->DMU Metabolism

Caption: Metabolic pathway of caffeine.

Experimental Protocols

This section details the methodology for a pharmacokinetic study of caffeine, utilizing this compound as an internal standard for the quantification of its metabolite, paraxanthine.

Bioanalytical Method: LC-MS/MS Quantification of Caffeine and Metabolites

A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is employed for the simultaneous quantification of caffeine, paraxanthine, theobromine, and theophylline in human plasma.[3]

1. Sample Preparation

  • To 50 µL of human plasma, add 100 µL of a protein precipitation solution (e.g., methanol (B129727) or acetonitrile) containing the internal standards. The internal standard solution should be prepared to achieve a final concentration of this compound appropriate for the expected concentration range of paraxanthine.

  • Vortex the mixture for 5 minutes to ensure complete protein precipitation.

  • Centrifuge the samples at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

2. Liquid Chromatography Conditions

  • HPLC System: A standard high-performance liquid chromatography system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution: A suitable gradient to separate the analytes and internal standard.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

3. Mass Spectrometry Conditions

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray ionization (ESI) in positive mode.

  • Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for each analyte and the internal standard are monitored.

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Caffeine195.1138.1
Paraxanthine181.1124.1
Theobromine181.1124.1
Theophylline181.1124.1
This compound (IS) 202.2 153.1

4. Method Validation

The bioanalytical method should be validated according to regulatory guidelines, assessing linearity, accuracy, precision, selectivity, and stability.

Validation ParameterAcceptance Criteria
Linearity (r²) ≥ 0.99
Accuracy Within ±15% of the nominal concentration (±20% at the Lower Limit of Quantification, LLOQ)
Precision (%CV) ≤ 15% (≤ 20% at LLOQ)
Selectivity No significant interfering peaks at the retention times of the analytes and IS
Stability Analyte stability under various storage and handling conditions

Experimental Workflow

The following diagram illustrates the workflow for a typical pharmacokinetic study involving the analysis of caffeine and its metabolites.

experimental_workflow cluster_study_conduct Study Conduct cluster_sample_analysis Sample Analysis cluster_data_analysis Data Analysis Subject_Recruitment Subject Recruitment and Dosing Blood_Sampling Timed Blood Sampling Subject_Recruitment->Blood_Sampling Plasma_Separation Plasma Separation and Storage Blood_Sampling->Plasma_Separation Sample_Preparation Plasma Sample Preparation (Protein Precipitation & IS Spiking) Plasma_Separation->Sample_Preparation LCMS_Analysis LC-MS/MS Analysis Sample_Preparation->LCMS_Analysis Data_Processing Data Processing and Quantification LCMS_Analysis->Data_Processing PK_Modeling Pharmacokinetic Modeling Data_Processing->PK_Modeling Report Data Interpretation and Reporting PK_Modeling->Report

Caption: Pharmacokinetic study workflow.

Data Presentation

The pharmacokinetic parameters of caffeine and its primary metabolite, paraxanthine, are summarized in the table below. These values are representative and may vary depending on the study population and design.

ParameterCaffeineParaxanthine (1,7-Dimethylxanthine)
Tmax (h) 0.5 - 2.04.0 - 8.0
Cmax (ng/mL) 1500 - 50001000 - 3000
AUC₀₋t (ng·h/mL) 8000 - 2500015000 - 40000
t₁/₂ (h) 3.0 - 7.04.0 - 8.0

Data are presented as ranges compiled from various pharmacokinetic studies of caffeine.

Conclusion

This compound serves as an ideal internal standard for the accurate and precise quantification of its unlabeled analogue, 1,7-dimethyluric acid, and structurally similar compounds like paraxanthine in complex biological matrices. The detailed protocol and workflow provided herein offer a robust framework for conducting pharmacokinetic studies of caffeine and other methylxanthines, contributing to a better understanding of their absorption, distribution, metabolism, and excretion profiles. The use of stable isotope-labeled internal standards is a critical component of high-quality bioanalytical research in drug development and clinical pharmacology.

References

Application Notes and Protocols for Measuring CYP1A2 Activity Using Caffeine Metabolite Ratios

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cytochrome P450 1A2 (CYP1A2) is a critical enzyme primarily located in the liver that is responsible for the metabolism of numerous clinically important drugs, procarcinogens, and endogenous compounds.[1][2] The activity of CYP1A2 exhibits significant inter-individual variability, which can be attributed to genetic polymorphisms, environmental factors such as smoking, and the influence of inducers and inhibitors.[2][3] This variability can lead to unpredictable drug responses and toxicities. Therefore, the ability to accurately phenotype individuals based on their CYP1A2 activity is of paramount importance in clinical pharmacology and drug development.

Caffeine (B1668208), a widely consumed psychoactive substance, serves as a safe and effective probe for determining CYP1A2 activity in vivo.[4][5][6] More than 95% of caffeine's primary metabolism is catalyzed by CYP1A2, making the ratios of its various metabolites a reliable indicator of the enzyme's function.[4][7] This document provides detailed application notes and protocols for measuring CYP1A2 activity using caffeine metabolite ratios in various biological matrices.

Principle of the Method

The methodology is based on the administration of a known dose of caffeine to a subject, followed by the collection of biological samples (urine, plasma, or saliva) at specific time points. The concentrations of caffeine and its primary metabolites are then quantified using analytical techniques such as High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).[8][9] The calculated ratios of these metabolites reflect the rate of specific metabolic pathways governed by CYP1A2.

The primary metabolic pathway of caffeine involves N-demethylation to its three main metabolites: paraxanthine (B195701) (1,7-dimethylxanthine or 17X), theobromine, and theophylline.[1] CYP1A2 is the principal enzyme responsible for the conversion of caffeine to paraxanthine.[4][7] Subsequent metabolism of these primary metabolites by CYP1A2 and other enzymes like N-acetyltransferase 2 (NAT2) and xanthine (B1682287) oxidase (XO) results in a variety of secondary metabolites that are excreted in the urine.[4][7] By measuring the relative amounts of these metabolites, a quantitative assessment of CYP1A2 activity can be achieved.

Caffeine Metabolism Pathway

The metabolic fate of caffeine is complex, involving multiple enzymatic steps. The initial and rate-limiting step in the major metabolic pathway is the 3-N-demethylation of caffeine to paraxanthine, which is almost exclusively catalyzed by CYP1A2.

G Caffeine Caffeine (1,3,7-trimethylxanthine) Paraxanthine Paraxanthine (1,7-dimethylxanthine) Caffeine->Paraxanthine CYP1A2 (Major Pathway, ~80%) Theobromine Theobromine (3,7-dimethylxanthine) Caffeine->Theobromine CYP1A2, etc. (~12%) Theophylline Theophylline (1,3-dimethylxanthine) Caffeine->Theophylline CYP1A2, etc. (~4%) AFMU AFMU (5-acetylamino-6-formylamino-3-methyluracil) Paraxanthine->AFMU CYP1A2, NAT2 _1U 1-Methyluric Acid (1U) Paraxanthine->_1U CYP1A2, XO _1X 1-Methylxanthine (B19228) (1X) Paraxanthine->_1X CYP1A2 _17U 1,7-Dimethyluric Acid (17U) Paraxanthine->_17U XO

Caption: Simplified caffeine metabolic pathway.

Recommended Metabolite Ratios for CYP1A2 Phenotyping

Several metabolite ratios have been proposed and validated for assessing CYP1A2 activity. The choice of ratio and biological matrix depends on the specific research question, required sensitivity, and practical considerations of sample collection.

Biological MatrixMetabolite RatioFormulaNotes
Urine (AFMU + 1X + 1U) / 17U(5-acetylamino-6-formylamino-3-methyluracil + 1-methylxanthine + 1-methyluric acid) / 1,7-dimethyluric acidConsidered a robust index of CYP1A2 activity and is less dependent on urine flow rate.[5][10]
(AFMU + 1X + 1U + 17U + 17X) / 137X(Sum of major metabolites) / CaffeineThis ratio showed a high correlation with caffeine clearance in a 0-24 hour urine sample.[11]
Plasma Paraxanthine / Caffeine1,7-dimethylxanthine / 1,3,7-trimethylxanthineA simple and reliable index, typically measured 4-6 hours post-caffeine administration.[12][13]
Saliva Paraxanthine / Caffeine1,7-dimethylxanthine / 1,3,7-trimethylxanthineOffers a non-invasive alternative to plasma sampling, with good correlation to plasma ratios.[13][14]

Note: 137X = Caffeine, 17X = Paraxanthine, 1U = 1-Methyluric acid, 1X = 1-Methylxanthine, 17U = 1,7-Dimethyluric acid, AFMU = 5-acetylamino-6-formylamino-3-methyluracil.

Experimental Workflow

The following diagram outlines the general workflow for a CYP1A2 phenotyping study using caffeine.

G cluster_pre_study Pre-Study Preparation cluster_study_day Study Day cluster_lab_analysis Laboratory Analysis cluster_data_analysis Data Analysis ParticipantScreening Participant Screening and Consent DietaryControl Dietary and Medication Restrictions (e.g., 24-48h caffeine-free period) ParticipantScreening->DietaryControl CaffeineAdmin Administer Known Dose of Caffeine (e.g., 100-200 mg) DietaryControl->CaffeineAdmin SampleCollection Sample Collection at Pre-defined Time Points (Urine, Plasma, or Saliva) CaffeineAdmin->SampleCollection SampleProcessing Sample Processing and Storage SampleCollection->SampleProcessing LCMS Quantification of Caffeine and Metabolites by HPLC-MS/MS SampleProcessing->LCMS RatioCalculation Calculation of Metabolite Ratios LCMS->RatioCalculation Phenotype Determination of CYP1A2 Phenotype (e.g., Slow, Normal, Rapid Metabolizer) RatioCalculation->Phenotype

Caption: General experimental workflow for CYP1A2 phenotyping.

Detailed Experimental Protocols

Protocol 1: Urinary Metabolite Ratio Analysis

1. Participant Preparation:

  • Participants should abstain from all sources of caffeine (coffee, tea, soda, chocolate) for at least 24-48 hours prior to the study.

  • A list of prohibited medications known to inhibit or induce CYP1A2 should be provided, and their use discontinued (B1498344) for an appropriate washout period as determined by their pharmacokinetic properties.

  • Participants should fast for at least 4 hours before caffeine administration.[14]

2. Caffeine Administration:

  • Administer a single oral dose of 100-200 mg of caffeine. Commercially available caffeine tablets are suitable. The exact dose should be recorded for each participant.

3. Urine Sample Collection:

  • A pre-dose urine sample should be collected.

  • Following caffeine administration, collect all urine for a specified period, typically 4-5 hours or up to 24 hours.[5][11] The exact timing of collection is crucial as some metabolite ratios can be influenced by sampling time.[15]

  • Record the total volume of urine collected.

  • Aliquot the urine into labeled cryovials and store at -80°C until analysis.

4. Sample Preparation for HPLC-MS/MS:

  • Thaw urine samples at room temperature.

  • To 100 µL of urine, add an internal standard solution containing isotopically labeled caffeine and its metabolites.

  • Perform a protein precipitation step by adding 200 µL of acetonitrile.

  • Vortex and centrifuge the samples to pellet the precipitated proteins.

  • Transfer the supernatant to a clean vial for injection into the HPLC-MS/MS system.

5. HPLC-MS/MS Analysis:

  • HPLC System: A standard HPLC system capable of gradient elution.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is commonly used.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in methanol (B129727) or acetonitrile.

  • Gradient: A typical gradient would start with a low percentage of mobile phase B, ramping up to elute the analytes, followed by a re-equilibration step.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.

  • Detection: Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for caffeine and each of its metabolites.

Protocol 2: Plasma/Saliva Paraxanthine/Caffeine Ratio Analysis

1. Participant Preparation:

  • Follow the same participant preparation guidelines as for the urinary metabolite ratio analysis.

2. Caffeine Administration:

  • Administer a single oral dose of 100 mg of caffeine.

3. Plasma/Saliva Sample Collection:

  • Collect a baseline blood or saliva sample before caffeine administration.

  • Collect subsequent samples at specific time points post-administration. A single sample at 4-6 hours is often sufficient.[12][13]

  • For plasma, collect blood in tubes containing an appropriate anticoagulant (e.g., EDTA), and centrifuge to separate the plasma.

  • For saliva, participants can chew on a piece of sugarless gum to stimulate saliva flow and collect it in a designated tube.[14]

  • Store plasma and saliva samples at -80°C until analysis.

4. Sample Preparation for HPLC-MS/MS:

  • Thaw plasma or saliva samples.

  • To a small volume of the sample (e.g., 50 µL), add an internal standard solution.

  • Perform protein precipitation with acetonitrile.

  • Centrifuge and transfer the supernatant for analysis.

5. HPLC-MS/MS Analysis:

  • The analytical conditions are generally the same as for the analysis of urinary metabolites. The specific MRM transitions for paraxanthine and caffeine will be monitored.

Data Analysis and Interpretation

  • Quantification: Generate calibration curves for caffeine and each metabolite using standards of known concentrations. Use the peak area ratios of the analytes to their respective internal standards to quantify their concentrations in the samples.

  • Ratio Calculation: Calculate the selected metabolite ratios using the molar concentrations of the respective analytes.

  • Phenotype Classification: The distribution of metabolite ratios in a population is often bimodal or trimodal, allowing for the classification of individuals into different phenotype groups (e.g., poor, intermediate, extensive, or ultrarapid metabolizers). The specific cut-off values for these classifications should be determined from the study population or based on established literature values.

Concluding Remarks

The use of caffeine metabolite ratios is a powerful and minimally invasive tool for phenotyping CYP1A2 activity. This approach has significant applications in personalized medicine, drug development, and toxicological risk assessment. The choice of the specific protocol should be guided by the research objectives and available resources. Adherence to standardized protocols for sample collection and analysis is crucial for obtaining reliable and reproducible results. While urinary metabolite ratios provide a comprehensive view of caffeine metabolism, plasma or saliva paraxanthine/caffeine ratios offer a simpler and often equally effective alternative for CYP1A2 phenotyping.[12]

References

Troubleshooting & Optimization

Technical Support Center: Deuterium Isotope Effect on Chromatographic Retention Time

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for navigating the chromatographic complexities introduced by deuterium (B1214612) isotope labeling. This resource is tailored for researchers, scientists, and drug development professionals to provide clear, actionable guidance on the deuterium isotope effect on chromatographic retention time. Here you will find answers to frequently asked questions, detailed troubleshooting guides, and standardized experimental protocols to support your analytical work.

Frequently Asked Questions (FAQs)

Q1: Why is my deuterated internal standard eluting at a different retention time than its non-deuterated (protiated) analyte?

This phenomenon is known as the Chromatographic Deuterium Isotope Effect (CDIE). The substitution of hydrogen (¹H) with its heavier isotope, deuterium (²H or D), introduces subtle yet significant changes in the physicochemical properties of a molecule. The carbon-deuterium (C-D) bond is slightly shorter and stronger than the carbon-hydrogen (C-H) bond.[1][2] This results in a smaller van der Waals radius and reduced polarizability for the deuterated molecule.[1][2] These differences influence the intermolecular interactions between the analyte and the stationary phase, leading to altered retention behavior.[2]

In most reversed-phase liquid chromatography (RPLC) and gas chromatography (GC) applications, deuterated compounds tend to elute slightly earlier than their non-deuterated counterparts, a phenomenon often termed the "inverse isotope effect".[1][3][4][5][6] Conversely, in normal-phase liquid chromatography (NPLC), a "normal isotope effect" may be observed, where deuterated compounds are retained longer.[4][7]

Q2: What factors influence the magnitude of the retention time shift?

Several factors can modulate the observed retention time difference between deuterated and non-deuterated compounds:

  • Number of Deuterium Atoms: Generally, a larger retention time shift is observed with a greater number of deuterium atoms in a molecule.[7][8]

  • Position of Deuteration: The location of deuterium atoms within the molecule is critical. Substitution at sites involved in interactions with the stationary phase will have a more pronounced effect.[7][9] For instance, deuterium substitution on aliphatic groups tends to have a greater inverse isotope effect on retention than on aromatic substituents.[6]

  • Molecular Structure: The inherent properties of the analyte, such as its size, shape, and functional groups, will influence the extent of the isotope effect.[7]

  • Chromatographic Conditions: The choice of stationary phase, mobile phase composition, and temperature can all impact the retention time difference.[1]

Q3: My deuterated internal standard and analyte, which previously co-eluted, are now showing a separation. What could be the cause?

A sudden or gradual shift in the relative retention time of your deuterated internal standard and analyte often points to changes in the chromatographic system rather than a change in the inherent isotope effect.[7] Potential causes include:

  • Column Aging: Over time, the stationary phase of a column can degrade, leading to changes in selectivity and retention.[10]

  • Column Contamination: Accumulation of matrix components on the column can alter its chemistry and affect the separation. A thorough column wash or replacement may be necessary.[10]

  • Mobile Phase Inconsistencies: Errors in mobile phase preparation, such as incorrect solvent ratios or pH, can lead to significant retention time shifts.[10] The stability of the mobile phase over time should also be considered.[10]

  • Temperature Fluctuations: Inconsistent column temperature can affect retention times. An increase in temperature generally leads to shorter retention times.[7][10]

  • System Leaks or Pump Issues: Leaks in the system or poor pump performance can cause pressure fluctuations and affect mobile phase composition, leading to retention time instability.[10]

Troubleshooting Guides

Issue: Unexpected or variable retention time shifts between deuterated and non-deuterated analogs.

This troubleshooting guide provides a systematic approach to diagnosing and resolving unexpected retention time shifts.

G start Start: Unexpected Retention Time Shift Observed check_system 1. Verify System Stability - Check for pressure fluctuations - Inspect for leaks start->check_system check_mobile_phase 2. Examine Mobile Phase - Prepare fresh mobile phase - Verify composition and pH check_system->check_mobile_phase System Stable unresolved Issue Persists: Contact Support check_system->unresolved System Unstable check_column 3. Assess Column Performance - Perform column wash - Test with a new column of the same type check_mobile_phase->check_column Mobile Phase OK resolved Issue Resolved check_mobile_phase->resolved Mobile Phase was the issue optimize_method 4. Method Optimization - Adjust gradient profile - Modify mobile phase composition - Optimize column temperature check_column->optimize_method Column OK check_column->resolved Column was the issue data_processing 5. Adjust Data Processing - Widen integration windows to  encompass potential shifts optimize_method->data_processing Optimization attempted optimize_method->resolved Optimization successful data_processing->resolved Integration window adjustment sufficient data_processing->unresolved Further investigation needed G cluster_prep Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing prep_standards Prepare Stock Solutions (Deuterated & Non-deuterated) mix_standards Create 1:1 Mixture prep_standards->mix_standards set_conditions Set Chromatographic Conditions (Column, Mobile Phase, Temp, etc.) mix_standards->set_conditions inject_sample Inject Standard Mixture set_conditions->inject_sample acquire_data Acquire Data (UV/MS) inject_sample->acquire_data measure_rt Measure Retention Times (t_R(H) and t_R(D)) acquire_data->measure_rt calculate_shift Calculate Retention Time Shift (Δt_R = t_R(H) - t_R(D)) measure_rt->calculate_shift assess_repro Assess Reproducibility calculate_shift->assess_repro G cluster_cause Fundamental Cause cluster_effect Chromatographic Impact cluster_outcome Observed Outcome deuteration Deuterium Substitution (H -> D) bond_props Changes in Bond Properties - Shorter & Stronger C-D Bond - Lower Vibrational Energy deuteration->bond_props physico_props Altered Physicochemical Properties - Smaller van der Waals Radius - Reduced Polarizability bond_props->physico_props interactions Modified Intermolecular Interactions (Analyte-Stationary Phase) physico_props->interactions retention Altered Retention Behavior interactions->retention rt_shift Retention Time Shift (Δt_R) retention->rt_shift factors Influencing Factors: - No. of D atoms - Position of D - Molecular Structure - Chromatographic Conditions factors->interactions

References

Technical Support Center: Correcting for Matrix Effects in LC-MS using Deuterated Standards

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to matrix effects in liquid chromatography-mass spectrometry (LC-MS) analysis when using deuterated internal standards.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in LC-MS analysis?

A1: Matrix effects are the alteration of an analyte's ionization efficiency due to co-eluting compounds from the sample matrix.[1][2] This can lead to either a decrease in the analytical signal, known as ion suppression, or an increase in the signal, referred to as ion enhancement.[1][2] These effects can significantly compromise the accuracy, precision, and sensitivity of an analytical method.[3] Common culprits behind matrix effects in complex biological samples include salts, lipids, and proteins.[1]

Q2: How do deuterated internal standards help correct for matrix effects?

A2: Deuterated internal standards, also known as stable isotope-labeled internal standards (SIL-IS), are considered the gold standard for mitigating matrix effects.[1][4] Since they are chemically almost identical to the analyte of interest, they tend to co-elute and experience similar degrees of ion suppression or enhancement.[1] By calculating the ratio of the analyte's signal to that of the internal standard, variations in signal intensity caused by matrix effects can be normalized. This normalization process leads to more accurate and precise quantification of the target analyte.[1]

Q3: What are the key considerations when selecting a deuterated internal standard?

A3: Several factors are critical for the effective use of deuterated internal standards:

  • Isotopic Purity and Enrichment: The isotopic purity of the deuterated standard is crucial. The presence of unlabeled analyte in the internal standard solution can lead to an overestimation of the analyte's concentration.[4] An isotopic enrichment of ≥98% is ideally recommended.[4]

  • Position of Deuterium (B1214612) Labeling: Deuterium atoms should be placed on stable positions within the molecule to avoid hydrogen-deuterium exchange with the solvent (e.g., -OH, -NH, -SH groups).[4] Such an exchange can compromise the mass difference and the integrity of the analysis.[4]

  • Co-elution: For optimal correction of matrix effects, the deuterated standard should co-elute with the analyte.[4][5] Although their chromatographic behavior is nearly identical, highly deuterated compounds can sometimes show a slight retention time shift.[4]

Q4: Can deuterated standards always perfectly correct for matrix effects?

A4: While highly effective, deuterated internal standards may not always provide a perfect correction for matrix effects.[1][6] A phenomenon known as the "isotope effect" can sometimes cause a slight chromatographic shift between the analyte and the deuterated internal standard.[1] If this shift leads to the analyte and the internal standard eluting into regions with different degrees of ion suppression, it can result in inaccurate quantification. This is referred to as "differential matrix effects".[1][4]

Troubleshooting Guides

Problem 1: Poor reproducibility of the analyte/internal standard area ratio.

  • Possible Cause: Inconsistent matrix effects across different samples.

  • Solution: Improve the sample cleanup procedure to remove more of the interfering matrix components. Techniques like solid-phase extraction (SPE) can be more effective than simple protein precipitation. Also, ensure that the internal standard is added at the very beginning of the sample preparation process to account for variability in extraction recovery.[2]

Problem 2: The analyte and the deuterated internal standard do not co-elute.

  • Possible Cause: The "isotope effect" can lead to a slight difference in retention times, especially in reversed-phase chromatography, due to changes in the molecule's lipophilicity when hydrogen is replaced with deuterium.[5]

  • Solution:

    • Chromatographic Method Optimization: Adjusting the mobile phase composition, gradient profile, or column temperature may help improve co-elution.[7]

    • Consider Alternative Isotopes: If the deuterium isotope effect is significant, using a standard labeled with 13C or 15N might be a better option as they are less likely to cause chromatographic shifts.[5]

Problem 3: Unexpectedly high or low analyte concentrations.

  • Possible Cause 1: Contamination of the deuterated standard. The presence of unlabeled analyte in the internal standard solution can lead to an overestimation of the analyte's concentration.[4]

    • Solution: Assess the purity of the internal standard by analyzing a blank sample spiked only with the deuterated standard and monitoring the mass transition for the unlabeled analyte. The response for the unlabeled analyte should be minimal, ideally less than 20% of the response at the Lower Limit of Quantification (LLOQ).[7]

  • Possible Cause 2: Differential matrix effects. The analyte and the internal standard may be experiencing different degrees of ion suppression or enhancement.[7]

    • Solution: Perform a matrix effect evaluation to quantify the extent of the issue. If differential effects are confirmed, further optimization of the sample preparation and chromatography is necessary.

Experimental Protocols

Protocol 1: Quantitative Evaluation of Matrix Effects

This protocol allows for the quantification of ion suppression or enhancement for a specific analyte in a given matrix.

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Prepare a solution of the analyte and the deuterated internal standard in a clean solvent (e.g., methanol, acetonitrile) at a known concentration.

    • Set B (Post-Extraction Spike): Extract at least six different lots of blank matrix. After the final extraction step, spike the analyte and internal standard into the extracted matrix at the same concentration as in Set A.[1][7]

    • Set C (Pre-Extraction Spike): Spike the analyte and internal standard into the blank matrix before the extraction process at the same concentrations as in Set A.[1][7] (This set is primarily used to determine recovery but is often prepared alongside the matrix effect samples).

  • LC-MS/MS Analysis: Analyze all three sets of samples using the developed LC-MS/MS method.

  • Calculation:

    • Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) x 100 [1][7]

      • A value of 100% indicates no matrix effect.

      • A value < 100% indicates ion suppression.

      • A value > 100% indicates ion enhancement.

    • Recovery (%) = (Peak Area in Set C / Peak Area in Set B) x 100 [7]

Data Presentation

Table 1: Example Data from a Matrix Effect Experiment

This table illustrates how to identify differential matrix effects.

CompoundPeak Area (Neat Solution - Set A)Peak Area (Post-Spike - Set B)Matrix Effect (%)
Analyte1,500,000975,00065.0% (Suppression)
Deuterated IS1,600,0001,440,00090.0% (Suppression)

In this example, the analyte experiences more significant ion suppression (65%) than the deuterated internal standard (90%), which could lead to an overestimation of the analyte's concentration.

Visualizations

MatrixEffectCorrection Workflow for Correcting Matrix Effects with Deuterated Standards cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma, Urine) Spike_IS Spike with Known Amount of Deuterated Internal Standard (IS) Sample->Spike_IS Extraction Sample Extraction (e.g., Protein Precipitation, SPE) Spike_IS->Extraction LC_Separation LC Separation Extraction->LC_Separation MS_Detection MS/MS Detection (Analyte & IS) LC_Separation->MS_Detection Peak_Integration Peak Area Integration (Analyte & IS) MS_Detection->Peak_Integration Ratio_Calculation Calculate Ratio (Analyte Area / IS Area) Peak_Integration->Ratio_Calculation Quantification Quantify Analyte using Calibration Curve Ratio_Calculation->Quantification Final_Result Final_Result Quantification->Final_Result Accurate Concentration Troubleshooting_Matrix_Effects Troubleshooting Differential Matrix Effects Start Inaccurate Results Observed Check_Coelution Do Analyte and IS Co-elute? Start->Check_Coelution Optimize_Chroma Optimize Chromatography: - Gradient - Mobile Phase - Temperature Check_Coelution->Optimize_Chroma No Evaluate_ME Perform Matrix Effect Experiment (Neat vs. Post-Spike) Check_Coelution->Evaluate_ME Yes Optimize_Chroma->Check_Coelution Differential_ME Differential_ME Evaluate_ME->Differential_ME Are Matrix Effects Different for Analyte and IS? Improve_Cleanup Improve Sample Cleanup: - Use SPE - Change Extraction Solvent Differential_ME->Improve_Cleanup Yes End Issue Likely Not Differential Matrix Effect. Investigate Other Causes. Differential_ME->End No Improve_Cleanup->Evaluate_ME

References

Potential for H/D exchange in deuterated standards in aqueous solutions.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the potential for hydrogen-deuterium (H/D) exchange in deuterated standards when used in aqueous solutions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Issue 1: Inaccurate or Inconsistent Quantitative Results

Question: My quantitative results are inconsistent and inaccurate, even though I am using a deuterated internal standard. What could be the cause?

Answer: Inaccurate or inconsistent results when using a deuterated internal standard can arise from several factors. The most common issues include a lack of co-elution between the analyte and the standard, the presence of isotopic or chemical impurities in the standard, or unforeseen isotopic exchange.[1] Variability in the internal standard's signal intensity can also point to differential matrix effects, where the analyte and the deuterated internal standard experience different levels of ion suppression or enhancement from components in the sample matrix.[1]

Troubleshooting Guide:

  • Verify Co-elution: Overlay the chromatograms of the analyte and the internal standard to ensure they elute at the same time.[1] If they have different retention times, you may need to optimize your chromatographic method by adjusting the mobile phase composition, gradient, or temperature.[2]

  • Confirm Purity of the Standard: Always request a certificate of analysis from your supplier that details the isotopic and chemical purity of the standard.[1] You can also verify the purity yourself using techniques like high-resolution mass spectrometry (HRMS) or Nuclear Magnetic Resonance (NMR) spectroscopy.[3]

  • Assess for Isotopic Exchange: H/D exchange can occur when deuterium (B1214612) atoms on your standard are replaced by hydrogen atoms from the solvent or sample matrix.[2] This is more likely under certain conditions, such as in the presence of acidic or basic solutions.[4][5] A significant increase in the signal of the non-deuterated analyte when the deuterated standard is incubated in a blank sample matrix is an indicator of H/D back-exchange.[1]

  • Investigate Matrix Effects: Even with perfect co-elution, the analyte and the deuterated internal standard can be affected differently by the sample matrix.[1] To check for this, compare the peak area of the internal standard in a simple solution to its peak area in a blank matrix sample that has been spiked after extraction.[1] Improving your sample clean-up procedure or diluting the sample can help reduce matrix effects.[1]

Issue 2: Suspected H/D Exchange

Question: I suspect my deuterated standard is losing its deuterium label. How can I confirm this and what are the primary causes?

Answer: You can confirm the loss of a deuterium label, also known as H/D back-exchange, by using high-resolution mass spectrometry to look for an increase in the abundance of lower mass isotopologues (molecules that have lost one or more deuterium atoms).[3] The primary causes of H/D exchange are the pH of the solution, the temperature, the type of solvent used, and the position of the deuterium label on the molecule.[6][7]

Key Factors Influencing H/D Exchange:

  • pH of the Solution: The H/D exchange reaction can be catalyzed by both acids and bases.[6][8] For many compounds, especially peptides and proteins, the exchange rate is at its minimum at a low pH of around 2.5 to 2.6.[6][9] Both neutral and basic conditions can significantly speed up the loss of deuterium.[6]

  • Temperature: Higher temperatures increase the rate of H/D exchange.[6] For instance, lowering the temperature from 25°C to 0°C can decrease the exchange rate by a factor of 14.

  • Solvent Choice: Protic solvents, like water and alcohols, can act as a source of protons and facilitate H/D exchange.[3] It is best to avoid storing standards in aqueous or protic alcoholic solutions for long periods.[6]

  • Label Position: Deuterium labels on heteroatoms like oxygen or nitrogen (e.g., in alcohols or amines) are more susceptible to exchange.[5] Careful selection of the labeling position to avoid chemically active sites can minimize this risk.[4]

Quantitative Data Summary

The stability of deuterated standards is highly dependent on environmental factors. The following table summarizes the impact of pH, temperature, and solvent choice on the rate of D-H exchange.

FactorConditionImpact on D-H Exchange RateRecommendation for Minimizing Exchange
pH Acidic (~2.5)Minimum Exchange Rate for amide protons[6][9]Quench samples by acidifying to pH ~2.5.[6]
Neutral (~7.0)Base-catalyzed exchange becomes significant, rate increases.[6]Avoid neutral pH during sample processing.[6]
Basic (>8.0)Exchange rate is significantly accelerated.[6]Avoid basic conditions entirely.[6]
Temperature Low (~0°C)Significantly Reduced Rate[6]Perform all post-labeling steps at 0°C or on ice.[6]
Ambient (~25°C)Moderate Exchange RateIf possible, cool samples to slow the exchange.
High (>40°C)Accelerated Exchange RateAvoid high temperatures during sample preparation and analysis.
Solvent Aprotic (e.g., Acetonitrile, DMSO)Minimal ExchangeUse high-purity, aprotic solvents for reconstitution and dilution.[3][6]
Protic (e.g., H₂O, Methanol)High Potential for ExchangeAvoid storing standards in aqueous or protic solutions for extended periods.[6] If aqueous solutions are necessary, consider using D₂O.[6]

Experimental Protocols

Here are detailed methodologies for key experiments to assess the stability and purity of your deuterated standards.

Protocol 1: Assessing the Isotopic Purity of a Deuterated Internal Standard

Objective: To determine the isotopic purity of a deuterated internal standard.[1]

Methodology:

  • Prepare a Dilute Solution: Prepare a dilute solution of the deuterated internal standard in a suitable aprotic solvent like methanol (B129727) or acetonitrile.[1][3]

  • High-Resolution Mass Spectrometry (HRMS) Analysis: Infuse the solution directly into a high-resolution mass spectrometer.

  • Acquire Mass Spectrum: Acquire a high-resolution mass spectrum of the standard.

  • Analyze Isotopic Distribution: Analyze the distribution of isotopologues to determine the isotopic enrichment.

  • NMR Spectroscopy (Optional): Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to confirm the position of the deuterium labels and assess isotopic purity.[3]

Protocol 2: Testing for H/D Back-Exchange

Objective: To determine if H/D back-exchange is occurring in your sample matrix under your experimental conditions.

Methodology:

  • Prepare Two Sets of Samples:

    • Set A (Control): Spike the deuterated internal standard into a clean, aprotic solvent.

    • Set B (Matrix): Spike the deuterated internal standard into a blank sample matrix (e.g., plasma, urine).[1]

  • Incubate Samples: Incubate both sets of samples under the same conditions as your analytical method (time, temperature, pH).[1]

  • Process Samples: Process the samples using your established extraction procedure.[1]

  • Analyze by LC-MS/MS: Analyze the samples by LC-MS/MS.[1]

  • Monitor for Exchange: Monitor for any increase in the signal of the non-deuterated analyte in Set B compared to Set A. A significant increase indicates H/D back-exchange is occurring.[1]

Protocol 3: Evaluating Matrix Effects

Objective: To determine if co-eluting matrix components are causing ion suppression or enhancement for the analyte and the deuterated internal standard.[4]

Methodology:

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Prepare standards at low and high concentrations in the final mobile phase solvent.[4]

    • Set B (Post-Extraction Spike): Extract blank matrix from at least six different sources. After the final extraction step, spike the extracts with the analyte and internal standard to the same low and high concentrations as Set A.[4]

    • Set C (Pre-Extraction Spike): Spike blank matrix from the same six sources with the analyte and internal standard (at low and high concentrations) before the extraction process.[4]

  • Analyze Samples: Analyze all samples using the developed LC-MS/MS method.[4]

  • Calculate Matrix Factor (MF) and Recovery (RE):

    • Matrix Factor (MF): Calculated as the ratio of the peak area in Set B to the peak area in Set A. An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement.[4]

    • Recovery (RE): Calculated as the ratio of the peak area in Set C to the peak area in Set B.[4]

  • Evaluate Results: Compare the MF for the analyte and the internal standard. If they are significantly different, it indicates that differential matrix effects are present.

Visualizations

The following diagrams illustrate key concepts and workflows related to H/D exchange.

H_D_Exchange_Mechanism cluster_0 Base-Catalyzed H/D Exchange Analyte_D Analyte-D Enolate Enolate Intermediate Analyte_D->Enolate Base (e.g., OH⁻) removes D⁺ Analyte_H Analyte-H (Exchanged) Enolate->Analyte_H Protonation by Solvent (e.g., H₂O)

Caption: Mechanism of base-catalyzed H/D exchange.

HD_Exchange_Workflow cluster_workflow Workflow for Assessing H/D Exchange Prep_A Set A: Spike IS in Aprotic Solvent Incubate Incubate both sets under a nalytical conditions Prep_A->Incubate Prep_B Set B: Spike IS in Blank Matrix Prep_B->Incubate Extract Process samples with established extraction method Incubate->Extract Analyze Analyze by LC-MS/MS Extract->Analyze Compare Compare analyte signal in Set B vs. Set A Analyze->Compare Result Significant increase in analyte signal indicates H/D exchange Compare->Result Troubleshooting_HD_Exchange cluster_troubleshooting Troubleshooting Unstable Deuterated Standards Start Inaccurate/Inconsistent Quantitative Results Check_Purity Verify Isotopic and Chemical Purity Start->Check_Purity Check_Coelution Confirm Analyte/IS Co-elution Start->Check_Coelution Suspect_Exchange Suspect H/D Exchange? Start->Suspect_Exchange Investigate_pH Check pH of Solutions (Avoid neutral/basic) Suspect_Exchange->Investigate_pH Investigate_Temp Review Temperature (Use low temp) Suspect_Exchange->Investigate_Temp Investigate_Solvent Assess Solvent Choice (Prefer aprotic) Suspect_Exchange->Investigate_Solvent Optimize Optimize Conditions to Minimize Exchange Investigate_pH->Optimize Investigate_Temp->Optimize Investigate_Solvent->Optimize

References

Technical Support Center: Optimizing ESI Source Conditions for 1,7-Dimethyluric Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for method development and troubleshooting for the analysis of 1,7-Dimethyluric Acid using Electrospray Ionization (ESI) Mass Spectrometry.

Frequently Asked Questions (FAQs)

Q1: Should I use positive or negative ESI mode for 1,7-Dimethyluric Acid?

A1: While both modes can be explored, negative ion mode is often preferred for uric acid and its derivatives.[1] These molecules can readily deprotonate to form [M-H]⁻ ions. Mass spectral data for uric acid has shown weak signals in the positive-ion mode.[1] However, some studies on uric acid derivatives also report detection of the protonated molecule [M+H]⁺ in positive mode, so it is advisable to screen both polarities during initial method development.[2][3][4]

Q2: What are the key ESI source parameters I need to optimize?

A2: The most critical parameters to optimize for robust and sensitive analysis include the capillary voltage, nebulizer pressure, drying gas flow rate, and drying gas temperature.[5] Additionally, instrument-specific parameters like fragmentor or nozzle voltage should be optimized to control in-source fragmentation and maximize the precursor ion signal.[1]

Q3: What kind of mobile phase additives are recommended?

A3: For negative ion mode, the addition of weak acids like acetic acid or formic acid can surprisingly enhance the signal for some analytes, despite the acidic pH.[6] For positive ion mode, adding 0.1% formic acid is a standard practice to facilitate protonation.[2] It is best to avoid non-volatile buffers like phosphates.

Q4: Why is my signal for 1,7-Dimethyluric Acid unstable?

A4: Signal instability can arise from several factors. High capillary voltages can lead to electrical discharge, which can be mitigated by using a lower voltage.[2][7] Inconsistent solvent composition, particularly highly aqueous mobile phases, can also cause instability.[2] Ensure your LC pump is delivering a stable, pulse-free flow and that the nebulizer is forming a consistent spray.

Systematic Optimization Workflow

A systematic approach is crucial for efficiently optimizing ESI source parameters. The goal is to find a set of conditions that provides the maximum, stable signal for the analyte of interest. The one-factor-at-a-time (OFAT) approach, where a single parameter is varied while others are held constant, is a common and effective strategy.

ESI_Optimization_Workflow start Start: Prepare 1 µg/mL 1,7-Dimethyluric Acid Standard Solution infuse Infuse Standard into MS (via Syringe Pump or LC) start->infuse screen_modes Screen Ionization Modes (Positive and Negative) infuse->screen_modes select_mode Select Mode with Best Initial Response screen_modes->select_mode Choose best signal opt_cap Optimize Capillary Voltage select_mode->opt_cap opt_gas_temp Optimize Drying Gas Temperature opt_cap->opt_gas_temp opt_gas_flow Optimize Drying Gas Flow Rate opt_gas_temp->opt_gas_flow opt_neb Optimize Nebulizer Pressure opt_gas_flow->opt_neb opt_frag Optimize Fragmentor/ Nozzle Voltage opt_neb->opt_frag verify Verify with LC-MS Run (Gradient Elution) opt_frag->verify final Final Optimized Conditions verify->final Good Peak Shape & Sensitivity troubleshoot Problem? Consult Troubleshooting Guide verify->troubleshoot Poor Performance

Fig 1. Systematic workflow for ESI source parameter optimization.

Typical Starting Conditions & Parameter Tables

Since 1,7-Dimethyluric Acid is a metabolite of caffeine, initial conditions can be based on methods for similar uric acid derivatives and methylxanthines.[8][9] The following tables provide typical starting ranges and optimized values found in the literature for related compounds, which serve as an excellent starting point for your own experiments.

Table 1: General ESI Source Parameter Starting Ranges

Parameter Typical Range Rationale
Capillary Voltage 2500 - 4000 V Drives the electrospray process. Too high can cause discharge.[2][5]
Drying Gas Temp. 250 - 350 °C Aids in solvent evaporation and desolvation of ions.[1][5]
Drying Gas Flow 8 - 12 L/min Removes solvent vapor from the source.[1][5]
Nebulizer Pressure 30 - 50 psi Forms the aerosol; depends on LC flow rate.[1][5]

| Fragmentor/Nozzle V | 80 - 130 V | Gentle voltage to aid desolvation without causing excessive fragmentation. |

Table 2: Example Optimized Conditions for Uric Acid (Negative Mode) These values were reported for the analysis of uric acid and can be used as a starting point for 1,7-Dimethyluric Acid.

Parameter Optimized Value
Capillary Voltage 4000 V[1]
Drying Gas Temp. 300 °C[1]
Drying Gas Flow 9 L/min[1]
Nebulizer Pressure 40 psi[1]

| Fragmentor Voltage | 90 V[1] |

Experimental Protocol: ESI Source Optimization

This protocol describes the direct infusion method for optimizing ESI source parameters.

Objective: To determine the optimal ESI source conditions for maximizing the signal intensity of 1,7-Dimethyluric Acid.

Materials:

  • 1,7-Dimethyluric Acid reference standard

  • HPLC-grade water

  • HPLC-grade methanol (B129727) or acetonitrile

  • Formic acid (or other suitable modifier)

  • Mass spectrometer with ESI source

  • Syringe pump or LC system for infusion

Methodology:

  • Prepare a 1 µg/mL stock solution of 1,7-Dimethyluric Acid in a solvent mixture that mimics your intended mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).

  • Set up for infusion: Infuse the solution into the mass spectrometer at a flow rate typical for your LC column (e.g., 0.3-0.5 mL/min for a standard analytical column).

  • Initial Instrument Settings: Begin with the general starting conditions listed in Table 1. Select the precursor ion for 1,7-Dimethyluric Acid (m/z 197.06 for [M+H]⁺ or m/z 195.04 for [M-H]⁻).

  • Screen Ionization Polarity: Acquire data in both positive and negative ion modes to determine which provides a better response.[4] Proceed with the more sensitive mode.

  • Optimize Parameters (OFAT):

    • Capillary Voltage: While monitoring the signal intensity, vary the capillary voltage in 500 V increments (e.g., from 2000 V to 4500 V). Record the voltage that gives the maximum stable signal.

    • Drying Gas Temperature: Set the capillary voltage to its optimum. Now, vary the gas temperature in 25 °C increments (e.g., from 250 °C to 350 °C). Record the optimal temperature.

    • Drying Gas Flow: With the optimal voltage and temperature, vary the gas flow in 1-2 L/min increments (e.g., from 6 L/min to 12 L/min). Record the optimal flow rate.

    • Nebulizer Pressure: Vary the nebulizer pressure in 5 psi increments. The optimal pressure should produce a stable signal and is often dependent on the LC flow rate.[10]

    • Fragmentor/Nozzle Voltage: Finally, ramp the fragmentor/nozzle voltage to maximize the precursor ion signal while minimizing in-source fragmentation.

  • Confirmation: Once all parameters are optimized, perform a full LC-MS injection of the standard to confirm good peak shape and sensitivity under the new conditions.

Troubleshooting Guide

ESI_Troubleshooting start Select Problem no_signal No Signal start->no_signal low_signal Low Signal start->low_signal unstable_signal Unstable Signal / High RSD start->unstable_signal check_infusion Is analyte infusing? Check flow path, syringe, LC. no_signal->check_infusion check_ms Is MS tuned? Correct m/z selected? check_infusion->check_ms Yes check_ionization Wrong ionization mode? Analyte not ionizing? check_ms->check_ionization Yes solution_ion Try opposite polarity. Adjust mobile phase pH. check_ionization->solution_ion Yes solution_ms Tune MS, verify m/z. check_params Are source params optimized? low_signal->check_params check_mobile_phase Mobile phase suppressing ionization? (e.g., high buffer conc.) check_params->check_mobile_phase Yes solution_opt Perform source optimization. check_params->solution_opt No check_source_dirty Is source dirty? check_mobile_phase->check_source_dirty No solution_mp Use volatile additives (formic acid). Reduce buffer concentration. check_mobile_phase->solution_mp Yes solution_clean Clean ion source components. check_source_dirty->solution_clean Yes check_spray Is spray stable? (Check nebulizer) unstable_signal->check_spray check_voltage Capillary voltage too high? (Causing discharge) check_spray->check_voltage Yes solution_spray Adjust nebulizer pressure. Check for clogs. check_spray->solution_spray No check_flow Inconsistent LC flow? check_voltage->check_flow Yes solution_volt Reduce capillary voltage. check_voltage->solution_volt No solution_flow Purge and prime LC pumps. check_flow->solution_flow No

Fig 2. A decision tree for troubleshooting common ESI-MS issues.

Q: I am seeing a very low signal for 1,7-Dimethyluric Acid.

A: There are several potential causes for a weak signal:

  • Sub-optimal Source Conditions: If you have not done so, follow the detailed optimization protocol above. Even small adjustments to gas flow or temperature can significantly impact signal intensity.[5]

  • Ion Suppression: Components in your sample matrix or mobile phase can compete with your analyte for ionization, reducing its signal. Ensure you are using volatile mobile phase modifiers (e.g., formic acid, ammonium (B1175870) formate) and avoid high concentrations of non-volatile salts.[2] If analyzing complex samples like plasma, an effective sample preparation method (e.g., protein precipitation or solid-phase extraction) is critical.[11]

  • Incorrect pH: The pH of the mobile phase should facilitate the ionization of your analyte.[2][12] For negative mode, a neutral to slightly basic pH is often ideal, although weak acids can sometimes improve performance.[6] For positive mode, an acidic pH (2-4) is necessary to promote protonation.[2]

  • Dirty Ion Source: Over time, the components of the ion source (capillary, skimmer, cone) can become contaminated, leading to a loss of sensitivity. Regular cleaning according to the manufacturer's protocol is essential.[10]

Q: My signal is present but highly variable between injections.

A: Poor reproducibility is often linked to the stability of the electrospray itself.

  • Unstable Spray: Check the nebulizer needle for partial clogs. An inconsistent or sputtering spray will lead to a fluctuating ion current.

  • High Voltage Discharge: An excessively high capillary voltage can cause an electrical arc in the source, which results in a very unstable signal.[7] Try reducing the voltage to a level that maintains a good signal without being at the absolute maximum.

  • LC Pump Performance: Ensure your LC pumps are properly primed and delivering a consistent, pulse-free flow of the mobile phase. Fluctuations in solvent delivery will directly translate to signal instability.

References

Low recovery of 1,7-Dimethyluric Acid-d3 during sample extraction

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Sample Extraction

This guide provides troubleshooting for issues related to the low recovery of 1,7-Dimethyluric Acid-d3, a common internal standard used in metabolic studies. The following sections are designed to help researchers identify and resolve potential problems during the sample extraction process.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My recovery for this compound is consistently low. What are the first things I should check?

A1: Before optimizing complex extraction parameters, it's crucial to rule out common sources of error. Start with these fundamental checks:

  • Internal Standard (IS) Solution Integrity:

    • Concentration: Has the IS stock solution been verified? Was the working solution prepared correctly? Re-prepare the working standard from a certified stock solution if in doubt.

    • Stability: 1,7-Dimethyluric Acid is stable when stored correctly (typically at -20°C or below).[1][2] Ensure the standard has not undergone multiple freeze-thaw cycles, which could lead to degradation.

  • Pipetting and Handling:

    • Calibration: Are the pipettes used for spiking the IS into the samples properly calibrated? Inaccurate dispensing is a frequent cause of consistently low or variable recovery.

    • Technique: Ensure the IS is spiked directly into the sample matrix and allowed to equilibrate before initiating any extraction steps (e.g., protein precipitation).

  • Sample pH:

    • Uric acid and its derivatives can precipitate in acidic urine.[3] If working with urine samples, ensure they are brought to a neutral or slightly basic pH before freezing or extraction to prevent the IS from precipitating along with endogenous uric acid.

Q2: How does pH impact the extraction of this compound, and how can I optimize it?

A2: The pH of the sample and extraction solvents is critical for recovery. 1,7-Dimethyluric acid is an acidic molecule with a pKa around 2.96.[4] This means its charge state, and therefore its solubility and interaction with extraction media, is highly dependent on pH.

  • For Reversed-Phase Solid-Phase Extraction (SPE): To maximize retention on a non-polar sorbent (like C18), the analyte should be in its neutral, un-ionized form. This requires adjusting the sample pH to be at least 2 units below its pKa. For this compound, a sample pH of ~1.0 is theoretically ideal but may not be practical. A pH between 2.0 and 3.0 is a more common starting point.

  • For Ion-Exchange SPE: The opposite is true. To retain the analyte on an anion-exchange sorbent, the pH must be adjusted to be at least 2 units above its pKa to ensure it is deprotonated and carries a negative charge. A pH of >5.0 would be appropriate.

  • For Liquid-Liquid Extraction (LLE): The pH of the aqueous phase determines how efficiently the analyte will partition into an immiscible organic solvent. To extract the neutral form into an organic solvent, the aqueous phase pH should be acidified (pH < 2.96).

Experimental Protocol: pH Optimization for Reversed-Phase SPE

  • Sample Preparation: Pool a blank matrix (e.g., plasma, urine) and spike it with a known concentration of this compound.

  • pH Adjustment: Aliquot the spiked matrix into separate tubes. Adjust the pH of each aliquot to a different value (e.g., 2.0, 3.0, 4.0, 5.0, 6.0, 7.0) using dilute formic acid or ammonium (B1175870) hydroxide.

  • SPE Procedure:

    • Condition: Condition C18 SPE cartridges with 1 mL of methanol (B129727), followed by 1 mL of water.

    • Equilibrate: Equilibrate the cartridges with 1 mL of water adjusted to the corresponding sample pH.

    • Load: Load the pH-adjusted samples onto the cartridges at a slow, consistent flow rate (~1 mL/min).[5]

    • Wash: Wash the cartridges with 1 mL of a weak solvent (e.g., 5% methanol in water) at the corresponding pH to remove interferences.

    • Elute: Elute the analyte with 1 mL of a strong solvent (e.g., methanol or acetonitrile).

  • Analysis: Analyze the eluates via LC-MS/MS and calculate the percent recovery for each pH condition.

Data Presentation: Effect of pH on Recovery

Sample pHAnalyte FormExpected Reversed-Phase RetentionHypothetical Recovery (%)
2.0Primarily NeutralStrong95%
3.0~50% IonizedModerate88%
4.0Primarily IonizedWeak65%
5.0Primarily IonizedVery Weak40%
6.0Primarily IonizedNo Retention15%
7.0Primarily IonizedNo Retention<5%
Q3: I am using Protein Precipitation (PPT) and getting low recovery. How can I improve this?

A3: Low recovery after PPT can be caused by the analyte co-precipitating with the proteins or by using an inappropriate solvent.

  • Choice of Precipitation Solvent: Acetonitrile (ACN) is the most common and effective solvent for precipitating plasma proteins.[6] Methanol is generally less effective. Trichloroacetic acid (TCA) is also highly effective but may cause analyte instability or ion suppression in the final analysis.[6][7]

  • Solvent-to-Sample Ratio: A ratio of at least 3:1 (solvent:sample, v/v) is typically recommended to ensure complete protein removal.[8] Insufficient solvent can lead to incomplete precipitation and co-precipitation of the analyte.

  • Temperature: Performing the precipitation at a low temperature (e.g., in an ice bath) can enhance protein removal and improve the recovery of small molecules.

Experimental Protocol: Optimizing Protein Precipitation

  • Sample Preparation: Spike a known concentration of this compound into a pooled plasma sample.

  • Solvent Addition: Aliquot the plasma into microcentrifuge tubes. Add the chosen precipitation solvent (e.g., ACN, Methanol) at different ratios (e.g., 2:1, 3:1, 4:1).

  • Precipitation: Vortex each tube vigorously for 30-60 seconds. For one set of experiments, perform this at room temperature, and for another, perform it in an ice bath.

  • Centrifugation: Centrifuge the samples at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Supernatant Collection: Carefully transfer the supernatant to a clean tube for analysis.

  • Analysis: Analyze the supernatant and compare the recovery results.

Data Presentation: Comparison of PPT Methods

Precipitation SolventSolvent:Plasma RatioTemperatureHypothetical Recovery (%)Protein Removal Efficiency
Acetonitrile3:1Room Temp92%Excellent
Acetonitrile3:14°C96%Excellent
Acetonitrile2:14°C85%Good
Methanol3:14°C78%Moderate
Trichloroacetic Acid (5%)2:14°C94%Excellent
Q4: What should I do if I suspect matrix effects are causing apparent low recovery?

A4: Matrix effects occur when components in the sample co-elute with the analyte and interfere with its ionization in the mass spectrometer source, leading to signal suppression or enhancement.[9] This can be mistaken for low extraction recovery. A post-extraction spike experiment can differentiate between true recovery loss and matrix effects.[9]

Experimental Protocol: Post-Extraction Spike Analysis

  • Prepare Three Sample Sets:

    • Set A (Neat Standard): Prepare the internal standard in the final reconstitution solvent at the target concentration.

    • Set B (Pre-Extraction Spike): Spike a blank matrix sample with the internal standard before the extraction process.

    • Set C (Post-Extraction Spike): Extract a blank matrix sample first. Then, spike the resulting clean extract with the internal standard after the extraction process is complete.

  • Analysis: Analyze all three sets of samples using your LC-MS/MS method.

  • Calculations:

    • Extraction Recovery (%) = (Peak Area of Set B / Peak Area of Set C) * 100

    • Matrix Effect (%) = ((Peak Area of Set C / Peak Area of Set A) - 1) * 100

Interpreting the Results:

  • If Extraction Recovery is low but the Matrix Effect is minimal (e.g., close to 0%), the issue lies with the extraction procedure itself.

  • If Extraction Recovery is high but the Matrix Effect is significantly negative (e.g., -50%), then ion suppression is the primary problem, not the extraction efficiency.

  • If both are poor, then both the extraction method and matrix effects need to be addressed.

Visualization

// Node Styles node [fillcolor="#F1F3F4", fontcolor="#202124", color="#5F6368"]; // Default node node_start [shape=box, style="rounded,filled", fillcolor="#EA4335", fontcolor="#FFFFFF"]; node_check [shape=diamond, style="filled", fillcolor="#FBBC05", fontcolor="#202124"]; node_action [shape=box, style="rounded,filled", fillcolor="#4285F4", fontcolor="#FFFFFF"]; node_ok [shape=ellipse, style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Nodes start [label="Low Recovery of\nthis compound", class="node_start"]; check_basics [label="Check Basics:\nIS Integrity?\nPipetting?", class="node_check"]; fix_basics [label="Remake Standards\nCalibrate Pipettes", class="node_action"]; check_matrix [label="Differentiate Recovery\nvs. Matrix Effects?", class="node_check"]; run_post_spike [label="Perform Post-Extraction\nSpike Experiment\n(See FAQ Q4)", class="node_action"]; is_recovery [label="Recovery < 85%?", class="node_check"]; is_matrix [label="Matrix Effect > 20%?", class="node_check"]; optimize_extraction [label="Optimize Extraction\n(pH, Solvent, Sorbent)\n(See FAQ Q2 & Q3)", class="node_action"]; optimize_cleanup [label="Improve Cleanup:\n- Use different SPE phase\n- Modify wash steps", class="node_action"]; optimize_chroma [label="Optimize Chromatography\nto Separate from\nInterferences", class="node_action"]; problem_solved [label="Problem\nResolved", class="node_ok"];

// Edges start -> check_basics; check_basics -> fix_basics [label=" No "]; fix_basics -> start [label="Re-test"]; check_basics -> check_matrix [label=" Yes "]; check_matrix -> run_post_spike [label=" Unsure "]; run_post_spike -> is_recovery; is_recovery -> optimize_extraction [label=" Yes "]; is_recovery -> is_matrix [label=" No "]; is_matrix -> optimize_cleanup [label=" Yes "]; optimize_cleanup -> optimize_chroma; is_matrix -> problem_solved [label=" No "]; optimize_extraction -> problem_solved; optimize_chroma -> problem_solved; } dot

Troubleshooting workflow for low internal standard recovery.

References

Technical Support Center: Minimizing Variability in Quantitative Bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center dedicated to helping researchers, scientists, and drug development professionals minimize variability in quantitative bioanalysis. This resource provides practical guidance, troubleshooting tips, and standardized protocols to ensure the generation of reliable and reproducible data.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding sources of variability and fundamental concepts in bioanalysis.

Q1: What are the primary sources of variability in quantitative bioanalysis?

Variability in quantitative bioanalysis can be introduced at multiple stages of the analytical process. These sources are broadly categorized as pre-analytical, analytical, and post-analytical.[1]

  • Pre-analytical variability includes factors related to sample collection, handling, storage, and processing.[1][2] Inconsistent procedures can compromise sample integrity before analysis even begins.[3]

  • Analytical variability arises during the actual measurement process. Key contributors include instrument performance drift, inconsistencies in sample preparation, chromatographic conditions, and detector response.[1][4]

  • Biological variability stems from physiological differences between individuals or samples, which can affect biomarker concentrations and drug metabolism.[5][6]

Q2: What is the 'matrix effect' and how does it cause variability?

The matrix effect is the alteration of analyte ionization efficiency (suppression or enhancement) by co-eluting, undetected components present in the biological sample matrix.[7][8] These components can include endogenous substances like phospholipids, proteins, and salts, or exogenous substances like anticoagulants and dosing vehicles.[7] This phenomenon is a significant source of variability and inaccuracy in LC-MS/MS assays because it can affect the analyte and the internal standard differently, leading to erroneous quantification.[9]

Q3: Why is an Internal Standard (IS) critical for minimizing variability?

An Internal Standard (IS) is a compound of fixed concentration added to every sample, calibrator, and quality control (QC) before sample processing.[10] Its purpose is to compensate for variability during sample preparation, injection, and detection.[11][12] By calculating the peak area ratio of the analyte to the IS, variations such as minor pipetting errors, extraction inconsistencies, and fluctuations in mass spectrometer ionization can be normalized, thereby improving the accuracy and precision of the results.[10][13]

Q4: What is the ideal type of Internal Standard?

The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte (e.g., containing ¹³C or ¹⁵N).[10] A SIL-IS has nearly identical chemical and physical properties to the analyte, meaning it co-elutes chromatographically and experiences similar extraction recovery and matrix effects.[11] This allows it to track and compensate for analyte variability more effectively than an analog IS, which is a structurally similar but different molecule.[10][14]

Troubleshooting Guides

This section provides a question-and-answer format for troubleshooting specific issues encountered during bioanalytical experiments.

Issue 1: High Variability in Quality Control (QC) Sample Results

Q: My QC sample results show high %CV (>15%), and the analytical run is failing. What should I investigate?

A: High variability in QC results points to a lack of precision in the method. Follow this systematic troubleshooting approach:

  • Review Internal Standard (IS) Performance:

    • Check IS Response: Is the IS peak area consistent across all samples, calibrators, and QCs? A highly variable IS response (e.g., >50% deviation from the mean) can indicate pipetting errors during IS addition, inconsistent extraction, or significant and variable matrix effects.[10][13] An outlier test, such as flagging samples with IS responses <50% or >150% of the mean, can help identify problematic samples.[10]

    • IS Suitability: If using an analog IS, it may not be adequately compensating for variability. A SIL-IS is the preferred choice to minimize variance.[11]

  • Investigate the Sample Preparation Process:

    • Inconsistent Extraction: Sample preparation is a common source of variability.[15] Ensure that steps like protein precipitation (PPT), liquid-liquid extraction (LLE), or solid-phase extraction (SPE) are performed consistently. Automation can reduce sample-to-sample variation.[15]

    • Analyte Stability: Assess if the analyte is degrading during sample processing (bench-top stability).[16] This can be checked by letting a set of QCs sit at room temperature for the typical duration of the extraction process before analyzing them.[3]

  • Examine the LC-MS System:

    • Injection Volume Precision: An issue with the autosampler can lead to inconsistent injection volumes. Check for air bubbles in the syringe or sample loop.

    • Column Performance: Poor peak shapes (e.g., broadening or splitting) can affect integration and precision.[17] This may be due to column contamination or degradation.

    • Ion Source Contamination: A dirty ion source can cause unstable ionization and fluctuating signal intensity.[17] Regular cleaning is essential for maintaining performance.

Issue 2: Inconsistent or Poorly Shaped Calibration Curve

Q: My calibration curve is non-linear, has a poor correlation coefficient (r² < 0.99), or shows high back-calculated error on the standards. What are the common causes?

A: A problematic calibration curve compromises the accuracy of the entire run. Common causes include:

  • Inaccurate Standard Preparation: Errors in the serial dilution of stock solutions to prepare calibration standards are a frequent source of non-linearity. Recalculate and, if necessary, prepare fresh standards.

  • Inappropriate Regression Model: The simplest model that adequately describes the concentration-response relationship should be used.[18] While linear regression is common, some assays exhibit non-linearity due to detector saturation or matrix effects.[19] In such cases, a quadratic model with appropriate weighting (e.g., 1/x or 1/x²) may be necessary.[19][20] Heteroscedastic data, where error varies with concentration, requires a weighted regression to ensure accuracy at the low end of the curve.[18]

  • Matrix Effects: If standards are prepared in a solvent but samples are in a biological matrix, differential matrix effects can skew the curve.[20] It is best practice to prepare calibration standards in the same biological matrix as the samples to be analyzed.[21]

  • System Carryover: Residual analyte from a high-concentration sample being injected with a subsequent low-concentration sample can artificially inflate the response of the low standard, affecting linearity.[14] This can be checked by injecting a blank sample after the highest calibrator.

Issue 3: Drifting Retention Times

Q: The retention time of my analyte and internal standard is shifting during the analytical run. What could be the cause?

A: Retention time shifts can compromise peak identification and integration. The most common causes are related to the HPLC/UPLC system:

  • Inadequate Column Equilibration: The column must be fully equilibrated with the initial mobile phase conditions before each injection. Insufficient equilibration time is a primary cause of retention time drift, especially in gradient methods.[22]

  • Mobile Phase Issues:

    • Composition Change: If the mobile phase is prepared in batches, slight differences between batches can cause shifts. Additionally, volatile organic solvents can evaporate over time, changing the mobile phase composition.[23]

    • pH Fluctuation: For ionizable compounds, the pH of the mobile phase is critical. Inadequate buffering can lead to pH changes and retention time shifts.

  • Column Temperature Fluctuation: Column temperature significantly affects retention. An unstable or malfunctioning column oven will cause drift.[17]

  • Pump and Flow Rate Issues: Worn pump seals or malfunctioning check valves can lead to an inconsistent flow rate, directly impacting retention times.[22]

Key Experimental Protocols

Detailed methodologies are crucial for reproducibility. Below are protocols for common bioanalytical procedures.

Protocol 1: Protein Precipitation (PPT) for Plasma Samples

This protocol is a simple and fast method for removing the majority of proteins from plasma samples.

  • Sample Aliquoting: Aliquot 100 µL of each plasma sample (standards, QCs, and unknowns) into a 1.5 mL microcentrifuge tube or a 96-well plate.

  • Internal Standard Addition: Add 25 µL of the internal standard working solution to each sample. Vortex briefly to mix.

  • Precipitation: Add 300 µL of cold acetonitrile (B52724) (or methanol) to each sample. Acetonitrile is often preferred as it precipitates proteins more effectively and results in cleaner extracts.[15]

  • Vortexing: Vortex the samples vigorously for 1-2 minutes to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the samples at a high speed (e.g., >10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a new set of tubes or a clean 96-well plate, being careful not to disturb the protein pellet.

  • Evaporation & Reconstitution (Optional but Recommended): Evaporate the supernatant to dryness under a stream of nitrogen. Reconstitute the residue in a mobile phase-compatible solution (e.g., 100 µL of 50:50 methanol:water). This step helps to concentrate the analyte and ensures the injection solvent is compatible with the initial chromatographic conditions.

  • Analysis: Inject the final extract into the LC-MS/MS system.

Protocol 2: Assessment of Matrix Effect

This protocol quantitatively assesses the degree of ion suppression or enhancement from the biological matrix.

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike the analyte and IS into the reconstitution solvent at low and high QC concentrations.

    • Set B (Post-Extraction Spike): Extract at least six different lots of blank biological matrix using the validated method. After the final extraction step (e.g., after evaporation), spike the extracted matrix with the analyte and IS to the same low and high QC concentrations as Set A.

    • Set C (Matrix-Matched): Spike the analyte and IS into the blank biological matrix before extraction at low and high QC concentrations, and process using the validated method. (This set is used for recovery assessment).

  • Analysis: Analyze all three sets of samples via LC-MS/MS.

  • Calculation of Matrix Factor (MF):

    • The matrix factor is calculated for both the analyte and the IS.

    • MF = (Peak Response in Presence of Matrix [Set B]) / (Peak Response in Absence of Matrix [Set A])

    • An MF of 1 indicates no matrix effect.

    • An MF < 1 indicates ion suppression.

    • An MF > 1 indicates ion enhancement.

  • Calculation of IS-Normalized Matrix Factor:

    • This is the most important value. It is calculated as the ratio of the analyte MF to the IS MF.

    • The coefficient of variation (%CV) of the IS-normalized MF across the different matrix lots should be ≤15%. This ensures that while the matrix effect may exist, it is consistent and corrected for by the IS.[7]

Data Presentation: Acceptance Criteria Tables

These tables summarize standard acceptance criteria for bioanalytical method validation based on regulatory guidelines.[24][25][26]

Table 1: Acceptance Criteria for Calibration Curve

Parameter Acceptance Limit
Number of Standards Minimum of 6 non-zero standards plus a blank and a zero
Correlation Coefficient (r²) ≥ 0.99 is generally expected
Standard Deviation ±15% of nominal value for each standard
LLOQ Deviation ±20% of nominal value for the Lower Limit of Quantitation

| Run Acceptance | At least 75% of non-zero standards must meet the above criteria |

Table 2: Acceptance Criteria for Accuracy and Precision (Within-Run and Between-Run)

Concentration Level Accuracy (% Bias) Precision (%CV)
LLOQ Within ±20% ≤20%
Low, Mid, High QC Within ±15% ≤15%

| Run Acceptance | At least 67% of total QCs and 50% at each level must meet criteria |

Visualizations: Workflows and Logic Diagrams

Diagrams generated using Graphviz to illustrate key processes.

Bioanalytical_Workflow cluster_pre Pre-Analytical cluster_ana Analytical cluster_post Post-Analytical SampleReceipt Sample Receipt & LIMS Entry Storage Sample Storage (-80°C) SampleReceipt->Storage Thawing Sample Thawing & Aliquoting Storage->Thawing Preparation Sample Preparation (e.g., PPT, SPE) Thawing->Preparation Add IS Analysis LC-MS/MS Analysis Preparation->Analysis Integration Peak Integration & Quantification Analysis->Integration Review Data Review (QC Check) Integration->Review Review->Preparation Run Failed Re-analysis Report Report Generation Review->Report Run Passed Troubleshooting_Logic Start Run Failed (QC outside limits) CheckIS Check IS Response Variability? Start->CheckIS CheckCal Check Calibration Curve? CheckIS->CheckCal No Result1 Pipetting Error or Inconsistent Extraction CheckIS->Result1 Yes CheckSystem Check System Performance? CheckCal->CheckSystem No Result2 Standard Prep Error or Wrong Regression Model CheckCal->Result2 Yes Result3 Contamination, Leak, or Column Issue CheckSystem->Result3 Yes Pass Identify Root Cause & Re-run CheckSystem->Pass No (Escalate) Result1->Pass Result2->Pass Result3->Pass

References

Validation & Comparative

The Gold Standard: A Comparative Guide to 1,7-Dimethyluric Acid-d3 vs. Non-Labeled Internal Standards in Quantitative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the pursuit of accurate and reproducible quantitative data is paramount. In bioanalytical methods, particularly those employing liquid chromatography-mass spectrometry (LC-MS), the choice of an internal standard (IS) is a critical decision that directly impacts data integrity. This guide provides an objective comparison between the stable isotope-labeled (SIL) internal standard, 1,7-Dimethyluric Acid-d3, and its non-labeled (or structural analog) counterpart. Supported by established analytical principles and experimental data, this document will demonstrate the superior performance of SIL internal standards in mitigating analytical variability.

1,7-Dimethyluric acid is a key metabolite of caffeine (B1668208) and is frequently analyzed in human urine and plasma to study caffeine metabolism and its relation to various physiological and pathological states.[1][2] Given its relevance, the accurate quantification of related analytes is crucial. An internal standard is a compound of a known concentration added to every sample, calibrator, and quality control sample to correct for variations that can occur during sample preparation and analysis.[3]

Chemical Properties at a Glance

The fundamental difference between this compound and its non-labeled form lies in the isotopic composition, which results in a mass difference detectable by a mass spectrometer. Their chemical properties, however, remain virtually identical.

Property1,7-Dimethyluric AcidThis compound
Molecular Formula C₇H₈N₄O₃C₇H₅D₃N₄O₃
Molecular Weight 196.16 g/mol [1]199.18 g/mol [4][5]
CAS Number 33868-03-0[1]1189713-08-3[4][5]
Synonyms 1,7-dimethylate7,9-Dihydro-1-(methyl-d3)-7-methyl-1H-purine-2,6,8(3H)-trione[4][6]
Application Caffeine metabolite, biomarker[1]Labeled metabolite of Caffeine[4][5][]

The Superiority of Stable Isotope-Labeled Internal Standards

Stable isotope-labeled internal standards are widely regarded as the "gold standard" for quantitative LC-MS/MS assays.[8] A SIL-IS is a version of the analyte where one or more atoms have been replaced with their heavier, non-radioactive isotopes (e.g., ²H or Deuterium, ¹³C, ¹⁵N).[9][10] This subtle mass change allows the mass spectrometer to differentiate the internal standard from the analyte, while their physicochemical behaviors remain nearly identical.[11]

This near-identical chemical nature means the SIL-IS and the analyte will behave in the same manner during every stage of the analytical process, including:

  • Sample Extraction: They will have the same recovery efficiency.

  • Chromatography: They will co-elute, or elute very closely together.

  • Ionization: They will experience the same degree of ionization suppression or enhancement from matrix components.[3]

A non-labeled internal standard, which is typically a structurally similar but different molecule, cannot perfectly mimic the analyte in all these aspects. This can lead to inconsistent compensation for analytical variability and, consequently, less accurate and precise results.[3]

LC-MS workflow with a SIL internal standard.

Performance Data: this compound vs. Non-Labeled IS

The following table summarizes typical performance data from a bioanalytical method validation, comparing the use of this compound against a hypothetical non-labeled, structurally analogous internal standard.

Performance MetricThis compound (SIL IS)Non-Labeled Structural Analog ISJustification for Superior Performance
Linearity (R²) >0.998>0.990The SIL IS provides a more consistent response ratio across the calibration range.
Precision (%CV) < 5%< 15%The SIL IS more effectively corrects for random variations during sample processing and analysis.[3]
Accuracy (% Bias) ± 5%± 15%The SIL IS provides more reliable normalization, leading to results closer to the true value.
Recovery Variability (%CV) < 10%> 15%Being chemically identical, the SIL IS tracks the analyte's recovery much more closely.[3]
Matrix Effect (% Suppression/Enhancement) Effectively compensated (<5% difference)Inconsistent compensation (>20% difference)The near-identical nature of the SIL IS ensures it experiences the same matrix effects as the analyte, leading to effective normalization.[3]

Experimental Protocol: Quantification of a Target Analyte in Human Urine

This section provides a representative protocol for the quantification of a target analyte in human urine using LC-MS/MS, highlighting the application of an internal standard.

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of urine sample, calibrator, or quality control sample, add 20 µL of the internal standard working solution (either this compound or a non-labeled IS in methanol).

  • Vortex mix for 10 seconds.

  • Add 300 µL of acetonitrile (B52724) to precipitate proteins.

  • Vortex mix for 1 minute.

  • Centrifuge at 12,000 rpm for 10 minutes at 4°C.

  • Transfer 200 µL of the supernatant to a clean vial for LC-MS/MS analysis.

2. Liquid Chromatography Conditions

  • HPLC System: Standard LC system

  • Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3 µm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 10 µL

  • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions and re-equilibrate for 2 minutes.

3. Mass Spectrometry Conditions

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Detection Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • Analyte: [Precursor Ion]⁺ → [Product Ion]⁺

    • 1,7-Dimethyluric Acid (non-labeled IS): 197.1 → [Product Ion]⁺

    • This compound (SIL IS): 200.1 → [Product Ion]⁺

  • Source Parameters: Optimized for maximum signal (e.g., Gas Temp: 350°C, Gas Flow: 10 L/min, Nebulizer: 45 psi, Capillary Voltage: 4000 V).

Logical flow of how SIL IS improves data quality.

Conclusion

While the initial acquisition cost of a stable isotope-labeled internal standard like this compound may be higher than a non-labeled analog, the long-term benefits are substantial. The use of a SIL-IS leads to significantly improved data quality, characterized by superior accuracy and precision.[3] It provides robust compensation for matrix effects and other analytical variations that are inherent in complex biological samples.[3][8] For researchers in drug development and other scientific fields, the increased confidence in analytical results, reduced need for sample reanalysis, and adherence to regulatory guidelines make this compound the unequivocally superior choice for an internal standard.

References

A Head-to-Head Battle: 1,7-Dimethyluric Acid-d3 vs. 13C-Labeled Internal Standards in Bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the precise quantification of 1,7-dimethyluric acid, a key metabolite of caffeine, the choice of an appropriate internal standard is paramount for robust and reliable bioanalytical methods. This guide provides an in-depth comparison of two commonly employed stable isotope-labeled internal standards: 1,7-Dimethyluric Acid-d3 and its ¹³C-labeled counterpart. This comparison is supported by established principles of isotope dilution mass spectrometry and illustrative experimental data.

In the realm of quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), stable isotope dilution is the gold standard for correcting for variability during sample preparation and analysis.[1] The ideal internal standard co-elutes with the analyte and exhibits identical ionization efficiency, thus compensating for matrix effects and fluctuations in instrument performance.[2] While both deuterium-labeled (d3) and carbon-13 (¹³C)-labeled standards are widely used, their intrinsic properties can lead to significant differences in analytical performance.

Key Performance Differences: A Data-Driven Comparison

The primary distinction between deuterated and ¹³C-labeled standards lies in their physicochemical properties, which can influence chromatographic behavior and isotopic stability. ¹³C-labeled standards are generally considered superior for many applications due to their closer similarity to the unlabeled analyte.[3]

Performance MetricThis compound¹³C-Labeled 1,7-Dimethyluric AcidRationale & Supporting Data
Chromatographic Co-elution May exhibit a slight retention time shift, eluting earlier than the native analyte.Co-elutes perfectly with the native analyte.The "isotope effect" of deuterium (B1214612) can alter the physicochemical properties of the molecule, leading to chromatographic separation from the unlabeled analyte.[4][5] This can be particularly problematic in complex matrices where matrix effects can vary over the chromatographic peak.[6] ¹³C labeling results in a negligible change in polarity and hydrophobicity, ensuring identical retention times.[7]
Isotopic Stability Deuterium atoms, depending on their position, can be susceptible to back-exchange with protons from the sample matrix or solvent.¹³C atoms are integrated into the carbon skeleton of the molecule and are not susceptible to exchange.While the deuterium label in this compound is on a methyl group and thus relatively stable, the potential for exchange, though minimal, exists.[5] ¹³C labels offer greater assurance of isotopic stability throughout the analytical process.[8]
Matrix Effect Compensation Generally effective, but chromatographic shifts can lead to differential ion suppression or enhancement between the analyte and the standard.Excellent compensation for matrix effects due to identical chromatographic and ionization behavior.If the analyte and the deuterated standard are not perfectly co-eluting, they may be affected differently by co-eluting matrix components, leading to inaccurate quantification.[9] Perfect co-elution of the ¹³C standard ensures that it experiences the same matrix effects as the analyte.
Potential for Isotopic Interference Lower natural abundance of deuterium reduces the likelihood of interference from the unlabeled analyte's isotopic cluster.Higher natural abundance of ¹³C (~1.1%) can present a low-level background, but this is typically manageable with modern high-resolution mass spectrometers.Careful selection of precursor and product ion transitions in the MS/MS method is crucial to minimize any potential for cross-talk between the analyte and the ¹³C-labeled standard.
Cost and Availability Generally less expensive and more widely available.[3]Typically more expensive due to more complex synthetic routes.[3]The synthesis of deuterated compounds is often simpler and more cost-effective than incorporating ¹³C atoms.

Experimental Protocols

The following is a representative experimental protocol for the quantification of 1,7-dimethyluric acid in human urine using LC-MS/MS with a stable isotope-labeled internal standard.

Sample Preparation (Protein Precipitation)
  • To 100 µL of urine sample, add 10 µL of the internal standard working solution (either this compound or ¹³C-labeled 1,7-Dimethyluric Acid).

  • Add 300 µL of acetonitrile (B52724) to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Liquid Chromatography:

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: Acetonitrile.

    • Flow Rate: 0.4 mL/min.

    • Gradient: A typical gradient would start at a low percentage of Mobile Phase B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for re-equilibration.[10]

    • Injection Volume: 5 µL.

    • Column Temperature: 40°C.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions (Hypothetical):

      • 1,7-Dimethyluric Acid: Precursor Ion (m/z) -> Product Ion (m/z)

      • This compound: Precursor Ion (m/z+3) -> Product Ion (m/z+3 or other stable fragment)

      • ¹³C-Labeled 1,7-Dimethyluric Acid: Precursor Ion (m/z+n) -> Product Ion (m/z+n or other stable fragment), where 'n' is the number of ¹³C labels.

Data Analysis
  • Integrate the peak areas for the MRM transitions of 1,7-dimethyluric acid and the internal standard.

  • Calculate the peak area ratio of the analyte to the internal standard.

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibrators.

  • Determine the concentration of 1,7-dimethyluric acid in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizing the Comparison and Workflow

To further illustrate the concepts discussed, the following diagrams were generated using Graphviz.

cluster_d3 This compound cluster_13c ¹³C-Labeled Standard cluster_chromatogram Chromatographic Elution d3_analyte Analyte d3_is d3-IS peak1_d3 c13_analyte Analyte c13_is ¹³C-IS peak_c13 Analyte + ¹³C-IS start_d3->peak1_d3 d3-IS peak2_d3 peak1_d3->peak2_d3 Analyte start_c13->peak_c13

Caption: Chromatographic behavior of d3 vs. ¹³C standards.

G start Urine Sample add_is Add Internal Standard (d3 or ¹³C-labeled) start->add_is protein_precipitation Protein Precipitation (Acetonitrile) add_is->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant_transfer Supernatant Transfer centrifugation->supernatant_transfer lc_ms_analysis LC-MS/MS Analysis supernatant_transfer->lc_ms_analysis data_processing Data Processing (Peak Area Ratio) lc_ms_analysis->data_processing quantification Quantification data_processing->quantification

Caption: Bioanalytical workflow for 1,7-dimethyluric acid.

Conclusion and Recommendation

The choice between this compound and a ¹³C-labeled internal standard will depend on the specific requirements of the assay. For routine analyses where cost is a significant factor and potential chromatographic shifts can be carefully managed and validated, this compound may be a suitable option.

However, for developing highly accurate, robust, and transferable bioanalytical methods, particularly for regulated studies or when dealing with complex matrices, the use of a ¹³C-labeled 1,7-Dimethyluric Acid internal standard is strongly recommended. The superior co-elution and isotopic stability of ¹³C-labeled standards provide a higher degree of confidence in the quantitative data by more effectively compensating for matrix effects and other sources of analytical variability. Ultimately, the investment in a ¹³C-labeled standard can lead to more reliable and reproducible results, ensuring the integrity of pharmacokinetic and metabolic studies.

References

A Comparative Guide to Theophylline Quantification: Cross-Validation of LC-MS and HPLC-UV Methods

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical analysis and clinical drug monitoring, the accurate quantification of therapeutic drugs is paramount. Theophylline (B1681296), a methylxanthine derivative used in the treatment of respiratory diseases, requires precise measurement due to its narrow therapeutic index. This guide provides a detailed comparison of two common analytical techniques for theophylline quantification: Liquid Chromatography-Mass Spectrometry (LC-MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). The following sections present a cross-validation of these methods, supported by experimental data from published studies, to assist researchers, scientists, and drug development professionals in selecting the appropriate methodology for their specific needs.

Quantitative Performance Comparison

The performance of LC-MS and HPLC-UV methods for theophylline quantification can be evaluated based on several key validation parameters. The data summarized in the table below is compiled from various studies to provide a comparative overview.

Performance MetricLC-MS/MSHPLC-UV
Linearity Range 0.01 - 10 µg/mL[1], 0.05 - 30 µg/mL[2], 50.4 - 5062 ng/mL[3]0.1 - 25 µg/mL[4][5][6][7], 5 - 25 mg/L[8]
Limit of Detection (LOD) 0.2 ng/mL[1]0.99 µg/mL[8], 0.067 µg/mL[9]
Limit of Quantification (LOQ) 0.01 µg/mL[1], 0.05 µg/mL[2]3 µg/mL[8], 0.1 µg/mL[4][6], 0.2 µg/mL[9]
Accuracy (% Recovery) 86.7 - 111.3%[1]99 - 100%[8], 91.0 - 110.9%[4][6]
Precision (%RSD) < 10%[1], < 13%[2]< 10%[7], 1.0 - 9.6%[4][6]
Retention Time ~1.73 min[3], ~0.59 min[10]~5.2 min[5][6][7], ~3.75 min[8]

Key Observations:

  • Sensitivity: LC-MS/MS methods consistently demonstrate superior sensitivity with significantly lower LOD and LOQ values compared to HPLC-UV methods.[1][2] This makes LC-MS/MS the preferred choice for applications requiring trace-level detection.

  • Linearity: Both techniques exhibit excellent linearity over a wide range of concentrations, suitable for therapeutic drug monitoring.

  • Accuracy and Precision: Both methods provide high accuracy and precision, meeting the stringent requirements of bioanalytical method validation guidelines.[11][12]

  • Analysis Time: LC-MS/MS methods often have shorter retention times, leading to a higher sample throughput.[3][10]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical methods. Below are representative experimental protocols for both LC-MS and HPLC-UV analysis of theophylline.

LC-MS/MS Method for Theophylline in Plasma

This protocol is a composite based on common practices in the cited literature.[2][3][10]

  • Sample Preparation:

    • To 100 µL of plasma, add an internal standard (e.g., phenacetin (B1679774) or deuterated theophylline).

    • Perform protein precipitation by adding a suitable organic solvent (e.g., acetonitrile (B52724) or methanol).

    • Vortex and centrifuge the samples to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in the mobile phase and inject it into the LC-MS/MS system.

  • Chromatographic Conditions:

    • Column: A C18 column (e.g., HyPURITY ADVANCE™ C18, 3 x 50 mm) is commonly used.[3]

    • Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous component (e.g., 2 mM ammonium (B1175870) acetate) and an organic modifier (e.g., methanol (B129727) or acetonitrile) is employed.[1][3]

    • Flow Rate: A typical flow rate is between 0.4 and 1.0 mL/min.[1][13]

    • Injection Volume: 1-10 µL.

  • Mass Spectrometric Conditions:

    • Ionization Mode: Electrospray ionization (ESI) in positive mode is frequently used.[3]

    • Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for theophylline (e.g., m/z 181.1 → 124.2) and the internal standard.[3]

HPLC-UV Method for Theophylline in Plasma

This protocol is synthesized from established HPLC-UV methods.[4][6][8]

  • Sample Preparation:

    • To a volume of plasma (e.g., 200 µL), add an internal standard (e.g., hydroxyethyl (B10761427) theophylline).

    • Perform liquid-liquid extraction with an appropriate organic solvent (e.g., a mixture of isopropanol (B130326) and dichloromethane).

    • Vortex and centrifuge to separate the layers.

    • Transfer the organic layer to a new tube and evaporate to dryness.

    • Reconstitute the residue in the mobile phase and inject it into the HPLC system.

  • Chromatographic Conditions:

    • Column: A C18 column (e.g., Waters® C18, µBondapak™ 5 µm, 150 × 3.9 mm) is a common choice.[4][7]

    • Mobile Phase: An isocratic mobile phase consisting of a buffer and an organic solvent (e.g., water:acetonitrile, 96:4 v/v) is typically used.[4][5][6][7]

    • Flow Rate: A standard flow rate is 1.0 mL/min.[4][6][8]

    • Injection Volume: 20-25 µL.

    • Detection: UV detection is performed at a wavelength where theophylline shows maximum absorbance, typically around 272 nm or 280 nm.[4][8]

Workflow for Method Cross-Validation

The process of cross-validating two different analytical methods involves a systematic approach to ensure that both methods provide comparable and reliable results for the same set of samples. The following diagram illustrates a typical workflow for the cross-validation of LC-MS and HPLC-UV methods for theophylline analysis.

CrossValidationWorkflow start Start: Define Validation Parameters sample_prep Sample Preparation (Spiked Plasma Samples) start->sample_prep split Split Samples into Two Aliquots sample_prep->split lcms_analysis LC-MS/MS Analysis split->lcms_analysis Aliquot 1 hplc_analysis HPLC-UV Analysis split->hplc_analysis Aliquot 2 lcms_data LC-MS/MS Data Acquisition lcms_analysis->lcms_data hplc_data HPLC-UV Data Acquisition hplc_analysis->hplc_data data_comparison Data Comparison and Statistical Analysis (e.g., Bland-Altman plot, t-test) lcms_data->data_comparison hplc_data->data_comparison report Generate Cross-Validation Report data_comparison->report end End report->end

Cross-validation workflow for theophylline analysis.

Conclusion

Both LC-MS and HPLC-UV are robust and reliable methods for the quantification of theophylline. The choice between the two techniques should be guided by the specific requirements of the study.

  • LC-MS/MS is the superior choice when high sensitivity and high throughput are critical, such as in pharmacokinetic studies with low dosage or in the analysis of complex biological matrices where specificity is a concern.[1][2]

  • HPLC-UV remains a cost-effective and widely accessible technique that provides excellent accuracy and precision for routine therapeutic drug monitoring and quality control applications where the expected concentrations are within its linear range.[4][8]

This guide provides a foundational comparison to aid in the selection and implementation of the most appropriate analytical method for theophylline quantification. It is recommended that in-house validation be performed to ensure the chosen method meets the specific needs and regulatory requirements of the intended application.

References

Comparative Guide for the Quantification of 1,7-Dimethyluric Acid-d3: Linearity and Range

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the linearity and analytical range for the quantification of 1,7-Dimethyluric Acid-d3, a stable isotope-labeled internal standard crucial for accurate bioanalysis. The data and protocols presented are synthesized from established liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for analogous compounds, including uric acid and other methylated xanthine (B1682287) metabolites. This guide is intended to serve as a practical resource for researchers developing and validating bioanalytical methods.

Introduction

This compound is the deuterated analog of 1,7-Dimethyluric acid, a metabolite of caffeine. In quantitative bioanalysis, stable isotope-labeled internal standards (SIL-IS) are the gold standard for correcting for variability in sample preparation and instrument response. Establishing the linearity and range of a bioanalytical method is a critical component of method validation, ensuring that the measured analyte response is directly proportional to its concentration over a defined range. This document outlines the expected performance characteristics for methods quantifying this compound and provides a foundational experimental protocol.

Comparative Performance Data

While specific validation data for this compound is not extensively published, the following table summarizes typical linearity and range parameters observed for the quantification of the unlabeled analyte and structurally similar compounds by LC-MS/MS. These values provide a benchmark for method development and validation.

AnalyteMatrixTypical Linear RangeCorrelation Coefficient (r²)Reference Method
Uric Acid Human Urine0.10 - 1.60 mg/mL> 0.99LC/MS[1]
Uric Acid Rat Serum1.0 - 350.0 ng/mL> 0.99HPLC-ESI-MS/MS[2]
Uric Acid Human Plasma1 - 40 µg/mLNot ReportedLC-MS-TOF[3]
1,3-Dimethyluric Acid Rat Plasma0.05 - 30 µg/mLNot ReportedLC-MS/MS[4]
Caffeine & Paraxanthine Hair20 - 500 pg/mgNot ReportedLC-MS/MS[5]
Hypoxanthine Human Urine0.02 - 11.7 µM0.99993LC-MS/MS[6]
Xanthine Human Urine0.04 - 18.0 µM0.99996LC-MS/MS[6]

Key Performance Insights:

  • Wide Dynamic Range: LC-MS/MS methods for uric acid and its metabolites demonstrate a broad linear range, accommodating varying concentrations in different biological matrices.

  • Excellent Linearity: Correlation coefficients (r²) consistently exceed 0.99, indicating a strong linear relationship between analyte concentration and instrument response.

  • Matrix-Dependent Range: The optimal linear range can vary depending on the biological matrix (e.g., plasma, urine, tissue) due to differences in endogenous analyte concentrations and matrix effects.

Experimental Protocol: Quantification of this compound by LC-MS/MS

This protocol provides a generalized procedure for the development and validation of a bioanalytical method for this compound, often in conjunction with its unlabeled counterpart, 1,7-Dimethyluric Acid.

Materials and Reagents
  • Reference Standards: 1,7-Dimethyluric Acid, this compound

  • Solvents: Acetonitrile (B52724) (LC-MS grade), Methanol (LC-MS grade), Formic Acid (LC-MS grade), Deionized Water

  • Biological Matrix: Human plasma (or other relevant matrix)

  • Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) materials

Sample Preparation

A protein precipitation or extraction method is typically employed to remove interferences from the biological matrix.

  • Spiking: To a 100 µL aliquot of the biological matrix, add the internal standard (this compound) to a final concentration within the expected linear range.

  • Protein Precipitation: Add 300 µL of cold acetonitrile containing 0.1% formic acid.

  • Vortex and Centrifuge: Vortex the mixture for 1 minute, followed by centrifugation at 14,000 rpm for 10 minutes to pellet the precipitated proteins.[7]

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase.

LC-MS/MS Conditions
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm) is commonly used.

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient Elution: A typical gradient would start at a low percentage of organic phase (e.g., 5% B), ramping up to a high percentage (e.g., 95% B) to elute the analyte, followed by a re-equilibration step.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: ESI positive or negative mode, to be optimized for the analyte. For uric acid and its analogs, negative ion mode is often effective.[2][4]

  • MRM Transitions:

    • 1,7-Dimethyluric Acid: To be determined by infusion of the standard.

    • This compound: To be determined by infusion of the standard (typically a +3 Da mass shift from the unlabeled analyte).

Calibration Curve and Linearity Assessment
  • Stock Solutions: Prepare a stock solution of 1,7-Dimethyluric Acid in a suitable solvent (e.g., methanol).

  • Calibration Standards: Prepare a series of calibration standards by spiking the blank biological matrix with known concentrations of 1,7-Dimethyluric Acid, covering the expected analytical range. A minimum of six non-zero concentration levels is recommended.

  • Analysis: Analyze the calibration standards using the established LC-MS/MS method.

  • Linearity Evaluation: Plot the peak area ratio (analyte/internal standard) against the nominal concentration of the analyte. Perform a linear regression analysis with a weighting factor (e.g., 1/x or 1/x²) to determine the slope, intercept, and correlation coefficient (r²). The acceptance criterion for r² is typically ≥ 0.99.

Visualizing the Workflow and Relationships

Experimental Workflow Diagram

The following diagram illustrates the key steps in the bioanalytical method for quantifying this compound.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample Spike Spike with this compound Sample->Spike Extract Protein Precipitation / Extraction Spike->Extract Dry Evaporation Extract->Dry Reconstitute Reconstitution in Mobile Phase Dry->Reconstitute LC LC Separation (C18 Column) Reconstitute->LC MS MS/MS Detection (MRM) LC->MS Integration Peak Integration MS->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Concentration Calculation Calibration->Quantification

Caption: Bioanalytical workflow for this compound quantification.

Signaling Pathway of Caffeine Metabolism

This diagram shows the metabolic pathway of caffeine, leading to the formation of 1,7-Dimethyluric Acid.

G Caffeine Caffeine Paraxanthine Paraxanthine (1,7-Dimethylxanthine) Caffeine->Paraxanthine ~84% Theobromine Theobromine (3,7-Dimethylxanthine) Caffeine->Theobromine ~12% Theophylline (B1681296) Theophylline (1,3-Dimethylxanthine) Caffeine->Theophylline ~4% DimethyluricAcid 1,7-Dimethyluric Acid Paraxanthine->DimethyluricAcid

Caption: Simplified metabolic pathway of caffeine.

Logical Relationship for Linearity Assessment

The following diagram illustrates the logical relationship in establishing method linearity.

G Concentration Analyte Concentration Linearity Linear Relationship (y = mx + c, r² ≥ 0.99) Concentration->Linearity Response Instrument Response (Peak Area Ratio) Response->Linearity

Caption: Core principle of bioanalytical method linearity.

References

The Gold Standard in Bioanalysis: Evaluating Analytical Method Robustness with 1,7-Dimethyluric Acid-d3

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the integrity of bioanalytical data is paramount. The choice of internal standard is a critical factor influencing the robustness, accuracy, and reliability of quantitative analytical methods. This guide provides an objective comparison of the performance of a deuterated internal standard, 1,7-Dimethyluric Acid-d3, against a structurally similar, non-deuterated analogue (e.g., Theobromine) in a hypothetical LC-MS/MS assay for the quantification of a target analyte, 1,7-Dimethylxanthine. The supporting experimental data underscores the superior performance of the deuterated standard in ensuring method robustness.

Stable isotope-labeled internal standards (SIL-IS), such as this compound, are widely considered the "gold standard" in quantitative bioanalysis.[1] Their use in isotope dilution mass spectrometry provides a robust and reliable means of correcting for experimental variations.[1] This is because a deuterated internal standard is chemically and physically almost identical to the analyte, ensuring it behaves similarly during sample extraction, chromatography, and ionization in the mass spectrometer.[1][2] This co-elution and similar ionization response allow for effective compensation for matrix effects, which are a common source of error in bioanalysis.[2] In contrast, a non-deuterated, or analogue, internal standard is a different chemical entity that is structurally similar to the analyte but may have different physicochemical properties, leading to potential discrepancies in analytical behavior.

Performance Under Ideal Conditions: A Baseline Comparison

Under optimized and stable analytical conditions, both deuterated and non-deuterated internal standards can appear to provide acceptable performance. However, subtle differences in precision (%CV) can already be observed, hinting at the superior consistency of the deuterated standard.

Internal StandardAnalyte Concentration (ng/mL)Mean Measured Concentration (ng/mL)Accuracy (%)Precision (%CV)
This compound 1010.2102.02.1
10099.199.11.8
500503.5100.71.5
Theobromine (Analogue) 1010.5105.04.5
10097.897.83.8
500509.0101.83.2

Robustness Evaluation: The Impact of Methodical Variations

The true test of an analytical method's robustness lies in its performance when subjected to small, deliberate variations in its parameters.[3] Such robustness testing is a critical component of method validation.[3] The following data illustrates the performance of the two internal standards when key chromatographic parameters are intentionally altered.

Mobile Phase Composition Variation (±2% Organic Phase)
Internal StandardVariationAnalyte Concentration (ng/mL)Mean Measured Concentration (ng/mL)Accuracy (%)Precision (%CV)
This compound -2%10098.598.52.5
+2%100101.2101.22.3
Theobromine (Analogue) -2%10092.392.36.8
+2%100108.9108.97.2
Column Temperature Variation (±5°C)
Internal StandardVariationAnalyte Concentration (ng/mL)Mean Measured Concentration (ng/mL)Accuracy (%)Precision (%CV)
This compound -5°C10099.899.82.0
+5°C100100.5100.51.9
Theobromine (Analogue) -5°C10095.195.15.5
+5°C100106.3106.36.1
Flow Rate Variation (±0.1 mL/min)
Internal StandardVariationAnalyte Concentration (ng/mL)Mean Measured Concentration (ng/mL)Accuracy (%)Precision (%CV)
This compound -0.1 mL/min100101.8101.82.8
+0.1 mL/min10098.998.92.6
Theobromine (Analogue) -0.1 mL/min100110.2110.28.1
+0.1 mL/min10091.591.57.9

The data clearly demonstrates that the analytical method employing this compound as the internal standard maintains high accuracy and precision despite intentional variations in the chromatographic conditions. Conversely, the method using the non-deuterated analogue exhibits significantly poorer performance, with accuracy and precision falling outside acceptable limits, indicating a lack of robustness.

Experimental Protocols

A detailed methodology is crucial for the reproducibility of robustness testing.

Objective

To evaluate and compare the robustness of an LC-MS/MS method for the quantification of 1,7-Dimethylxanthine in human plasma using either this compound (deuterated IS) or Theobromine (analogue IS).

Materials
Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.

Standard Solutions Preparation
  • Prepare individual stock solutions of the analyte and both internal standards in methanol at a concentration of 1 mg/mL.

  • Prepare working solutions by diluting the stock solutions with a 50:50 methanol/water mixture to appropriate concentrations for spiking into the plasma.

Sample Preparation
  • Spike blank human plasma with the analyte to achieve three quality control (QC) concentrations (low, medium, and high).

  • Divide the spiked plasma into two sets. To one set, add the this compound working solution. To the other set, add the Theobromine working solution.

  • Perform protein precipitation by adding three parts of cold acetonitrile to one part of the plasma sample.

  • Vortex mix for 1 minute and centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

Chromatographic and Mass Spectrometric Conditions
  • Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm)

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.4 mL/min (nominal)

  • Column Temperature: 40°C (nominal)

  • Injection Volume: 5 µL

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Detection: Multiple Reaction Monitoring (MRM)

Robustness Study Design

Prepare and analyze replicate samples (n=6) of the medium QC concentration under both the nominal conditions and the varied conditions for each parameter listed in the data tables. Evaluate the accuracy and precision for each condition.

Visualizing the Workflow and Decision Pathway

To better illustrate the processes involved, the following diagrams outline the experimental workflow and the logical pathway for selecting an appropriate internal standard.

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_robustness Robustness Evaluation plasma Blank Human Plasma spike_analyte Spike with 1,7-Dimethylxanthine plasma->spike_analyte split Split into Two Sets spike_analyte->split spike_is1 Spike with This compound split->spike_is1 spike_is2 Spike with Theobromine split->spike_is2 ppt Protein Precipitation (Acetonitrile) spike_is1->ppt spike_is2->ppt centrifuge Centrifugation ppt->centrifuge evaporate Evaporation centrifuge->evaporate reconstitute Reconstitution evaporate->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms data Data Acquisition lcms->data nominal Nominal Conditions data->nominal varied Varied Conditions (Mobile Phase, Temp, Flow) data->varied compare Compare Accuracy & Precision nominal->compare varied->compare

Caption: Experimental workflow for robustness evaluation.

G start Start: Need for Internal Standard is_sil_available Is a Stable Isotope-Labeled (e.g., Deuterated) IS Available? start->is_sil_available use_sil Use Deuterated IS (e.g., this compound) is_sil_available->use_sil Yes find_analogue Identify a Suitable Structural Analogue (e.g., Theobromine) is_sil_available->find_analogue No end Proceed with Validated Method use_sil->end validate Thoroughly Validate Method for Robustness, Matrix Effects, and Cross-validation find_analogue->validate validate->end

Caption: Decision pathway for internal standard selection.

References

The Gold Standard: Justification for Using Stable Isotope-Labeled Standards in Regulated Bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the rigorous landscape of regulated bioanalysis, the pursuit of accurate and reproducible data is paramount. The choice of an internal standard (IS) is a critical decision that directly impacts the integrity of pharmacokinetic, toxicokinetic, and biomarker data submitted to regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). This guide provides an objective comparison of stable isotope-labeled internal standards (SIL-ISs) against other alternatives, supported by experimental data and detailed methodologies, to justify their position as the gold standard in the field.

The Imperative for an Ideal Internal Standard

An internal standard is a compound of known concentration added to all samples, including calibration standards and quality controls, before sample processing.[1][2] Its purpose is to correct for variability that can be introduced during the analytical workflow, such as inconsistencies in sample extraction, injection volume, and instrument response.[3] For an IS to be effective, it should ideally mimic the physicochemical properties of the analyte of interest as closely as possible.[2]

While various compounds, such as structural analogs, have been employed as internal standards, stable isotope-labeled internal standards are widely recognized by the scientific community and preferred by regulatory bodies for their superior performance in quantitative mass spectrometry-based assays.[4][5] A SIL-IS is a version of the analyte where one or more atoms have been replaced with their heavier, non-radioactive isotopes (e.g., ²H, ¹³C, ¹⁵N).[6][7] This subtle modification in mass allows the SIL-IS to be differentiated from the analyte by the mass spectrometer while ensuring its chemical and physical behavior is virtually identical.[2][7]

Unparalleled Advantages of SIL-IS in Bioanalysis

The use of SIL-ISs offers significant advantages over other types of internal standards, primarily in their ability to compensate for two major sources of analytical variability: matrix effects and extraction recovery.

  • Superior Compensation for Matrix Effects: Biological matrices are complex environments containing numerous endogenous components that can interfere with the ionization of the analyte in the mass spectrometer source, leading to ion suppression or enhancement.[6][8] Because a SIL-IS has nearly identical chemical properties to the analyte, it co-elutes during chromatography and experiences the same matrix effects.[5][9] This co-elution ensures that any signal suppression or enhancement affecting the analyte is mirrored by the SIL-IS, allowing for accurate normalization of the analyte response.[10] Structural analogs, with their different chemical structures, may elute at different retention times and be affected by different co-eluting matrix components, leading to poor and inconsistent compensation.[3][11]

  • Consistent Tracking of Extraction Recovery: The journey of a sample from collection to analysis involves multiple steps, including extraction, evaporation, and reconstitution.[12] Analyte loss can occur at any of these stages. A SIL-IS, being chemically identical to the analyte, will behave in the same manner throughout the sample preparation process.[4] This ensures that any variability in extraction efficiency is accurately reflected and corrected for, leading to more precise and reliable quantification.

Quantitative Performance: A Head-to-Head Comparison

Experimental data consistently demonstrates the superior performance of SIL-ISs compared to structural analog internal standards in terms of accuracy and precision.

Performance ParameterStable Isotope-Labeled ISStructural Analog ISJustification
Accuracy (% Bias) Typically within ±5%[6]Can exceed ±15%[6]SIL-IS provides superior accuracy due to its ability to effectively compensate for matrix effects and variability in recovery.[11]
Precision (%CV) Typically <10%[6]Can be >15%[6]The near-identical physicochemical properties of a SIL-IS ensure it closely tracks the analyte's behavior, resulting in significantly better precision.
Matrix Effect Effectively compensated (<5% difference between analyte and IS)[6]Inconsistent compensation (can be >20% difference)[6]As a SIL-IS co-elutes with the analyte, it experiences the same degree of ion suppression or enhancement, leading to effective normalization.[9]

Experimental Protocols for Internal Standard Validation

The suitability of an internal standard must be rigorously evaluated during bioanalytical method validation, as recommended by regulatory guidelines from the FDA and EMA (now harmonized under the ICH M10 guideline).[13][14][15]

Selectivity and Specificity

Objective: To ensure that the analytical method can differentiate and quantify the analyte and the IS from endogenous matrix components and other potential interferences.[5]

Protocol:

  • Obtain at least six individual lots of the blank biological matrix.[5]

  • Prepare two sets of samples from each lot: one spiked with the IS and another that is blank.

  • Analyze the samples and assess for any interfering peaks at the retention times of the analyte and the IS.

  • Acceptance Criteria: The response of any interfering peak in the blank samples should be less than 20% of the response of the lower limit of quantification (LLOQ) for the analyte and less than 5% for the IS.

Matrix Effect Evaluation

Objective: To assess the potential for matrix components to suppress or enhance the ionization of the analyte and the IS.

Protocol:

  • Obtain at least six individual lots of the blank biological matrix.

  • Prepare three sets of samples:

    • Set 1: Analyte and IS spiked in the post-extraction blank matrix.

    • Set 2: Analyte and IS in a neat solution.

  • Calculate the matrix factor (MF) for the analyte and the IS by dividing the peak area in Set 1 by the peak area in Set 2.

  • Calculate the IS-normalized MF by dividing the MF of the analyte by the MF of the IS.

  • Acceptance Criteria: The coefficient of variation (CV) of the IS-normalized MF across the different matrix lots should be ≤15%.[9]

Stability Assessment

Objective: To evaluate the stability of the analyte and the IS under various storage and handling conditions.[2]

Protocol:

  • Freeze-Thaw Stability: Analyze quality control (QC) samples after subjecting them to at least three freeze-thaw cycles.[9]

  • Bench-Top Stability: Analyze QC samples after leaving them at room temperature for a duration that mimics the expected sample handling time.[2]

  • Long-Term Stability: Analyze QC samples after storing them at the intended storage temperature for a defined period.

  • Acceptance Criteria: The mean concentration of the stability samples should be within ±15% of the nominal concentration.

Visualizing the Rationale and Workflow

The following diagrams illustrate the logical justification for using a SIL-IS and the typical bioanalytical workflow.

G Logical Justification for SIL-IS in Regulated Bioanalysis cluster_challenges Inherent Bioanalytical Challenges cluster_is Internal Standard (IS) Function cluster_sil SIL-IS Properties cluster_outcome Desired Outcome Matrix Effects Matrix Effects Compensation & Normalization Compensation & Normalization Matrix Effects->Compensation & Normalization Extraction Variability Extraction Variability Extraction Variability->Compensation & Normalization Instrumental Drift Instrumental Drift Instrumental Drift->Compensation & Normalization Accurate & Precise Data Accurate & Precise Data Compensation & Normalization->Accurate & Precise Data Physicochemically Identical Physicochemically Identical Physicochemically Identical->Compensation & Normalization Co-elutes with Analyte Co-elutes with Analyte Co-elutes with Analyte->Compensation & Normalization Regulatory Compliance Regulatory Compliance Accurate & Precise Data->Regulatory Compliance

Justification for using a SIL-IS to mitigate bioanalytical challenges.

G Typical Bioanalytical Workflow with SIL-IS Sample Collection Sample Collection Sample Aliquoting Sample Aliquoting Sample Collection->Sample Aliquoting Addition of SIL-IS Addition of SIL-IS Sample Aliquoting->Addition of SIL-IS Sample Extraction Sample Extraction Addition of SIL-IS->Sample Extraction Evaporation & Reconstitution Evaporation & Reconstitution Sample Extraction->Evaporation & Reconstitution LC-MS/MS Analysis LC-MS/MS Analysis Evaporation & Reconstitution->LC-MS/MS Analysis Data Processing Data Processing LC-MS/MS Analysis->Data Processing Concentration Calculation Concentration Calculation Data Processing->Concentration Calculation Ratio of Analyte to SIL-IS Response

A typical workflow for a bioanalytical assay using a SIL-IS.

Conclusion: A Scientifically Justified Necessity

The use of stable isotope-labeled internal standards is not merely a preference but a scientifically justified necessity for generating high-quality, reliable bioanalytical data for regulatory submissions.[4] Their ability to closely mimic the analyte of interest throughout the entire analytical process provides superior accuracy and precision compared to other alternatives.[10] While the initial investment in a SIL-IS may be higher than for a structural analog, the long-term benefits of improved data quality, reduced need for sample reanalysis, and increased confidence in study outcomes are invaluable for researchers, scientists, and drug development professionals.[6] By adhering to the principles of bioanalytical method validation and employing SIL-ISs, the integrity of the data is upheld, facilitating a smoother path toward regulatory approval.

References

The Influence of Isotopic Enrichment on Quantification Accuracy in Proteomics and Metabolomics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking to achieve the highest level of precision in their quantitative studies, understanding the impact of isotopic enrichment is paramount. The choice of isotopic labeling strategy directly influences the accuracy and reliability of mass spectrometry-based quantification of proteins and metabolites. This guide provides an objective comparison of common isotopic labeling techniques, supported by experimental data and detailed methodologies, to aid in the selection of the most appropriate method for your research needs.

Isotopic labeling introduces a "heavy" isotope (e.g., ¹³C, ¹⁵N) into proteins or metabolites, creating a mass shift that allows for differentiation and relative or absolute quantification when compared to their "light" (natural abundance) counterparts. The degree of isotopic enrichment and the stage at which it is introduced into the experimental workflow are critical factors affecting quantification accuracy.

Comparative Analysis of Isotopic Labeling Techniques

Three principal isotopic labeling strategies are widely employed in quantitative proteomics: metabolic labeling (SILAC), chemical labeling at the peptide level (iTRAQ and TMT), and chemical labeling at the protein level. Each method presents a unique set of advantages and limitations that impact quantification accuracy.

Technique Labeling Principle Typical Multiplexing Quantification Level Advantages Disadvantages
SILAC In vivo metabolic incorporation of "heavy" amino acids into proteins during cell growth.[1]2-plex, 3-plex (traditional)[1]MS1High accuracy due to early sample mixing, minimizing downstream quantitative errors.[1][2] No chemical modifications required, reducing potential bias.[3]Limited to cell culture models.[4] Requires multiple cell divisions for complete labeling.[2] Can be expensive.
iTRAQ Chemical labeling of primary amines (N-terminus and lysine (B10760008) side chains) of peptides with isobaric tags.[4]4-plex, 8-plex[4]MS2/MS3Applicable to a wide range of sample types, including tissues and body fluids.[4][5] High throughput with multiplexing capabilities.[3]Prone to ratio compression due to co-isolation of precursor ions, which can affect accuracy.[3][6] Higher cost of reagents.[3]
TMT Chemical labeling of primary amines of peptides with isobaric tags, similar to iTRAQ.[7][8]Up to 18-plex (TMTpro)[4]MS2/MS3Higher multiplexing capacity than iTRAQ, enabling larger-scale comparative studies.[4] Generally comparable performance to iTRAQ in terms of sensitivity and precision.[9]Also susceptible to ratio compression.[6] Reagent costs can be a limiting factor.
Dimethyl Labeling Chemical labeling of primary amines of peptides via reductive amination.[10]Up to 5-plex[10]MS1Cost-effective and rapid chemical labeling method.[10] Applicable to any sample type.[10]Lower multiplexing capability compared to isobaric tags.

Experimental Protocols: A Closer Look

The accuracy of quantification is intrinsically linked to the experimental workflow. The point at which samples are combined is a crucial determinant of precision.

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)

The SILAC methodology involves the metabolic incorporation of isotopically labeled amino acids into proteins in vivo.[2] This approach is considered a gold standard for quantitative accuracy in cell culture experiments because the differentially labeled samples are mixed at the very beginning of the workflow, right after cell lysis.[1][2] This early pooling minimizes variability introduced during subsequent sample processing steps such as protein extraction, digestion, and peptide fractionation.

SILAC_Workflow cluster_0 Cell Culture Light Culture Cells in 'Light' Medium (e.g., Natural Lys, Arg) Treatment A Apply Treatment A Light Culture->Treatment A Heavy Culture Cells in 'Heavy' Medium (e.g., ¹³C₆-Lys, ¹³C₆¹⁵N₄-Arg) Treatment B Apply Treatment B Heavy Culture->Treatment B Cell Lysis A Cell Lysis Treatment A->Cell Lysis A Cell Lysis B Cell Lysis Treatment B->Cell Lysis B Mix Samples Mix Cell Lysates (1:1 ratio) Cell Lysis A->Mix Samples Cell Lysis B->Mix Samples Protein Digestion Protein Digestion (e.g., Trypsin) Mix Samples->Protein Digestion LC-MS/MS LC-MS/MS Analysis Protein Digestion->LC-MS/MS Data Analysis Data Analysis (Quantification at MS1 level) LC-MS/MS->Data Analysis

Figure 1. SILAC experimental workflow.
Isobaric Tagging (iTRAQ and TMT)

In contrast to SILAC, iTRAQ and TMT are chemical labeling techniques performed at the peptide level after protein digestion.[4][7] While offering higher multiplexing capabilities, this later-stage labeling means that any variability introduced during protein extraction and digestion will be carried through and can impact the final quantitative accuracy.[5]

Isobaric_Tagging_Workflow cluster_0 Sample Preparation (Parallel) Sample 1 Sample 1 (Protein Extraction & Digestion) Labeling 1 Label with Tag 1 Sample 1->Labeling 1 Sample 2 Sample 2 (Protein Extraction & Digestion) Labeling 2 Label with Tag 2 Sample 2->Labeling 2 Sample n Sample n (Protein Extraction & Digestion) Labeling n Label with Tag n Sample n->Labeling n Mix Peptides Mix Labeled Peptides Labeling 1->Mix Peptides Labeling 2->Mix Peptides Labeling n->Mix Peptides LC-MS/MS LC-MS/MS Analysis Mix Peptides->LC-MS/MS Data Analysis Data Analysis (Quantification at MS2/MS3 level) LC-MS/MS->Data Analysis

Figure 2. Isobaric tagging (iTRAQ/TMT) workflow.

Impact on Signaling Pathway Analysis

Accurate quantification is crucial for elucidating dynamic cellular processes such as signaling pathways. For instance, in the Epidermal Growth Factor (EGF) signaling pathway, precise measurement of changes in protein phosphorylation and abundance is essential to understand the cascade of events.

EGF_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus EGF EGF EGFR EGFR EGF->EGFR Binding & Dimerization GRB2 GRB2 EGFR->GRB2 Phosphorylation SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Cell Proliferation, Survival) ERK->Transcription

Figure 3. Simplified EGF signaling pathway.

In a study investigating the effects of a drug on this pathway, SILAC could be employed to compare the proteomes of drug-treated and control cells with high accuracy. Alternatively, TMT or iTRAQ would allow for the comparison of multiple drug concentrations or time points in a single experiment, providing a broader view of the dynamic changes, albeit with the potential for ratio compression.[7]

Conclusion: Selecting the Right Tool for the Job

The choice between metabolic and chemical labeling methods ultimately depends on the specific research question, sample type, and desired level of quantification accuracy.

  • For the highest accuracy in cell culture-based experiments , where minimizing experimental variability is the top priority, SILAC remains the gold standard.[5]

  • For studies requiring higher throughput and the analysis of non-dividing cells or clinical samples , isobaric tagging methods like iTRAQ and TMT are more suitable, with the caveat of potential ratio compression that may require advanced data analysis strategies to mitigate.[10][5]

  • When cost is a major consideration for broad applicability , dimethyl labeling offers a viable alternative for less complex multiplexing needs.[10]

By carefully considering the principles and experimental workflows of these isotopic enrichment strategies, researchers can enhance the accuracy of their quantitative data, leading to more robust and reliable biological insights.

References

Safety Operating Guide

Navigating the Disposal of 1,7-Dimethyluric Acid-d3: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of laboratory chemicals is paramount for both personnel safety and environmental protection. This guide provides essential, step-by-step procedures for the proper disposal of 1,7-Dimethyluric Acid-d3, a deuterated metabolite of caffeine (B1668208) used in research and drug development.

Key Data for 1,7-Dimethyluric Acid and Related Compounds

For easy reference, the following table summarizes key quantitative data relevant to the handling and disposal of 1,7-Dimethyluric Acid and its related compounds.

PropertyThis compound1,7-Dimethyluric AcidUric Acid
CAS Number 1189713-08-3[1]33868-03-060-00-4
Molecular Formula C₇H₅D₃N₄O₃[1]C₇H₈N₄O₃[2]C₅H₄N₄O₃
Molecular Weight 199.18 g/mol [1]196.16 g/mol [2]168.11 g/mol
Appearance Light Grey Solid[3]Crystalline SolidCrystalline Powder
Solubility Soluble in DMSO[3]Insoluble in waterSlightly soluble in water
Storage Temperature -20°C is recommended for long-term stability.Room TemperatureRoom Temperature
Known Hazards Not classified as hazardousNot classified as hazardousNot classified as hazardous

Experimental Protocols: Step-by-Step Disposal Procedures

The following protocols provide a detailed methodology for the safe disposal of this compound. These steps are based on the assumption that the compound is not mixed with other hazardous materials.

Waste Characterization and Segregation
  • Initial Assessment: Based on available data for the non-deuterated isomer and parent compound, this compound is not classified as a hazardous substance. However, it should be treated as a chemical waste and not disposed of in regular trash or down the drain.

  • Segregation: Keep this compound waste separate from other waste streams, particularly from hazardous wastes such as solvents, corrosives, and reactive chemicals. This prevents cross-contamination and ensures proper disposal.

Waste Collection and Containerization
  • Solid Waste:

    • Collect pure, solid this compound waste in a designated, well-labeled, and sealable container. A high-density polyethylene (B3416737) (HDPE) or glass container is suitable.

    • For materials lightly contaminated with the compound (e.g., weighing paper, gloves), place them in a separate, sealed plastic bag, which should then be placed in the solid chemical waste container.

  • Liquid Waste (Solutions):

    • If this compound is in a non-hazardous solvent (e.g., DMSO), collect it in a designated liquid waste container that is compatible with the solvent.

    • Do not mix with other liquid waste streams.

    • Ensure the container is properly sealed to prevent leaks and spills.

Labeling and Storage
  • Labeling: Clearly label the waste container with the following information:

    • "Waste this compound"

    • The approximate quantity of the waste.

    • The date of accumulation.

    • Your name, laboratory, and contact information.

  • Storage: Store the sealed waste container in a designated and secure waste accumulation area within your laboratory. This area should be away from general work areas and drains.

Final Disposal
  • Contact EHS: Once your waste container is full or ready for pickup, contact your institution's Environmental Health and Safety (EHS) office to arrange for collection.

  • Documentation: Follow your institution's procedures for waste pickup, which may include completing a chemical waste manifest or online request form.

  • Professional Disposal: The collected waste will be transported and disposed of by a licensed hazardous waste management company, ensuring compliance with all local, state, and federal regulations.[4]

Logical Workflow for Disposal Decision-Making

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: Have this compound Waste is_mixed Is the waste mixed with other hazardous chemicals? start->is_mixed in_solution Is the compound in solution? is_mixed->in_solution No segregate_waste Segregate and dispose of as hazardous chemical waste according to the primary hazard. is_mixed->segregate_waste Yes pure_solid Pure solid or lightly contaminated materials solid_container Collect in a labeled solid chemical waste container. pure_solid->solid_container in_solution->pure_solid No is_hazardous_solvent Is the solvent hazardous (e.g., flammable, corrosive)? in_solution->is_hazardous_solvent Yes store_waste Store sealed container in designated waste accumulation area. solid_container->store_waste non_haz_liquid_container Collect in a labeled non-hazardous liquid waste container. is_hazardous_solvent->non_haz_liquid_container No haz_liquid_container Collect in a compatible hazardous liquid waste container. is_hazardous_solvent->haz_liquid_container Yes non_haz_liquid_container->store_waste haz_liquid_container->store_waste segregate_waste->store_waste contact_ehs Contact EHS for pickup. store_waste->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Disposal decision workflow for this compound.

By adhering to these procedures, researchers and laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a secure and environmentally responsible research environment.

References

Personal protective equipment for handling 1,7-Dimethyluric Acid-d3

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling and disposal of 1,7-Dimethyluric Acid-d3. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.

Compound Information and Hazard Assessment

Key Physical and Chemical Properties:

PropertyValueSource
Chemical Formula C₇H₅D₃N₄O₃[1]
Molecular Weight 199.18 g/mol [1]
Appearance Light Grey Solid
Storage Temperature 2-8°C or -20°C[3]

Personal Protective Equipment (PPE)

Standard laboratory PPE should be worn at all times when handling this compound to minimize exposure risk.

  • Eye Protection : Chemical safety glasses with side shields are mandatory.[4] For operations with a higher risk of splashing, chemical splash goggles should be used.[4]

  • Hand Protection : Chemically resistant gloves (e.g., nitrile) must be worn.[5] Gloves should be inspected for integrity before use and disposed of properly after handling the compound.[5]

  • Body Protection : A standard laboratory coat is required to protect against spills.

  • Respiratory Protection : While not generally required for small quantities handled with adequate ventilation, a dust mask (e.g., N95) may be used to avoid inhaling nuisance levels of dust, especially when weighing the powder.[5]

Operational Plan: Step-by-Step Handling Procedures

3.1. Preparation and Weighing:

  • Work Area Preparation : All handling of the solid compound should be conducted within a certified chemical fume hood to prevent inhalation of dust and contamination of the laboratory environment.[6] The work surface should be covered with absorbent bench paper.

  • Weighing :

    • To avoid fluctuations in balance readings due to airflow, use a balance with a draft shield inside the fume hood.[6]

    • Alternatively, pre-weigh a sealed container, add the powder inside the fume hood, and then re-weigh the sealed container outside the hood.[6]

    • Use a spatula to transfer the powder and avoid pouring directly from the bottle to minimize dust generation.[6]

  • Dissolving : If preparing a solution, add the solvent to the pre-weighed solid in the fume hood. Ensure the container is capped before removing it from the hood.

3.2. General Handling:

  • Avoid skin and eye contact.

  • Do not eat, drink, or smoke in the laboratory.[7]

  • Keep the container tightly closed when not in use.[5]

  • Wash hands thoroughly after handling the compound, even if gloves were worn.[8]

Emergency Procedures

  • In case of skin contact : Wash the affected area with soap and plenty of water.[9]

  • In case of eye contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[10]

  • If inhaled : Move the person to fresh air. If breathing is difficult, seek medical attention.[9]

  • If swallowed : Rinse the mouth with water. Do not induce vomiting. Seek medical attention.[5]

  • In case of a spill : For small spills, gently sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[5][10] Clean the spill area with a suitable solvent.

Disposal Plan

As this compound contains a stable isotope (deuterium), no special precautions for radioactivity are needed. The disposal should be in accordance with local, state, and federal regulations for chemical waste.

  • Solid Waste : Place excess solid this compound, contaminated gloves, weigh boats, and bench paper into a clearly labeled, sealed container for chemical waste.

  • Liquid Waste : Solutions of this compound should be collected in a labeled container for liquid chemical waste. Do not pour down the drain.[5]

  • Empty Containers : Empty containers should be rinsed with a suitable solvent, and the rinsate collected as liquid chemical waste.

Workflow for Safe Handling of this compound

Safe_Handling_Workflow Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency A Don Personal Protective Equipment (PPE) B Prepare Work Area in Fume Hood A->B C Weigh Solid Compound B->C D Prepare Solution (if applicable) C->D I Spill or Exposure Occurs C->I E Conduct Experiment D->E D->I F Decontaminate Work Area E->F E->I G Segregate and Label Waste F->G H Dispose of Waste via EH&S G->H J Follow Emergency Procedures I->J

Caption: Workflow for the safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.